(Z)-Dodec-5-enol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(Z)-dodec-5-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8,13H,2-6,9-12H2,1H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJWLIMIKGBSSN-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315744 | |
| Record name | (5Z)-5-Dodecen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40642-38-4 | |
| Record name | (5Z)-5-Dodecen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40642-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Z)-Dodec-5-enol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040642384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z)-5-Dodecen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-dodec-5-enol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (Z)-Dodec-5-enol: Chemical Properties and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Dodec-5-enol is a long-chain unsaturated fatty alcohol that holds significance in various fields of chemical research, including pheromone synthesis and as a precursor in the development of novel bioactive molecules.[1][2] Its specific stereochemistry and the position of the double bond are crucial for its biological activity and chemical reactivity. This guide provides a comprehensive overview of the chemical properties of this compound and a detailed exploration of the modern analytical techniques employed for its structural elucidation. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and data interpretation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, purification, and analysis. These properties are summarized in the table below, compiled from authoritative chemical databases.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄O | PubChem[3] |
| Molecular Weight | 184.32 g/mol | PubChem[3] |
| IUPAC Name | (5Z)-dodec-5-en-1-ol | PubChem[3] |
| CAS Number | 40642-38-4 | PubChem[1][3][4] |
| Appearance | Colorless to pale yellow liquid (estimated) | The Good Scents Company |
| Boiling Point | 300.13 °C @ 760.00 mm Hg (estimated) | The Good Scents Company |
| Flash Point | 206.00 °F TCC (96.50 °C) (estimated) | The Good Scents Company |
| Solubility | Soluble in alcohol; Insoluble in water | The Good Scents Company |
| Kovats Retention Index | Standard non-polar: 1461, 1419; Standard polar: 2007, 1995, 2019 | NIST[3] |
Synthesis of this compound: The Wittig Reaction
The stereoselective synthesis of (Z)-alkenes is a common challenge in organic chemistry. The Wittig reaction is a powerful and widely used method for this purpose, particularly for creating the (Z)-double bond found in this compound.[5] This reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide. For the synthesis of this compound, a non-stabilized ylide is typically employed to favor the formation of the Z-isomer.[5]
Experimental Protocol: Wittig Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound via the Wittig reaction.
Step 1: Preparation of the Phosphonium Salt
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromoheptane (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether to yield heptyltriphenylphosphonium bromide.
Step 2: Ylide Formation and Wittig Reaction
-
Suspend the heptyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a dry, inert atmosphere.
-
Cool the suspension to -78°C and add a strong base such as n-butyllithium (n-BuLi) (1.1 equivalents) dropwise. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at -78°C for 1 hour.
-
Add 5-hydroxypentanal (1 equivalent), dissolved in anhydrous THF, dropwise to the ylide solution at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Caption: Workflow for the structural elucidation of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound will provide information on the number of different types of protons and their connectivity.
-
Olefinic Protons: The two protons on the Z-configured double bond are expected to resonate in the region of δ 5.3-5.5 ppm. The coupling constant (J-value) between these two protons will be in the range of 4-11 Hz, which is characteristic of a cis-alkene.
-
Hydroxymethyl Protons: The two protons on the carbon bearing the hydroxyl group (-CH₂OH) will typically appear as a triplet around δ 3.6 ppm.
-
Allylic Protons: The four protons on the carbons adjacent to the double bond will resonate in the region of δ 2.0-2.2 ppm.
-
Alkyl Protons: The remaining methylene and methyl protons of the alkyl chain will appear in the upfield region of the spectrum, typically between δ 0.8 and 1.6 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of different carbon environments in the molecule.
-
Olefinic Carbons: The two sp² hybridized carbons of the double bond are expected to resonate around δ 125-135 ppm.
-
Hydroxymethyl Carbon: The carbon attached to the hydroxyl group (-CH₂OH) will appear at approximately δ 62 ppm.
-
Alkyl Carbons: The sp³ hybridized carbons of the alkyl chain will resonate in the upfield region, typically between δ 14 and 40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the stretching vibrations of the C-H bonds in the alkyl chain.
-
C-H Stretch (sp²): A medium intensity absorption band around 3010 cm⁻¹ is indicative of the C-H bonds on the double bond.
-
C=C Stretch: A weak to medium absorption around 1650 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond.
-
C-O Stretch: A strong absorption in the region of 1050-1150 cm⁻¹ is due to the stretching of the C-O single bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. [6][7]Due to the polarity of the alcohol group, derivatization to a more volatile silyl ether (e.g., trimethylsilyl ether) is often performed prior to GC-MS analysis to improve chromatographic performance. [8] Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak at m/z 184 may be weak or absent in the electron ionization (EI) mass spectrum.
-
Loss of Water (M-18): A peak at m/z 166, corresponding to the loss of a water molecule, is a common fragmentation pathway for alcohols.
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the oxygen atom is a characteristic fragmentation for alcohols. For this compound, this would lead to the loss of an alkyl radical.
-
Cleavage at the Double Bond: Fragmentation at the double bond can also occur, providing information about its position in the carbon chain.
Experimental Protocol: GC-MS Analysis of this compound
This protocol details the steps for the GC-MS analysis of this compound, including a derivatization step.
1. Sample Preparation and Derivatization (Silylation)
-
Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a solvent like pyridine or anhydrous acetonitrile.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before analysis.
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous chemical.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Do not ingest. Keep away from heat, sparks, and open flames. [9]* Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations. [9]
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of advanced spectroscopic techniques. A comprehensive understanding of its chemical properties, coupled with a rational approach to its synthesis and analysis, is paramount for researchers in various scientific disciplines. This guide has provided a detailed framework for the characterization of this important molecule, emphasizing the causality behind experimental choices and the importance of robust analytical protocols.
References
- BenchChem. (2025). Application Note: Analysis of C18 Alcohols by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). (Z)5-Dodecen-1-ol. NIST Chemistry WebBook. Retrieved from [Link]
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The Good Scents Company. (n.d.). (Z)-5-dodecen-1-yl acetate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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NIST. (n.d.). cis-Dodec-5-enal. NIST Chemistry WebBook. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Natural Occurrence and Isolation of (Z)-Dodec-5-enol from Insect Species
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (Z)-Dodec-5-enol in Chemical Ecology
This compound is a straight-chain unsaturated alcohol that functions as a critical semiochemical, a chemical substance that carries a message, in insect communication.[1] In the intricate world of chemical ecology, such compounds are the invisible threads that orchestrate fundamental behaviors such as mating, aggregation, and alarm signaling. This molecule is a member of a broader class of compounds, including fatty alcohols and their derivatives, which are commonly employed as sex pheromones by female moths (order Lepidoptera) to attract conspecific males for reproduction.[2] The high specificity and potency of these pheromones, active at nanogram quantities, make them invaluable tools in integrated pest management (IPM) programs, where they are used for monitoring populations and for mating disruption strategies.[2][3] Understanding the natural occurrence of this compound and mastering its isolation are therefore foundational steps for developing sustainable pest control technologies and for delving deeper into the evolutionary biology of insect communication.
This guide provides an in-depth technical overview of the known occurrences of this compound in insects and presents a validated, step-by-step workflow for its isolation and identification, grounded in established analytical chemistry principles.
Natural Occurrence of this compound
This compound and its functional derivatives (e.g., acetates and aldehydes like (Z)-dodec-8-enyl acetate and cis-Dodec-5-enal) are components of the pheromone blends of various Lepidoptera species.[4][5] The precise composition of a pheromone blend, including the presence and ratio of specific isomers and compounds, is often species-specific, ensuring reproductive isolation.
While a comprehensive list is beyond the scope of this guide, the table below summarizes the occurrence of dodecenol isomers and related compounds in representative insect species to illustrate their prevalence. It is crucial for researchers to consult species-specific literature, as pheromone composition can vary even between different populations of the same species.[6]
| Compound | Insect Species (Common Name) | Order | Function | Reference |
| (Z,E)-5,7-Dodecadienol | Dendrolimus superans sibiricus (Siberian Moth) | Lepidoptera | Sex Pheromone | [7][8] |
| (Z)-7-Dodecenyl acetate | Spodoptera frugiperda (Fall Armyworm) | Lepidoptera | Sex Pheromone | [6] |
| (Z)-8-Dodecenyl acetate | Grapholitha molesta (Oriental Fruit Moth) | Lepidoptera | Sex Pheromone | [4] |
| (Z)-3-Dodecen-1-ol | Macrotermes annandalei (Fungus-growing Termite) | Blattodea | Trail Pheromone | [9] |
Methodologies for Isolation, Identification, and Analysis
The isolation of a volatile pheromone like this compound from a complex biological matrix is a multi-step process that demands precision. The core objective is to obtain a clean, concentrated sample of the target analyte for structural elucidation and bioassay, free from interfering lipids, proteins, and other metabolites.
Rationale for the Isolation Workflow
The chosen workflow is predicated on a logical progression from crude extraction to definitive identification. We begin with a minimally invasive sampling method to procure the pheromone with a high signal-to-noise ratio. Subsequent solvent extraction liberates the lipophilic pheromone from the glandular tissue. The final, and most critical, phase involves high-resolution chromatographic separation coupled with mass spectrometry and electrophysiological detection to simultaneously identify the compound and confirm its biological activity. This dual-detection approach is the gold standard in pheromone chemistry, as it directly links a chemical structure to a biological response.
Workflow Diagram: From Insect to Identified Pheromone
A generalized workflow for the isolation and identification of this compound.
Detailed Experimental Protocol
This protocol provides a self-validating system for the isolation and identification of this compound.
Step 1: Insect Rearing and Sample Collection
-
Rationale: To ensure maximal pheromone titer, it is essential to use virgin females during their peak "calling" period (the time when they actively release pheromones). This minimizes variability and increases the probability of detection.
-
Procedure:
-
Rear insect pupae individually to guarantee virginity upon eclosion.
-
Observe adult females under a reversed photoperiod to determine the peak scotophase (dark period) for calling behavior.
-
During the peak calling period, carefully excise the terminal abdominal segments, which contain the pheromone gland, using fine micro-scissors.[6][10]
-
Immediately place the excised glands into a 2 mL glass vial containing 200 µL of high-purity hexane. For quantitative analysis, a known amount of an internal standard (e.g., hexadecane) should be added.
-
Step 2: Extraction and Concentration
-
Rationale: Hexane is a non-polar solvent ideal for extracting lipophilic compounds like long-chain alcohols while minimizing the co-extraction of more polar impurities.[11] A gentle nitrogen stream is used for concentration to prevent thermal degradation or oxidation of the unsaturated analyte.
-
Procedure:
-
Allow the glands to extract in hexane for at least 30 minutes at room temperature.
-
Carefully remove the tissue from the vial.
-
Concentrate the extract to a final volume of approximately 20-50 µL under a gentle stream of purified nitrogen gas.
-
Store the extract at -20°C or lower in a sealed vial until analysis to prevent degradation.[6]
-
Step 3: Coupled Gas Chromatography-Electroantennographic Detection/Mass Spectrometry (GC-EAD/MS)
-
Rationale: This is the cornerstone of the identification process. The gas chromatograph separates the volatile components of the extract. The effluent is then split between two detectors. The MS detector fragments the molecules, providing a "fingerprint" for structural identification.[12][13] Simultaneously, the EAD detector passes the effluent over a live insect antenna, which generates an electrical signal for any compound it can smell, thus confirming biological relevance.[14][15]
-
Procedure:
-
Instrumentation: Utilize a gas chromatograph equipped with a polar capillary column (e.g., DB-WAX or DB-FFAP) suitable for separating unsaturated alcohols.[12] The GC outlet should be connected to an effluent splitter, directing ~90% of the flow to the MS and ~10% to the EAD.
-
GC Conditions:
-
Injector: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 230°C, and hold for 10 minutes.[16]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.[17]
-
Source Temperature: 230°C.
-
-
EAD Setup: Mount a freshly excised antenna from a male insect between two electrodes. Ensure a continuous, humidified airstream over the preparation.
-
Analysis: Inject 1-2 µL of the concentrated extract. Record the MS total ion chromatogram (TIC) and the EAD signal simultaneously. A biologically active compound will produce a peak in the EAD trace that is time-aligned with a corresponding peak in the TIC.
-
Step 4: Structure Confirmation
-
Rationale: While the MS data provides strong evidence for the structure, final confirmation requires comparison with an authentic, chemically synthesized standard.
-
Procedure:
-
Obtain a certified standard of this compound.
-
Analyze the standard using the identical GC-MS/EAD method.
-
Confirm that the retention time and mass spectrum of the synthetic standard exactly match those of the bioactive peak identified in the insect extract.[15]
-
Conclusion and Future Directions
The methodologies detailed in this guide represent a robust and validated approach for the isolation and definitive identification of this compound from insect sources. By integrating careful sample preparation with the powerful analytical combination of GC-MS and EAD, researchers can confidently link chemical structure to biological function. This foundational work is critical for advancing the development of species-specific, environmentally benign pest management solutions and for expanding our knowledge of the complex chemical language that governs the insect world. Future research may focus on elucidating the biosynthetic pathways of these pheromones within the insect, potentially opening new avenues for genetic pest control strategies.
References
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- Alfa Chemistry. (n.d.). Extraction and Purification. Pheromones.
- Tumlinson, J. H., et al. (n.d.). Analysis of Chemical Communications Systems of Lepidoptera. In Insect Pheromone Technology: Chemistry and Applications.
- Quora. (2021, December 8). How do you extract pheromones from insects?.
- ResearchGate. (2013, May 13). How do we extract pheromones from butterflies?.
- Guignard, Q., et al. (2020, December). Biology of a putative male aggregation-sex pheromone in Sirex noctilio (Hymenoptera: Siricidae). ResearchGate.
- ResearchGate. (n.d.). GC-MS analyses of volatiles generated from 5-(Z)-dodecenoic acid (a)....
- Khrimian, A., et al. (2002). 5,7-dodecadienol and (E,Z)-10,12-hexadecadienol, lepidoptera pheromone components, via zinc reduction of enyne precursors. test of pheromone efficacy against the Siberian moth. Journal of Agricultural and Food Chemistry, 50(22), 6366-70.
- Shi, O., et al. (2017). Gland origin and electroantennogram activity of volatile compounds in Ghost Ants, Tapinoma melanocephalum (Hymenoptera: Formicidae) and behavioral response to (Z)-9-Nonadecene. USDA ARS Publication.
- Peppuy, A., et al. (n.d.). (Z)-Dodec-3-en-1-ol, a novel termite trail pheromone identified after solid phase microextraction from Macrotermes annandalei. ResearchGate.
- Tranchida, P. Q., et al. (n.d.). Off-line LC-GC×GC-MS: A Powerful Approach for Highly Detailed Analysis of Essential Oils.
- Batista-Pereira, A., et al. (2006). Isolation, Identification, Synthesis, and Field Evaluation of the Sex Pheromone of the Brazilian Population of Spodoptera frugiperda. Journal of Chemical Ecology, 32(5), 1085-99.
- Hestiyani, H., et al. (n.d.). Gas Chromatography-Mass Spectrometry Analysis of Compounds Emitted by Pepper Yellow Leaf Curl Virus-Infected Chili Plants: A Preliminary Study. MDPI.
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- Benchchem. (n.d.). Z-5-Decen-1-ol|Insect Pheromone|For Research.
- AERU. (n.d.). (Z)-dodec-8-enyl acetate (Ref: BAS 284 I).
- ResearchGate. (2002). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth.
- Li, Y., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ, 9, e11510.
- National Center for Biotechnology Information. (n.d.). cis-Dodec-5-enal. PubChem.
- Khammee, T., et al. (2023). GAS CHROMATOGRAPHY-MASS SPECTROMETRY PROFILING, ANTI-INFLAMMATORY EVALUATION, AND MOLECULAR DOCKING STUDIES OF ESSENTIAL OIL AND. Rasayan Journal of Chemistry, 16(2), 604-612.
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The Architectural Blueprint of a Pheromone: Elucidating the Biosynthetic Pathway of (Z)-Dodec-5-enol in Lepidoptera
Abstract
The intricate world of insect chemical communication is exemplified by the species-specific sex pheromones of Lepidoptera. These meticulously crafted chemical signals, often comprised of blends of fatty acid derivatives, are fundamental to reproductive success. This technical guide provides an in-depth exploration of the biosynthetic pathway of a key pheromone component, (Z)-dodec-5-enol. We will dissect the enzymatic cascade, from the foundational steps of de novo fatty acid synthesis to the specialized terminal modifications that yield this precise molecule. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular machinery governing pheromone production in moths, with an eye toward potential applications in sustainable pest management and the development of novel biochemical probes.
Introduction: The Molecular Language of Moths
Lepidopteran sex pheromones are predominantly Type I pheromones, which are straight-chain C10-C18 alcohols, aldehydes, or acetate esters, often featuring one or more double bonds.[1] The biosynthesis of these compounds is a testament to the evolutionary adaptation of common metabolic pathways for a highly specialized function.[2] The production of this compound, a component found in the pheromone blends of various moth species, serves as an excellent model to understand this intricate process. The entire biosynthetic sequence occurs within specialized pheromone glands (PGs), typically located on the terminal abdominal segments of the female moth.[1][3] The process is under tight hormonal control, primarily regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[4][5]
The Core Pathway: From Acetyl-CoA to a Saturated Fatty Acid Precursor
The journey to this compound begins with the fundamental building block of fatty acid synthesis: acetyl-CoA. The initial and rate-limiting step is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by Acetyl-CoA Carboxylase (ACC) .[6][7] This enzyme's central role in lipid synthesis makes it a critical control point in the overall pathway.[8][9]
Following the formation of malonyl-CoA, the Fatty Acid Synthase (FAS) complex orchestrates the iterative addition of two-carbon units from malonyl-CoA to the growing acyl chain.[6] This process of elongation continues until a C16 saturated fatty acid, palmitoyl-CoA, is produced. This initial phase of the pathway is not unique to pheromone biosynthesis but is a conserved process in the general lipid metabolism of the insect.[2]
Caption: De novo synthesis of the palmitoyl-CoA precursor.
Tailoring the Molecule: Desaturation and Chain Shortening
The specificity of this compound arises from a series of modifications to the saturated C16 precursor. These steps are catalyzed by highly specialized enzymes that are often unique to the pheromone gland.
The Introduction of Unsaturation: The Role of Desaturases
The creation of the double bond at the 5th carbon position (in the final C12 product) is a multi-step process that begins with the desaturation of a longer-chain fatty acid. In many Lepidopteran species, a Δ11-desaturase is a key enzyme that introduces a double bond at the 11th carbon position of a saturated fatty acyl-CoA.[10][11] For the synthesis of a C12 pheromone, the likely substrate for this desaturase is palmitoyl-CoA (C16:0) or myristoyl-CoA (C14:0), depending on the species-specific pathway. The action of a Δ11-desaturase on palmitoyl-CoA would yield (Z)-11-hexadecenoic acid.[12][13] These desaturases are integral membrane proteins and play a crucial role in generating the vast diversity of moth pheromones.[14][15]
Achieving the Correct Length: Chain-Shortening via β-Oxidation
To arrive at the C12 backbone of this compound from a C16 precursor, a process of limited chain-shortening is required. This occurs via a modified β-oxidation pathway within the peroxisomes of the pheromone gland cells.[16] Each cycle of β-oxidation removes a two-carbon unit in the form of acetyl-CoA.[16] Therefore, two cycles of β-oxidation would convert (Z)-11-hexadecenoyl-CoA to (Z)-7-dodecenoic acid. While the exact sequence can vary, it is hypothesized that for this compound, desaturation may precede chain shortening.[2][17]
It's important to note that the order of desaturation and chain-shortening events is critical in determining the final position of the double bond.[2]
The Final Transformation: Reduction to an Alcohol
The terminal step in the biosynthesis of this compound is the reduction of the carboxyl group of the fatty acyl-CoA precursor to a primary alcohol. This crucial conversion is catalyzed by a class of enzymes known as pheromone gland-specific fatty-acyl reductases (pgFARs) .[18][19] These enzymes are responsible for converting the fatty acyl pheromone precursors into their corresponding alcohols.[20][21] The resulting fatty alcohol can then be released as a pheromone component or may undergo further modification, such as acetylation or oxidation, in other species.[20][22]
The substrate specificity of these pgFARs can play a significant role in determining the final ratio of components in a multi-component pheromone blend.[18]
Caption: Enzymatic cascade for this compound synthesis.
Hormonal Regulation of Pheromone Biosynthesis
The production of sex pheromones is not a continuous process but is temporally regulated to coincide with the female's calling behavior, which typically occurs during a specific period of the scotophase (dark period).[4] This precise timing is controlled by the Pheromone Biosynthesis Activating Neuropeptide (PBAN) .[5][23] PBAN is released from the subesophageal ganglion into the hemolymph and binds to a G-protein coupled receptor on the pheromone gland cells.[4] This binding event initiates a signal transduction cascade that ultimately activates the key enzymes in the biosynthetic pathway, including acetyl-CoA carboxylase and fatty-acyl reductases.[3][23]
Experimental Methodologies for Pathway Elucidation
The elucidation of pheromone biosynthetic pathways relies on a combination of classical biochemical techniques and modern molecular biology approaches.
Protocol: Heterologous Expression of Desaturase Genes in Yeast
This protocol is a cornerstone for functionally characterizing candidate desaturase genes identified from pheromone gland transcriptomes.
Objective: To determine the enzymatic function (regio- and stereospecificity) of a candidate desaturase.
Materials:
-
Yeast expression vector (e.g., pYES2)
-
Saccharomyces cerevisiae strain (e.g., INVSc1)
-
Candidate desaturase cDNA
-
Yeast transformation reagents
-
Yeast culture media (with and without galactose)
-
Fatty acid substrates (e.g., palmitic acid, myristic acid)
-
Internal standard (e.g., heptadecanoic acid)
-
Reagents for fatty acid methyl ester (FAME) derivatization (e.g., BF3-methanol)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Gene Cloning: Clone the full-length open reading frame of the candidate desaturase gene into the yeast expression vector.
-
Yeast Transformation: Transform the recombinant plasmid into the S. cerevisiae host strain.
-
Culture and Induction: Grow the transformed yeast in selective media. Induce gene expression by transferring the culture to a galactose-containing medium.
-
Substrate Feeding: Supplement the induced culture with the fatty acid substrate(s) to be tested.
-
Lipid Extraction: After a suitable incubation period, harvest the yeast cells and perform a total lipid extraction.
-
Derivatization: Saponify the extracted lipids and convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs).
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to identify the novel unsaturated fatty acids produced by the action of the expressed desaturase. Compare the retention times and mass spectra to authentic standards to determine the position and geometry of the double bond.
Self-Validation: The inclusion of a vector-only control (yeast transformed with an empty plasmid) is critical to ensure that any observed desaturase activity is a direct result of the expressed candidate gene.
Data Presentation: Substrate Specificity of a Hypothetical Δ11-Desaturase
| Substrate Provided | Product Detected | Conversion Efficiency (%) |
| Myristic Acid (C14:0) | (Z)-11-Tetradecenoic acid | 15.2 |
| (E)-11-Tetradecenoic acid | 3.1 | |
| Palmitic Acid (C16:0) | (Z)-11-Hexadecenoic acid | 45.8 |
| Stearic Acid (C18:0) | No product detected | < 0.1 |
Conclusion and Future Directions
The biosynthetic pathway of this compound in Lepidoptera is a highly regulated and specific enzymatic cascade that transforms a common metabolite into a potent chemical signal. Understanding this pathway at a molecular level not only provides fundamental insights into insect chemical ecology but also opens avenues for the development of novel and environmentally benign pest control strategies. The heterologous expression of biosynthetic enzymes in microbial or plant-based systems offers a promising route for the sustainable production of pheromones for use in mating disruption and monitoring applications.[24][25] Future research will likely focus on the precise regulatory mechanisms governing the expression and activity of these enzymes, as well as the evolutionary origins of their remarkable specificity.
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An In-Depth Technical Guide on the Discovery and Historical Context of (Z)-Dodec-5-enol as a Pheromone
This guide provides a comprehensive technical overview of the discovery, identification, biosynthesis, and application of (Z)-Dodec-5-enol as a key component of the sex pheromone of the rice looper, Plusia festucae. It is intended for researchers, scientists, and drug development professionals in the fields of chemical ecology, entomology, and pest management.
Introduction: The Silent Language of Insects
The field of chemical ecology has revolutionized our understanding of insect behavior and provided innovative tools for pest management. At the heart of this discipline lies the study of pheromones, chemical signals that mediate intraspecific communication. The journey to identify these elusive compounds began in the late 1950s with the groundbreaking identification of bombykol from the silkworm moth, Bombyx mori, by German biochemist Adolf Butenandt.[1][2] This seminal work laid the foundation for decades of research into the chemical language of insects. Early research was a laborious process, often requiring the extraction of pheromones from thousands of individuals.[3] However, with the advent of advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and electroantennography (EAG), the pace of discovery accelerated, allowing for the identification of pheromones from a multitude of insect species.[4]
This guide focuses on a specific and significant component of the pheromone blend of the rice looper, Plusia festucae: this compound. We will delve into its discovery, the scientific methodologies employed for its identification, its biosynthesis, and its role in the chemical ecology of this important agricultural pest.
The Discovery of the Plusia festucae Pheromone Blend
The rice looper, Plusia festucae, is a notable defoliator of rice plants.[5] Understanding its chemical communication system was a critical step towards developing targeted and environmentally benign pest management strategies. In 1995, a team of researchers led by Tetsu Ando at the Tokyo University of Agriculture and Technology embarked on the task of identifying the female sex pheromone of this moth.[3][5]
Their work revealed that the pheromone was not a single compound but a precise blend of four components. The primary component was identified as (Z)-5-dodecenyl acetate (Z5-12:OAc). Accompanying this major component were three other monounsaturated compounds: (Z)-5-dodecen-1-ol (Z5-12:OH) , (Z)-7-tetradecenyl acetate (Z7-14:OAc), and (Z)-7-tetradecen-l-ol (Z7-14:OH).[3][5]
The relative proportions of these components were found to be crucial for eliciting a behavioral response in male moths. The identified ratio was approximately 100:6:15:1 for Z5-12:OAc, Z5-12:OH, Z7-14:OAc, and Z7-14:OH, respectively.[3][5] Field trials demonstrated that a synthetic blend of the three main components (Z5-12:OAc, Z5-12:OH, and Z7-14:OAc) in a 100:6:15 ratio was even more attractive to male moths than virgin females, highlighting the significance of this specific chemical signature.[3][5]
Experimental Methodologies for Pheromone Identification
The identification of this compound and its companion compounds in Plusia festucae was a multi-step process involving a combination of classic and modern analytical techniques.
Pheromone Extraction
The initial step involved the careful extraction of the pheromone from the glands of virgin female moths. This is a delicate procedure to ensure the collection of a sufficient quantity of the volatile compounds without contamination.
Protocol for Pheromone Gland Extraction (Representative)
-
Insect Rearing: Rear Plusia festucae larvae on an artificial diet under controlled conditions (e.g., 25°C, 16:8 light:dark cycle) to obtain virgin females.
-
Gland Dissection: During the scotophase (dark period) when females are typically "calling" (extruding their pheromone gland), carefully dissect the abdominal tips containing the pheromone glands.
-
Solvent Extraction: Immerse the dissected glands in a small volume of a high-purity non-polar solvent, such as hexane, for a defined period (e.g., 30 minutes) to extract the lipid-soluble pheromone components.
-
Concentration: Carefully concentrate the extract under a gentle stream of nitrogen to reduce the solvent volume and increase the concentration of the pheromone components.
Analytical Identification: GC-MS and EAG
The concentrated extract was then subjected to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the individual chemical components. Coupled with Electroantennography (EAG), which measures the electrical response of a male moth's antenna to chemical stimuli, researchers could pinpoint the biologically active compounds.
Workflow for Pheromone Identification
Caption: Workflow for the identification of insect sex pheromones.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Representative)
-
Injection: Inject a small aliquot (e.g., 1-2 µL) of the concentrated pheromone extract into the GC inlet.
-
Separation: Utilize a non-polar capillary column (e.g., DB-5) to separate the components based on their boiling points and interactions with the stationary phase. A typical temperature program would start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to elute compounds with different volatilities.
-
Detection & Identification: As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a unique fingerprint for each compound, is compared to a library of known spectra for identification.
Electroantennography (EAG) Protocol (Representative)
-
Antenna Preparation: Excise an antenna from a male Plusia festucae and mount it between two electrodes using conductive gel.
-
Stimulus Delivery: Deliver puffs of air containing the separated compounds from the GC outlet over the antenna.
-
Signal Recording: Measure the change in electrical potential across the antenna using an amplifier. A significant voltage drop indicates that the antenna's olfactory receptor neurons are responding to the specific compound.
Biosynthesis of this compound in Plusia festucae
Understanding the biosynthetic pathway of pheromones is crucial for comprehending their evolution and for potential biotechnological production. Subsequent research by Ando and his team in 2011 elucidated the biosynthetic pathway of the pheromone components in Plusia festucae.[1][4]
Their findings revealed that the production of (Z)-5-dodecenyl acetate, and by extension this compound, involves a series of enzymatic reactions starting from common fatty acids.[1][4] The key steps involve desaturation and chain-shortening.
Proposed Biosynthetic Pathway of (Z)-5-dodecenyl acetate in P. festucae
Caption: Generalized pathway of insect pheromone perception and signaling.
While the specific receptors for this compound in Plusia festucae have not been explicitly characterized, the general mechanism is well-established. Pheromone molecules enter the sensilla and are bound by pheromone-binding proteins (PBPs), which transport them across the sensillum lymph to odorant receptors (ORs) on the dendritic membrane of OSNs. [6]The binding of the pheromone to its specific OR, in conjunction with a co-receptor (Orco), triggers the opening of ion channels, leading to the generation of an action potential. [6]This electrical signal is then transmitted to the antennal lobe of the insect's brain, where the information is processed, ultimately leading to a behavioral response, such as upwind flight towards the female. [6]
Practical Applications in Pest Management
The identification of this compound as a key component of the Plusia festucae sex pheromone has significant practical implications for the management of this agricultural pest. Synthetic versions of the pheromone blend can be used in several ways as part of an Integrated Pest Management (IPM) program. [7]
| Application Method | Description |
|---|---|
| Monitoring | Pheromone-baited traps are used to detect the presence and monitor the population density of Plusia festucae. This information helps growers to make informed decisions about the timing of control measures. |
| Mass Trapping | Deploying a large number of pheromone traps in a field can capture a significant portion of the male population, thereby reducing the number of successful matings and lowering the subsequent larval population. |
| Mating Disruption | Permeating the atmosphere of a crop with a high concentration of the synthetic pheromone confuses male moths, making it difficult for them to locate females. This disruption of chemical communication effectively reduces mating and subsequent crop damage. |
Commercial pheromone lures and traps are available for a wide range of insect pests, including those affecting rice. These products offer a species-specific and environmentally friendly alternative to broad-spectrum insecticides.
Conclusion
The discovery and characterization of this compound as a pheromone component of the rice looper, Plusia festucae, exemplifies the power of chemical ecology in unraveling the intricate communication systems of insects. From the initial extraction and identification using sophisticated analytical techniques to the elucidation of its complex biosynthetic pathway, the study of this single molecule has provided valuable insights into insect biology. The translation of this fundamental research into practical applications for pest management underscores the importance of continued investigation into the chemical world of insects. As we move towards more sustainable agricultural practices, the use of pheromones like this compound will undoubtedly play an increasingly vital role in protecting our food supply.
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Ando, T., Ohno, R., Kokuryu, T., Funayoshi, A., & Nomura, M. (1995). Identification of Female Sex Pheromone Components of Rice looper, Plusia Festucae (L.), (Lepidoptera: Noctuidae). Journal of Chemical Ecology, 21(8), 1181-1190. [Link]
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Insects Limited. (n.d.). History of Pheromones. Retrieved from [Link]
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Ando, T., Ohno, R., Kokuryu, T., Funayoshi, A., & Nomura, M. (1995). Identification of Female Sex Pheromone Components of Rice looper,Plusia Festucae (L.), (Lepidoptera: Noctuidae). Journal of Chemical Ecology, 21(8), 1181-90. [Link]
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(Z)-Dodec-5-enol: A Technical Guide to its Biological Activity and Behavioral Response
Abstract
(Z)-Dodec-5-enol is a monounsaturated twelve-carbon alcohol that functions as a critical semiochemical in the chemical communication systems of several insect species. Notably, it is a component of the female sex pheromone of the rice looper moth, Plusia festucae[1]. This technical guide provides a comprehensive overview of the biological activity and behavioral responses elicited by this compound, with a particular focus on its role in lepidopteran chemical ecology. We will delve into the molecular mechanisms of its biosynthesis and perception, and present detailed, field-proven protocols for its study. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.
Introduction: The Chemical Ecology of this compound
Insect chemical communication is a cornerstone of their evolutionary success, mediating critical behaviors such as mating, aggregation, and host location[2]. Pheromones, chemical signals that mediate intraspecific communication, are of particular interest due to their high specificity and potency[2]. This compound is a key player in the pheromone blend of certain moth species, acting as an attractant for conspecific males and playing a crucial role in reproductive isolation.
In the rice looper moth, Plusia festucae, this compound is a minor but significant component of the female sex pheromone blend, which is primarily composed of (Z)-5-dodecenyl acetate[3]. The precise ratio of these components is often critical for eliciting the full behavioral repertoire leading to successful mating. Understanding the biological activity of this compound is therefore essential for deciphering the intricacies of insect chemical communication and for developing effective pheromone-based pest management strategies.
Biosynthesis of this compound in Plusia festucae
The biosynthesis of moth sex pheromones is a specialized branch of fatty acid metabolism, typically occurring in the pheromone gland of the female[4]. The production of this compound in Plusia festucae is intricately linked to the biosynthesis of the major pheromone component, (Z)-5-dodecenyl acetate. The pathway involves a series of enzymatic steps including fatty acid synthesis, desaturation, chain shortening, and reduction.
A key enzymatic step in the biosynthesis of the C12 pheromone components in P. festucae is the action of a specific fatty acid desaturase. Isotopic labeling studies have shown that a ω7-desaturase is responsible for introducing the double bond at the 5-position of a dodecanoyl precursor. This enzyme exhibits low substrate specificity, capable of acting on both palmitic (C16) and stearic (C18) acids to produce (Z)-9-hexadecenoic acid and (Z)-11-octadecenoic acid, respectively. These are then subjected to chain-shortening (β-oxidation) to yield the C12 acyl-CoA precursor, which is then reduced to this compound[5][6].
Protocol: Identification of Desaturase Genes in Plusia festucae using a Genomics Approach
The recent sequencing of the Plusia festucae genome provides an unprecedented opportunity to identify the specific genes encoding the enzymes involved in pheromone biosynthesis[7].
Step-by-Step Methodology:
-
Genome Mining for Candidate Desaturase Genes:
-
Obtain the Plusia festucae genome assembly from a public database (e.g., Ensembl).
-
Perform a tBLASTn search of the genome with known insect fatty acid desaturase protein sequences, particularly those from other Noctuidae species.
-
Identify open reading frames (ORFs) with significant homology to desaturases.
-
-
Phylogenetic Analysis:
-
Align the translated amino acid sequences of the candidate P. festucae desaturases with a curated dataset of insect desaturases with known functions (e.g., Δ9, Δ11, ω7 desaturases).
-
Construct a phylogenetic tree using methods such as Maximum Likelihood or Bayesian Inference to infer the evolutionary relationships and potential function of the candidate genes.
-
-
Gene Expression Analysis:
-
Design gene-specific primers for the candidate desaturase genes.
-
Extract RNA from the pheromone glands and other tissues (e.g., fat body, muscle) of female P. festucae at the peak time of pheromone production.
-
Perform quantitative real-time PCR (qRT-PCR) to determine the expression levels of the candidate genes in different tissues. A gene highly and specifically expressed in the pheromone gland is a strong candidate for being involved in pheromone biosynthesis.
-
-
Functional Characterization:
-
Clone the full-length cDNA of the top candidate gene(s) into a yeast expression vector.
-
Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae) that does not produce endogenous unsaturated fatty acids with the expression vector.
-
Supplement the yeast culture with potential fatty acid precursors (e.g., palmitic acid, stearic acid).
-
Extract fatty acid methyl esters (FAMEs) from the yeast and analyze by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products.
-
Peripheral Perception: Olfactory Response to this compound
The detection of this compound by male moths is mediated by specialized olfactory receptor neurons (ORNs) housed in sensilla on their antennae. The binding of the pheromone molecule to an olfactory receptor (OR) on the surface of an ORN initiates a signal transduction cascade that results in the generation of an action potential.
Electroantennography (EAG): A Tool for Assessing Antennal Response
Electroantennography is a technique used to measure the summed electrical response of the entire antenna to a volatile stimulus. It is a powerful tool for screening compounds for olfactory activity and for determining the relative sensitivity of an insect's antenna to different chemicals.
Step-by-Step Methodology for EAG Recording:
-
Insect Preparation:
-
Anesthetize a male P. festucae moth by chilling or with CO2.
-
Excise one antenna at the base.
-
Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.
-
-
Stimulus Preparation and Delivery:
-
Prepare serial dilutions of synthetic this compound in a high-purity solvent (e.g., hexane).
-
Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.
-
Deliver a pulse of purified and humidified air through the pipette, carrying the stimulus over the antenna.
-
-
Data Acquisition and Analysis:
-
Record the electrical potential difference between the two electrodes using a high-impedance amplifier.
-
The negative deflection in the baseline potential upon stimulus delivery is the EAG response.
-
Measure the amplitude of the EAG responses for each concentration of this compound and for control stimuli (solvent alone).
-
Construct a dose-response curve by plotting the EAG amplitude against the logarithm of the stimulus concentration.
-
| Compound | Concentration (µg on filter paper) | Mean EAG Response (mV) ± SE |
| This compound | 0.01 | Data to be generated |
| 0.1 | Data to be generated | |
| 1 | Data to be generated | |
| 10 | Data to be generated | |
| 100 | Data to be generated | |
| Hexane (Control) | - | Data to be generated |
| Table 1: Template for presenting EAG dose-response data for this compound in Plusia festucae. |
Behavioral Response to this compound
The perception of this compound by a male moth triggers a cascade of innate behaviors that ultimately lead to locating the female and attempting to mate. These behaviors can be studied in a controlled laboratory setting using a wind tunnel bioassay.
Wind Tunnel Bioassay: Quantifying Behavioral Responses
A wind tunnel allows for the creation of a realistic pheromone plume and the detailed observation of a male moth's flight behavior.
Step-by-Step Methodology for Wind Tunnel Bioassay:
-
Wind Tunnel Setup:
-
Use a wind tunnel with controlled airflow (e.g., 30-50 cm/s), temperature, and humidity, and illuminated with red light to simulate scotophase conditions.
-
Place a pheromone dispenser containing a known amount of synthetic this compound (or a blend with other pheromone components) at the upwind end of the tunnel.
-
-
Insect Preparation and Release:
-
Use sexually mature, virgin male P. festucae moths that have been acclimated to the experimental conditions.
-
Release individual males onto a platform at the downwind end of the tunnel.
-
-
Behavioral Observation and Scoring:
-
Record the flight path and behaviors of each male for a set period (e.g., 3-5 minutes).
-
Score a sequence of behaviors, including:
-
Activation: Wing fanning, antennal grooming.
-
Take-off: Initiation of flight.
-
Upwind flight: Oriented flight towards the pheromone source.
-
Casting: Zig-zagging flight perpendicular to the wind line.
-
Source contact: Landing on or near the pheromone dispenser.
-
-
| Treatment | N | % Take-off | % Upwind Flight | % Source Contact |
| This compound (10 µg) | e.g., 30 | Data to be generated | Data to be generated | Data to be generated |
| Pheromone Blend (10 µg) | e.g., 30 | Data to be generated | Data to be generated | Data to be generated |
| Solvent Control | e.g., 30 | Data to be generated | Data to be generated | Data to be generated |
| Table 2: Template for presenting behavioral data from a wind tunnel bioassay with Plusia festucae. |
Future Directions: A Functional Genomics Approach to Pheromone Perception
The availability of the Plusia festucae genome opens up exciting avenues for a deeper understanding of the molecular basis of this compound perception.
Protocol: Identification and Functional Characterization of Olfactory Receptors for this compound
-
Genome-wide Identification of Olfactory Receptor Genes:
-
Similar to the desaturase gene identification, use tBLASTn with known insect OR protein sequences to mine the P. festucae genome for candidate OR genes.
-
Pay particular attention to the identification of the highly conserved olfactory co-receptor (Orco).
-
-
Expression Profiling of Candidate ORs:
-
Perform qRT-PCR on RNA extracted from male and female antennae to identify male-specific or male-biased ORs, which are strong candidates for being pheromone receptors.
-
-
Functional Characterization using Heterologous Expression Systems:
-
Express candidate male-biased ORs along with P. festucae Orco in a heterologous system, such as Xenopus oocytes or HEK293 cells.
-
Use two-electrode voltage clamp or calcium imaging to measure the response of the expressed receptors to a panel of stimuli, including this compound and its analogs. This will definitively identify the receptor(s) for this compound.
-
Conclusion
This compound is a vital component in the chemical communication of Plusia festucae and likely other lepidopteran species. This guide has provided a comprehensive overview of its biological activity, from its biosynthesis to its role in eliciting complex behavioral responses. The detailed protocols presented herein offer a robust framework for researchers to further investigate the fascinating world of insect chemical ecology. The advent of genomic resources for key species like P. festucae promises a new era of discovery, allowing for the precise identification and characterization of the molecular machinery underlying pheromone communication. This knowledge will not only advance our fundamental understanding of insect biology but also pave the way for the development of novel and sustainable pest management strategies.
References
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Ando, T., et al. (1995). Identification of Female Sex Pheromone Components of Rice looper, Plusia Festucae (L.), (Lepidoptera: Noctuidae). Journal of Chemical Ecology, 21(8), 1181-1190. [Link]
-
Ando, T., et al. (2011). Biosynthetic Pathway for Sex Pheromone Components Produced in a Plusiinae Moth, Plusia festucae. Frontiers in Physiology, 2, 77. [Link]
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Ando, T., et al. (2011). Biosynthetic Pathway for Sex Pheromone Components Produced in a Plusiinae Moth, Plusia festucae. Frontiers in Physiology, 2, 77. [Link]
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Foster, S. P., & Johansson, T. (2020). Sex pheromone biosynthesis, storage and release in a female moth: making a little go a long way. Proceedings of the Royal Society B: Biological Sciences, 287(1941), 20202471. [Link]
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GC–MS analysis of pheromone gland extracts of Plusia festucae females... (n.d.). In ResearchGate. Retrieved January 14, 2026, from [Link]
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Tillman, J. A., et al. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect Biochemistry and Molecular Biology, 29(6), 481-514. [Link]
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Löfstedt, C., et al. (2024). Sex pheromone biosynthesis in moth pests: From gene discovery to biotechnological production. Lund University Research Portal. [Link]
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Cao, W. H., et al. (2003). Sex Pheromone of the Noctuid Moth, Tyta luctuosa (Lepidoptera: Noctuidae), a Candidate Biological Control Agent of Field Bindweed. Environmental Entomology, 32(1), 17-22. [Link]
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Li, M., et al. (2022). The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae). International Journal of Molecular Sciences, 23(16), 9152. [Link]
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Jurenka, R. (2017). Regulation of pheromone biosynthesis in moths. Current Opinion in Insect Science, 24, 29-35. [Link]
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(Z)-5-Dodecenyl acetate. (n.d.). The Pherobase. Retrieved January 14, 2026, from [Link]
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Knipple, D. C., et al. (2002). Evolution of the integral membrane desaturase gene family in moths and flies. Genetics, 162(4), 1737-1752. [Link]
-
Knipple, D. C., et al. (2002). Evolution of the integral membrane desaturase gene family in moths and flies. Genetics, 162(4), 1737-1752. [Link]
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(Z)-5-dodecen-1-yl acetate, 16676-96-3. (n.d.). The Good Scents Company. Retrieved January 14, 2026, from [Link]
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Helmkampf, M., et al. (2015). Evolution of the Insect Desaturase Gene Family with an Emphasis on Social Hymenoptera. Molecular Biology and Evolution, 32(8), 2036-2047. [Link]
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The Desaturase Gene Family is Crucially Required for Fatty Acid Metabolism and Survival of the Brown Planthopper, Nilaparvata lugens. (2019). MDPI. [Link]
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Wang, G., et al. (2015). Identification and functional analysis of olfactory receptor family reveal unusual characteristics of the olfactory system in the migratory locust. Insect Science, 22(4), 449-464. [Link]
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The genome sequence of the Gold Spot moth, Plusia festucae (Linnaeus, 1758). (2024). Wellcome Open Research. [Link]
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The genome sequence of the Gold Spot moth, Plusia festucae (Linnaeus, 1758). (2024). PubMed. [Link]
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The genome sequence of the Gold Spot moth, Plusia festucae (Linnaeus, 1758). (2024). PubMed Central. [Link]
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Verbeurgt, C., et al. (2012). Profiling of Olfactory Receptor Gene Expression in Whole Human Olfactory Mucosa. PLOS ONE, 7(4), e34833. [Link]
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- 7. mdpi.com [mdpi.com]
Spectroscopic Elucidation of (Z)-Dodec-5-enol: A Multi-technique Approach to Structural Verification
An in-depth technical guide by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data expected for (Z)-Dodec-5-enol (C₁₂H₂₄O, Molar Mass: 184.32 g/mol )[1][2]. As a molecule of interest in chemical synthesis and pheromone research, unambiguous structural confirmation is paramount. This document outlines the theoretical underpinnings and practical interpretation of its signature features across Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The narrative is structured to not only present the data but to explain the causal relationships behind the expected spectral features, providing researchers and drug development professionals with a robust framework for analysis.
Introduction: The Molecular Blueprint of this compound
This compound is a C12 unsaturated primary alcohol. Its structure is defined by three key features: a long aliphatic chain, a cis (or Z) configured carbon-carbon double bond between C5 and C6, and a terminal primary alcohol functional group. Each of these components imparts a distinct and predictable signature in various spectroscopic analyses. Our approach to elucidation is not a linear process but an integrated workflow, where each technique provides complementary information that, when combined, builds a self-validating structural proof.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is the initial step in our workflow, offering a rapid and definitive screen for the core functional groups. The analysis hinges on the principle that molecular bonds vibrate at specific, quantized frequencies when they absorb infrared radiation.
Predicted IR Spectrum Interpretation
The IR spectrum of this compound is dominated by features characteristic of its alcohol and alkene moieties.
-
O-H Stretch: A very strong and characteristically broad absorption is predicted in the 3200-3500 cm⁻¹ region.[3][4] The significant broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules, which creates a continuum of vibrational energy states.[4]
-
C(sp³)-H Stretch: Strong, sharp absorptions are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, corresponding to the stretching vibrations of the C-H bonds within the saturated alkyl chain.[5]
-
C(sp²)-H Stretch: A medium-intensity absorption is anticipated just above 3000 cm⁻¹, usually around 3020-3100 cm⁻¹, which is diagnostic for the C-H bonds directly attached to the double bond carbons (vinylic hydrogens).[5]
-
C=C Stretch: The stretching vibration of the carbon-carbon double bond is expected near 1650 cm⁻¹.[5] However, for a cis-disubstituted and non-conjugated alkene like this, the change in dipole moment during the vibration is small, often resulting in a weak or medium, and sometimes inconspicuous, peak.
-
C-O Stretch: A strong, distinct absorption corresponding to the C-O single bond stretch of the primary alcohol is predicted in the 1050-1260 cm⁻¹ range.[3][6] For a primary alcohol specifically, this peak is typically found near 1050 cm⁻¹.[7]
Table 1: Summary of Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3200-3500 | Strong, Broad | O-H Stretch | Alcohol |
| 3020-3100 | Medium | =C-H Stretch | Alkene |
| 2850-2960 | Strong | C-H Stretch | Alkane |
| ~1650 | Weak to Medium | C=C Stretch | Alkene |
| ~1050 | Strong | C-O Stretch | Primary Alcohol |
Experimental Protocol: ATR-IR Spectroscopy
-
Sample Preparation: Place a single drop of neat this compound liquid directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. No further preparation is necessary for a liquid sample.
-
Instrument Setup: Configure the FTIR spectrometer to scan from 4000 cm⁻¹ to 600 cm⁻¹.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve an excellent signal-to-noise ratio.
-
Data Processing: The resulting spectrum is processed (ATR correction, baseline correction) to yield the final transmittance or absorbance spectrum. This protocol is self-validating as the presence of the distinct O-H and C-O bands confirms the alcohol, while the C=C and =C-H stretches verify the alkene, consistent with the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every hydrogen and carbon atom in the molecule.
¹H NMR Predicted Spectrum Interpretation
The proton NMR spectrum will resolve the distinct hydrogen environments in this compound. Chemical shifts are influenced by the electron density around the proton; electronegative atoms like oxygen deshield nearby protons, shifting their signals downfield.[8][9]
-
Vinylic Protons (H5, H6): These two protons are in the most deshielded region for hydrocarbons, predicted to appear as a multiplet around 5.3-5.5 ppm .[8] They are coupled to each other and to the adjacent allylic protons (on C4 and C7). The coupling constant (J-value) between these two vinylic protons is crucial for confirming the Z-geometry. For cis-alkenes, the ³JH-H coupling constant is typically in the range of 6-14 Hz, which is significantly smaller than the 11-18 Hz range seen for trans-alkenes.[10][11]
-
Hydroxymethyl Protons (H1): The two protons on the carbon adjacent to the hydroxyl group (C1) are deshielded by the electronegative oxygen. They are expected to appear as a triplet around 3.6 ppm due to coupling with the two protons on C2.[4][6]
-
Allylic Protons (H4, H7): The four protons on the carbons adjacent to the double bond (C4 and C7) are deshielded relative to other alkyl protons. They will likely appear as a multiplet in the 2.0-2.2 ppm range.[8]
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It can appear anywhere from 0.5 to 5.0 ppm and is often a broad singlet due to chemical exchange. To confirm its identity, the sample can be shaken with a drop of D₂O, which will cause the -OH peak to disappear due to proton-deuterium exchange.[4]
-
Alkyl Chain Protons (H2, H3, H8-H11): These protons will be in the shielded, upfield region of the spectrum, likely appearing as a series of overlapping multiplets between 1.2-1.6 ppm .[8]
-
Terminal Methyl Protons (H12): The protons of the terminal methyl group are the most shielded and will appear as a triplet around 0.9 ppm , coupled to the adjacent CH₂ group (C11).
Table 2: Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H12 (-CH₃) | ~0.9 | Triplet (t) | 3H |
| H2, H3, H8-H11 (-CH₂-) | 1.2-1.6 | Multiplet (m) | 12H |
| H4, H7 (-CH₂-C=) | 2.0-2.2 | Multiplet (m) | 4H |
| H1 (-CH₂-OH) | ~3.6 | Triplet (t) | 2H |
| -OH | 0.5-5.0 | Broad Singlet (br s) | 1H |
| H5, H6 (-CH=CH-) | 5.3-5.5 | Multiplet (m) | 2H |
¹³C NMR Predicted Spectrum Interpretation
The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals, one for each carbon atom, assuming no accidental equivalence.
-
Vinylic Carbons (C5, C6): The sp² hybridized carbons of the double bond are significantly deshielded and are expected in the 125-135 ppm region.[11][12]
-
Hydroxymethyl Carbon (C1): The carbon directly bonded to the hydroxyl group is deshielded and will appear in the 60-65 ppm range.[6][13]
-
Alkyl Carbons (C2-C4, C7-C12): The remaining sp³ hybridized carbons will appear in the upfield region of the spectrum, typically between 14-35 ppm .[13][14] The terminal methyl carbon (C12) will be the most shielded, appearing around 14 ppm.
Table 3: Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C12 | ~14 |
| C2-C4, C7-C11 | 22-33 |
| C1 | ~62 |
| C5, C6 | 125-135 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine the relative proton counts.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.
Predicted Mass Spectrum and Fragmentation
For this compound (MW = 184.3), the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions. Alcohols often exhibit a weak or absent molecular ion peak due to facile fragmentation.[15]
-
Molecular Ion (M⁺): A peak at m/z = 184 , corresponding to the intact molecule radical cation. This peak may be of low intensity.
-
Loss of Water ([M-18]⁺): Alcohols readily undergo dehydration (loss of H₂O). This will result in a significant peak at m/z = 166 .[16][17]
-
Alpha-Cleavage: This is a highly characteristic fragmentation pathway for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom.[15][16] For a primary alcohol, this results in the loss of an alkyl radical. In this case, cleavage between C1 and C2 would form the resonance-stabilized [CH₂OH]⁺ ion, which would give a strong, often base, peak at m/z = 31 .
-
Alkyl Fragmentation: Cleavage along the hydrocarbon chain will produce a series of fragment ions separated by 14 amu (the mass of a CH₂ group), such as C₃H₅⁺ (m/z 41), C₄H₇⁺ (m/z 55), C₅H₉⁺ (m/z 69), etc., which are characteristic of long-chain aliphatic compounds.
Table 4: Summary of Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment | Fragmentation Pathway |
| 184 | [C₁₂H₂₄O]⁺ | Molecular Ion (M⁺) |
| 166 | [C₁₂H₂₂]⁺ | Dehydration (M - H₂O) |
| 69, 55, 41 | Alkene/Alkyl Cations | Cleavage at the C=C bond and along the alkyl chain |
| 31 | [CH₂OH]⁺ | Alpha-Cleavage |
Visualization of Key Fragmentation Pathways
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the analyte from any impurities before it enters the MS. A standard nonpolar column (e.g., DB-5ms) is suitable.
-
GC Method: Inject 1 µL of the sample. Use a temperature program, for example, starting at 60°C, holding for 2 minutes, then ramping at 10°C/min to 250°C.
-
MS Method: Use electron ionization (EI) at 70 eV. Scan a mass range from m/z 30 to 300.
-
Data Analysis: Identify the GC peak corresponding to this compound. Analyze the associated mass spectrum, identifying the molecular ion and key fragment ions. Compare the fragmentation pattern with the predicted pathways.
Integrated Spectroscopic Workflow
The power of this multi-technique approach lies in the synergy of the data. No single technique provides the complete picture, but together they form an unassailable confirmation of the structure.
Caption: Integrated workflow for spectroscopic structure elucidation.
Conclusion
The structural verification of this compound is reliably achieved through a coordinated application of IR, NMR, and Mass Spectrometry. IR spectroscopy confirms the presence of the essential alcohol and alkene functional groups. Mass spectrometry establishes the correct molecular weight and provides corroborating structural evidence through predictable fragmentation pathways, notably dehydration and alpha-cleavage. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive map of the molecular skeleton, confirming the precise arrangement of atoms and, crucially, establishing the Z-stereochemistry of the double bond through analysis of proton coupling constants. This integrated, self-validating methodology represents a cornerstone of modern chemical analysis.
References
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. [Link]
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OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. [Link]
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(Z)-Dodec-5-enol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
(Z)-Dodec-5-enol is a long-chain unsaturated fatty alcohol that has garnered significant interest within the scientific community, primarily for its role as a potent insect sex pheromone. Its specific stereochemistry is crucial for its biological activity, making it a key molecule in the fields of chemical ecology, integrated pest management, and the synthesis of complex bioactive molecules. This guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of this compound, with a particular focus on its relevance to researchers and professionals in drug development.
The unique structural features of this compound, specifically the cis-configured double bond at the 5th position, present both challenges and opportunities in its stereoselective synthesis. Furthermore, its biological activity as a semiochemical offers a fascinating case study in molecular recognition and signaling in insects. While its primary application lies in agriculture and forestry for pest management, the exploration of long-chain unsaturated alcohols as precursors for novel therapeutic agents is an emerging area of interest.
This document serves as a technical resource, consolidating critical information to facilitate further research and development involving this compound.
Chemical Identity and Synonyms
-
CAS Registry Number: 40642-38-4
-
IUPAC Name: (5Z)-Dodec-5-en-1-ol
-
Chemical Formula: C₁₂H₂₄O
-
Molecular Weight: 184.32 g/mol
-
Common Synonyms:
-
(Z)-dodec-5-en-1-ol
-
cis-5-dodecen-1-ol
-
(5Z)-5-Dodecen-1-ol
-
This compound
-
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application. The following table summarizes key properties, including both experimentally determined and computed values from reputable sources.
| Property | Value | Source |
| Appearance | Colorless oil | |
| Boiling Point | 270.1 °C at 760 mmHg (estimated) | |
| Density | 0.846 g/cm³ (estimated) | |
| Refractive Index | 1.4531 (estimated) | |
| Solubility | Insoluble in water; Soluble in organic solvents | |
| Vapor Pressure | 0.001 mmHg @ 25 °C (estimated) | |
| logP (o/w) | 4.2 (computed) |
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound rely on various spectroscopic techniques. Below are the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure and stereochemistry of this compound. The following data were obtained in CDCl₃.
¹H NMR (300 MHz, CDCl₃):
-
δ 5.39–5.34 (m, 2H): Olefinic protons (-CH=CH-). The multiplicity indicates coupling to adjacent methylene groups.
-
δ 3.64 (t, J = 6.5 Hz, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH). The triplet splitting is due to coupling with the adjacent methylene group.
-
δ 2.10–1.98 (m, 4H): Allylic methylene protons (-CH₂-CH=CH-CH₂-).
-
δ 1.69 (br s, 1H): Hydroxyl proton (-OH). The broad singlet is characteristic and this proton is exchangeable with D₂O.
-
δ 1.61–1.56 (m, 2H): Methylene protons adjacent to the carbinol carbon (-CH₂-CH₂OH).
-
δ 1.44–1.28 (m, 10H): Methylene protons of the alkyl chain.
-
δ 0.88 (t, J = 6.7 Hz, 3H): Terminal methyl protons (-CH₃).
¹³C NMR (75 MHz, CDCl₃):
-
δ 130.51, 129.43: Olefinic carbons (-CH=CH-).
-
δ 62.95: Carbon bearing the hydroxyl group (-CH₂OH).
-
δ 32.49, 31.89, 29.82, 29.10, 27.37, 27.03, 25.99, 22.76: Methylene carbons of the alkyl chain.
-
δ 14.18: Terminal methyl carbon (-CH₃).
Mass Spectrometry (MS)
High-resolution mass spectrometry confirms the elemental composition of the molecule.
-
HRMS (ESI-TOF): calculated for C₁₂H₂₄ONa [M+Na]⁺ 207.17194, found 207.17207.
Stereoselective Synthesis
The biological activity of this compound is highly dependent on the Z-configuration of the double bond. Therefore, stereoselective synthesis is paramount. A common and effective strategy involves the Wittig reaction, which allows for the formation of the cis-alkene with high selectivity when using non-stabilized ylides. However, a more direct and recently published method involves the reduction of a corresponding ester.
Experimental Protocol: Reduction of Ethyl (Z)-dodec-5-enoate
This protocol details the synthesis of this compound via the reduction of its corresponding ethyl ester using lithium aluminum hydride (LiAlH₄), a powerful reducing agent that efficiently converts esters to primary alcohols.
Materials:
-
Ethyl (Z)-dodec-5-enoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask containing anhydrous THF (5 mL) at room temperature, carefully add LiAlH₄ (0.167 g, 4.42 mmol).
-
Cool the resulting suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve ethyl (Z)-dodec-5-enoate (0.500 g, 2.21 mmol) in THF (5 mL).
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C via a syringe.
-
Allow the reaction mixture to warm to 25 °C and stir for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) followed by MeOH (3 mL) at 0 °C.
-
Filter the resulting mixture through a pad of Celite®, and rinse the filter cake with diethyl ether (30 mL).
-
Combine the ether rinse with the filtrate and transfer to a separatory funnel.
-
Wash the organic layer with brine (20 mL) and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (5:1) eluent to afford (Z)-dodec-5-en-1-ol as a colorless oil (yield: 0.240 g, 59%).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: LiAlH₄ is a highly reactive hydride reagent that reacts violently with water. Therefore, all solvents and glassware must be scrupulously dried to prevent quenching of the reagent and ensure a high yield.
-
Low Temperature Addition: The reaction of LiAlH₄ with esters is highly exothermic. Adding the ester solution at 0 °C helps to control the reaction rate and prevent side reactions.
-
Quenching Procedure: The sequential addition of a saturated NH₄Cl solution and methanol is a standard workup procedure for LiAlH₄ reductions. It safely neutralizes the excess reagent and hydrolyzes the aluminum alkoxide intermediates to form easily filterable aluminum salts.
-
Chromatographic Purification: Silica gel chromatography is essential to remove any unreacted starting material, byproducts, and residual inorganic salts, yielding the pure desired product.
Applications
The primary and most well-documented application of this compound is in the field of chemical ecology as an insect sex pheromone.
Insect Sex Pheromone
This compound is a key component of the female-produced sex pheromone for several species of moths, particularly destructive forest pests of the genus Dendrolimus, commonly known as pine caterpillars or lappet moths. These include:
-
Dendrolimus punctatus (Masson pine moth)
-
Dendrolimus pini (Pine-tree lappet)
-
Dendrolimus superans (Sakhalin silk moth)
-
Dendrolimus houi (Yunnan pine moth)
In these species, this compound, often in combination with its acetate or aldehyde derivatives, acts as a long-range attractant for males. This has led to its use in integrated pest management (IPM) strategies for:
-
Population Monitoring: Traps baited with synthetic this compound are used to monitor the population density and distribution of these pests, allowing for timely and targeted control measures.
-
Mating Disruption: Dispersing a high concentration of synthetic pheromone in an infested area can confuse male moths and prevent them from locating females, thereby disrupting mating and reducing the next generation's population.
The high species-specificity of pheromones makes them an environmentally benign alternative to broad-spectrum insecticides, as they do not affect non-target organisms.
Potential in Drug Development
While less documented, long-chain fatty alcohols and their derivatives are being investigated for various biomedical applications. One cited use for (5Z)-5-Dodecen-1-ol is as a reactant in the stereoselective preparation of bacteriocin stereoisomers, which are known for their antibacterial properties. Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria. The synthesis of analogs of these complex natural products is a key strategy in the development of new antibiotics to combat drug-resistant pathogens. The specific role of this compound in this context would likely be as a lipophilic building block, which could be incorporated into the structure of a bacteriocin analog to enhance its membrane-disrupting activity or other pharmacokinetic properties. However, specific studies detailing this application for this compound are not prevalent in the current literature, representing a potential area for future research.
Mechanism of Action: Pheromone Reception in Lepidoptera
The biological activity of this compound as a pheromone is initiated by its detection in the antennae of the male moth. This process involves a sophisticated olfactory signaling pathway.
The pheromone molecules enter the sensilla (sensory hairs) on the male's antennae through nanopores. Inside the sensillum lymph, the hydrophobic pheromone molecule is bound by a Pheromone Binding Protein (PBP), which transports it to the dendritic membrane of an Olfactory Sensory Neuron (OSN). There, the pheromone-PBP complex interacts with a specific Pheromone Receptor (PR), which is a seven-transmembrane domain protein. This binding event, in conjunction with a co-receptor (Orco), opens a non-selective cation channel, leading to the depolarization of the OSN. This generates an action potential that is transmitted to the antennal lobe of the insect's brain, specifically to a region called the macroglomerular complex (MGC), which processes pheromonal information. This signal processing ultimately results in a behavioral response, such as upwind flight towards the female.
Safety and Handling
For laboratory and research purposes, this compound should be handled with appropriate safety precautions. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data for structurally related long-chain alcohols and alkenes suggest the following guidelines:
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Wash with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Do NOT induce vomiting. Seek medical attention.
-
-
Toxicity: Specific toxicological data for this compound is limited. However, it is not classified as a hazardous substance according to most regulatory lists. As with any chemical, unnecessary exposure should be avoided.
Conclusion
This compound is a molecule of significant scientific interest due to its defined stereochemistry and potent biological activity as an insect sex pheromone. This guide has provided a detailed overview of its chemical identity, physicochemical properties, spectroscopic data, and a robust synthetic protocol. Its primary application in the sustainable management of forest pests highlights the practical importance of chemical ecology. While its role in drug development, particularly in the synthesis of antibacterial agents, is an area that warrants further investigation, the fundamental principles of its synthesis and biological activity provide a solid foundation for future research. It is our hope that this comprehensive technical guide will serve as a valuable resource for scientists and researchers working with this fascinating molecule.
References
-
Synthesis of the Sex Pheromones of the Pine Caterpillar, Dendrolimus punctatus (Walker). (2024). Molecules. [Link]
-
Diagrammatic representation of a pheromone-detecting sensillum trichodeum of a moth antenna. Note the compartmentalization of the lymph and particularly its isolation from the hemolymph. (n.d.). ResearchGate. [Link]
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Pheromone Reception. (2025). ResearchGate. [Link]
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This compound. (n.d.). PubChem. [Link]
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Sex Pheromone Receptors of Lepidopteran Insects. (n.d.). Frontiers in Cellular and Infection Microbiology. [Link]
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Insect sex-pheromone signals mediated by specific combinations of olfactory receptors. (n.d.). Science. [Link]
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Pheromones in lepidopteran insects: Types, production, reception and its application. (2017). Journal of Pharmacognosy and Phytochemistry. [Link]
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Newly Discovered Components of Dendrolimus pini Sex Pheromone. (2022). Insects. [Link]
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Insect pheromones. (n.d.). Wikipedia. [Link]
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Semiochemical compound: (Z)-5-Dodecen-1-ol. (n.d.). The Pherobase. [Link]
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(Z)5-Dodecen-1-ol. (n.d.). NIST WebBook. [Link]
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(Z)5-Dodecen-1-ol. (n.d.). NIST WebBook. [Link]
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(Z)5-Dodecen-1-ol. (n.d.). NIST WebBook. [Link]
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8-Dodecen-1-ol, (8Z)-. (n.d.). PubChem. [Link]
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Safety data sheet. (2019). C.P.A. Chem Ltd. [Link]
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Wittig Reaction. (n.d.). Wikipedia. [Link]
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(Z)-dodec-2-en-1-ol. (n.d.). PubChem. [Link]
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Novel pathways in bacteriocin synthesis by lactic acid bacteria with special reference to ethnic fermented foods. (n.d.). PMC. [Link]
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Production of Bacteriocins by Chemical Synthesis. (2018). Frontiers in Chemistry. [Link]
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GC-MS identification of 1-hexadecanol and 5-(Z)-dodecenoic acid in... (n.d.). ResearchGate. [Link]
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Synthesis, antimicrobial activity and conformational analysis of the class IIa bacteriocin pediocin PA-1 and analogs thereof. (n.d.). SciSpace. [Link]
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Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (n.d.). NIH. [Link]
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In Vitro Antibacterial and Antioxidant Activities, Pharmacokinetics, and In Silico Molecular Docking Study of Phytochemical. (n.d.). Semantic Scholar. [Link]
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In Vitro Antibacterial and Antioxidant Activities, Pharmacokinetics, and In Silico Molecular Docking Study of Phytochemicals from the Roots of Ziziphus spina-christi. (n.d.). PMC. [Link]
-
Development of Class IIa Bacteriocins as Therapeutic Agents. (n.d.). PMC. [Link]
The Chemical Signal: An In-depth Technical Guide to the Role of (Z)-Dodec-5-enol in Insect Chemical Ecology
Abstract
(Z)-Dodec-5-enol is a C12 unsaturated alcohol that functions as a crucial semiochemical, primarily as a sex pheromone, in the chemical communication systems of several insect species, notably within the Lepidoptera order. This technical guide provides a comprehensive analysis of the role of this compound in insect chemical ecology, intended for researchers, scientists, and professionals in drug development and pest management. We will explore its biosynthesis, the intricacies of its perception by the insect olfactory system, the subsequent behavioral responses it elicits, and the experimental methodologies employed to study these phenomena. This guide is structured to provide not only procedural details but also the underlying scientific rationale, ensuring a deep and applicable understanding of this significant signaling molecule.
Introduction to Insect Chemical Ecology and Pheromones
Insects inhabit a world rich in chemical cues that govern their most critical life processes, from locating food and oviposition sites to finding mates and avoiding predators[1]. This intricate web of chemical communication is the focus of chemical ecology. At the heart of this discipline are semiochemicals, which are signaling chemicals that mediate interactions between organisms. Pheromones, a class of semiochemicals, facilitate communication between individuals of the same species[2]. Sex pheromones, in particular, are often complex blends of volatile compounds released by one sex to attract the other for mating. The specificity of these chemical signals is paramount, acting as a reproductive isolating mechanism between closely related species[3].
The identification and synthesis of insect pheromones have revolutionized pest management strategies, offering environmentally benign alternatives to broad-spectrum insecticides[2]. By co-opting these natural communication channels, we can monitor, trap, or disrupt the mating of pest insects. This compound is one such molecule of interest, having been identified as a pheromone component in species such as the pine processionary moth (Thaumetopoea pityocampa) and the rice looper (Plusia festucae)[4][5].
Biosynthesis of this compound: A Proposed Pathway
The biosynthesis of moth sex pheromones, particularly the common Type I pheromones (C10-C18 unsaturated alcohols, aldehydes, or acetates), is a specialized branch of fatty acid metabolism that primarily occurs in the female's pheromone gland[3][6][7]. The production of these specific molecules is controlled by a cascade of enzymes, including desaturases, chain-shortening enzymes, reductases, and sometimes acetyltransferases or oxidases[8][9]. The biosynthesis of this compound, a C12 alcohol, is hypothesized to follow a similar pathway, originating from common saturated fatty acid precursors like palmitic acid (C16) or stearic acid (C18).
Based on studies of the closely related (Z)-5-dodecenyl acetate in Plusia festucae, a plausible biosynthetic pathway for this compound can be proposed[3]. This pathway involves the action of a specific fatty acyl-CoA desaturase and subsequent chain-shortening through β-oxidation.
Proposed Biosynthetic Pathway:
-
De Novo Fatty Acid Synthesis: The process begins with the synthesis of saturated fatty acyl-CoAs, primarily palmitoyl-CoA (C16) and stearoyl-CoA (C18), from acetyl-CoA in the pheromone gland oenocytes.
-
Desaturation: A key step is the introduction of a double bond at a specific position. For this compound, this likely involves a Δ11-desaturase acting on palmitoyl-CoA to produce (Z)-11-hexadecenoyl-CoA, or a Δ13-desaturase acting on stearoyl-CoA. However, research on Plusia festucae suggests the involvement of an ω7-desaturase, which introduces a double bond at the 7th carbon from the methyl end of the fatty acid chain. In a C16 acid, this would result in a Δ9 double bond, and in a C18 acid, a Δ11 double bond. For the formation of a Δ5-dodecenoyl precursor, a different desaturase specificity or subsequent modifications would be necessary. A Δ5 desaturase acting on a C12 precursor is a strong possibility[5].
-
Chain Shortening: The resulting unsaturated C16 or C18 acyl-CoA is then subjected to controlled rounds of β-oxidation to shorten the carbon chain to the required C12 length.
-
Reduction: The final step involves the reduction of the C12 unsaturated fatty acyl-CoA to the corresponding alcohol, this compound, by a fatty acyl-CoA reductase (FAR)[9][10].
Caption: Proposed biosynthetic pathway of this compound.
Olfactory Perception of this compound
The detection of pheromones is a highly sensitive and specific process that occurs in specialized olfactory sensory neurons (OSNs) housed within sensilla on the insect's antennae[11][12]. The perception of this compound involves a multi-step signal transduction cascade.
Signal Transduction Pathway:
-
Pheromone Binding: Molecules of this compound enter the sensillum lymph through pores in the sensillar wall. Here, they are bound by Pheromone Binding Proteins (PBPs), which solubilize the hydrophobic pheromone molecules and transport them to the dendritic membrane of the OSN[13].
-
Receptor Activation: The PBP-pheromone complex interacts with a specific Olfactory Receptor (OR) on the OSN membrane. In insects, ORs are ligand-gated ion channels that form a heterodimeric complex with a highly conserved co-receptor called Orco[14][15]. The binding of this compound to its specific OR induces a conformational change in the receptor complex.
-
Ion Channel Opening and Depolarization: This conformational change opens the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) into the neuron. This influx of positive charge depolarizes the OSN membrane.
-
Action Potential Generation: If the depolarization reaches the neuron's threshold, it triggers the firing of action potentials. The frequency of these action potentials is typically proportional to the concentration of the pheromone.
-
Signal Transmission to the Brain: The action potentials propagate along the axon of the OSN to the antennal lobe, the primary olfactory center in the insect brain. Here, the OSNs expressing the same OR converge onto specific spherical structures called glomeruli[16][17]. The spatial pattern of activated glomeruli creates a "scent map" that represents the detected pheromone. This information is then processed by projection neurons and transmitted to higher brain centers, such as the mushroom bodies and the lateral horn, where it is integrated and ultimately leads to a behavioral response[18][19].
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Comprehensive literature review of (Z)-Dodec-5-enol research
An In-depth Technical Guide to (Z)-Dodec-5-enol: Synthesis, Biological Function, and Applications
Abstract
This compound is a long-chain unsaturated alcohol that functions as a critical semiochemical, primarily recognized as an insect sex pheromone. This guide provides a comprehensive review of the existing literature on this compound, covering its chemical synthesis, spectroscopic analysis, biological functions, and practical applications. Detailed experimental protocols for its synthesis, analysis, and field application are presented, underpinned by an explanation of the causal factors influencing methodological choices. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, pest management, and drug development, offering both foundational knowledge and actionable insights into the study and application of this significant natural product.
Introduction to this compound
This compound, a member of the fatty alcohol class of lipids, is a naturally occurring organic compound with the molecular formula C12H24O[1][2]. Its structure is characterized by a twelve-carbon chain with a hydroxyl group at one terminus and a single cis-configured double bond at the fifth carbon position. This specific stereochemistry is crucial for its biological activity.
Identified as a key component of the female sex pheromone in various lepidopteran species, including the pine caterpillar, yellow flower moth[3], and the rice leaf folder (Plusia festucae)[4][5], this compound plays a vital role in insect communication and mating behavior. Its high species-specificity and potency make it a valuable tool in integrated pest management (IPM) strategies, where it is used for monitoring insect populations and for mating disruption.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C12H24O | [1][2] |
| Molecular Weight | 184.32 g/mol | [1] |
| CAS Number | 40642-38-4 | [1][2] |
| IUPAC Name | (Z)-dodec-5-en-1-ol | [1] |
| Appearance | (Typically) Colorless to pale yellow liquid | N/A |
| Boiling Point | (Predicted) ~230-240 °C | [6] |
| Polar Surface Area | 20.2 Ų | [1] |
| XLogP3 | 4.2 | [1] |
Synthesis and Spectroscopic Analysis
The controlled synthesis of this compound is fundamental for producing the high-purity material required for research and commercial applications. The primary challenge in its synthesis is the stereoselective formation of the (Z)-double bond.
Retrosynthetic Analysis and Synthesis Strategy
A common and effective strategy for the stereoselective synthesis of (Z)-alkenols involves the Wittig reaction or the use of acetylenic precursors followed by a stereoselective reduction. The alkyne-based approach offers high stereoselectivity for the (Z)-isomer. A plausible retrosynthetic pathway is outlined below.
Caption: Retrosynthetic pathway for this compound via an alkyne intermediate.
Detailed Synthesis Protocol
This protocol describes a representative synthesis of this compound from 5-bromopentan-1-ol and hept-1-yne, involving protection of the alcohol, alkyne alkylation, and stereoselective reduction.
Step 1: Protection of 5-Bromopentan-1-ol
-
To a solution of 5-bromopentan-1-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (1.2 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NaHCO3 and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-(5-bromopentyloxy)tetrahydro-2H-pyran. Causality: The tetrahydropyranyl (THP) group is an effective protecting group for the primary alcohol. It is stable to the strongly basic conditions of the subsequent alkylation step but can be easily removed under mild acidic conditions.
Step 2: Alkylation of Hept-1-yne
-
In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), dissolve hept-1-yne (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Stir for 30 minutes at this temperature.
-
Add the THP-protected 5-bromopentan-1-ol (1.0 eq) dissolved in anhydrous THF dropwise to the lithium acetylide solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the product with diethyl ether (3x), combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify by column chromatography to yield the protected dodec-5-yn-1-ol. Causality: n-Butyllithium is a strong base that deprotonates the terminal alkyne to form a potent nucleophile (acetylide), which then displaces the bromide in an SN2 reaction to form the new carbon-carbon bond.
Step 3: Stereoselective Reduction (Lindlar Hydrogenation)
-
Dissolve the purified dodec-5-yn-1-ol (1.0 eq) in methanol or ethyl acetate.
-
Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead; ~5% by weight of the alkyne) and a small amount of quinoline (optional, to prevent over-reduction).
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature.
-
Monitor the reaction progress carefully by GC or TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate to yield the THP-protected this compound. Causality: Lindlar's catalyst is a poisoned, heterogeneous catalyst specifically designed for the syn-hydrogenation of alkynes to cis-alkenes. The poisoning agents (lead and quinoline) deactivate the catalyst just enough to prevent the subsequent reduction of the alkene to an alkane.
Step 4: Deprotection
-
Dissolve the product from Step 3 in a mixture of acetic acid, THF, and water (e.g., a 4:2:1 ratio).
-
Stir the solution at room temperature or warm gently (e.g., 40 °C) for several hours, monitoring by TLC.
-
Once deprotection is complete, carefully neutralize the mixture with a saturated aqueous solution of NaHCO3.
-
Extract the product with diethyl ether (3x), combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the final product, this compound, by flash column chromatography to achieve high purity.
Analytical Characterization: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the identification and quantification of this compound, especially for differentiating it from its (E)-isomer and other impurities.
Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 10-100 ng/µL) in a high-purity solvent such as hexane or dichloromethane. If quantifying from a biological matrix (e.g., an insect gland), perform a solvent extraction using a known volume of hexane containing an internal standard (e.g., hexadecane).[6]
-
GC System Configuration:
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250 °C.
-
Column: A polar capillary column (e.g., DB-WAX or DB-FFAP, 30 m x 0.25 mm ID x 0.25 µm film thickness) is crucial for separating geometric isomers.[7]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 220 °C at a rate of 10 °C/min, and hold at 220 °C for 10 minutes.[6] This program should be optimized based on the specific column and analytes.
-
-
MS System Configuration:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Acquisition Mode: Full scan mode (e.g., m/z 40-400) for identification. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantification, monitoring key fragment ions.
-
-
Data Analysis:
-
Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum with an authentic standard. The mass spectrum should show a molecular ion (M+) at m/z 184, though it may be weak, and characteristic fragment ions resulting from dehydration (m/z 166) and cleavage of the carbon chain.
-
Quantification: If an internal standard is used, calculate the concentration of the analyte based on the ratio of its peak area to the peak area of the internal standard, using a pre-established calibration curve.
-
Biological Function and Biosynthesis
This compound's primary biological role is as a pheromone, a chemical signal that triggers a natural response in another member of the same species.
Role as a Lepidopteran Sex Pheromone
In many moth species, females release a specific blend of long-chain unsaturated alcohols, acetates, or aldehydes to attract males for mating. This compound is a common component of these blends. For instance, it has been identified as a pheromone component for Cossus cossus and Dendrolimus houi (Yunnan pine moth)[8]. The precise ratio of this compound to other compounds in the pheromone blend is often critical for species-specific attraction and reproductive isolation.
Biosynthesis Pathway
Insect pheromones like this compound are typically derived from fatty acid metabolism[9]. The biosynthesis involves a series of enzymatic modifications to common fatty acids, such as palmitic acid (C16) or stearic acid (C18). The key steps are chain shortening, desaturation to introduce the double bond with specific stereochemistry, and reduction of the carboxyl group to an alcohol.
Caption: Generalized biosynthetic pathway of this compound from primary metabolism.
The process begins with de novo synthesis of saturated fatty acids like palmitoyl-CoA. This C16 acyl chain is then shortened, likely through a limited number of β-oxidation cycles, to a C12 chain (dodecanoyl-CoA). A specific desaturase enzyme, a Δ5-desaturase, then introduces a double bond at the 5th carbon position with cis (Z) stereochemistry. Finally, a fatty acyl-CoA reductase (FAR) reduces the thioester group to the primary alcohol, yielding this compound.
Applications in Research and Pest Management
The potent and specific biological activity of this compound makes it an excellent tool for applied entomology and chemical ecology.
Insect Monitoring and Mating Disruption
Monitoring: Traps baited with synthetic this compound (often in combination with other pheromone components) are widely used to monitor the presence, distribution, and population density of pest insects. This information is crucial for making informed decisions about the timing and necessity of insecticide applications, forming a cornerstone of IPM programs.
Mating Disruption: This technique involves permeating the atmosphere of a crop field or forest with a high concentration of the synthetic pheromone. This confuses the male insects, making it difficult or impossible for them to locate calling females, thereby disrupting mating and reducing the subsequent larval population. This approach is environmentally friendly as it is species-specific and reduces the need for broad-spectrum insecticides[10].
Table of Target Species and Application Efficacy
| Target Species | Common Name | Application | Efficacy/Notes | Reference |
| Plusia festucae | Rice Leaf Folder | Monitoring | Identified as a key female pheromone component. | [4][5] |
| Dendrolimus houi | Yunnan Pine Moth | Monitoring | Component of the pheromone blend used in traps. | [8] |
| Cossus cossus | Goat Moth | Monitoring | Component of the pheromone blend. | [8] |
| Anarsia lineatella | Peach Twig Borer | Mating Disruption | Related compounds like (Z)-5-Decen-1-ol are used effectively. | [10] |
Experimental Workflow: Field Trial for Pest Monitoring
This protocol outlines a standard workflow for evaluating the efficacy of a synthetic this compound lure for monitoring a target pest population in an agricultural setting.
Caption: Standard workflow for a field trial to evaluate pheromone lure efficacy.
Detailed Protocol:
-
Lure Preparation:
-
Synthesize or procure high-purity (>95%) this compound.
-
Load rubber septa or other controlled-release dispensers with a precise amount of the pheromone (e.g., 1 mg per lure).
-
Prepare control lures (solvent only) and potentially lures with different dosages or blends to test.
-
Store lures at low temperatures (e.g., -20 °C) in sealed, airtight containers until deployment[11].
-
-
Experimental Design:
-
Select at least three to four replicate field sites.
-
Within each site, use a randomized complete block design to place the traps. This minimizes the effect of spatial variation within the field.
-
Treatments should include the pheromone lure and a negative control (unbaited or solvent-baited trap).
-
-
Trap Deployment:
-
Use a standard trap type, such as a plastic Delta trap with a sticky liner.
-
Hang traps from posts or within the plant canopy at a height relevant to the target insect's flight behavior.
-
Ensure a minimum distance between traps (e.g., 50 meters) to avoid interference.
-
-
Data Collection and Maintenance:
-
Visit traps on a regular schedule (e.g., weekly) throughout the flight period of the target insect.
-
Count the number of target male moths captured in each trap.
-
Replace sticky liners as needed and replace the pheromone lures at intervals recommended by their expected field life (e.g., every 4-6 weeks).
-
-
Data Analysis:
-
Transform the count data (e.g., using log(x+1)) if necessary to meet the assumptions of statistical tests.
-
Analyze the data using an Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine if there are significant differences in moth capture between the pheromone-baited traps and the controls.
-
Future Directions and Conclusion
This compound is a well-established semiochemical with significant practical applications. However, several avenues for future research remain. Elucidating the precise biosynthetic pathways and the specific enzymes (desaturases, reductases) involved in different species could open doors for novel biotechnological production methods. Further research into the olfactory reception mechanisms in target insects could aid in the design of more potent and selective analogues. Additionally, the development of more advanced controlled-release formulations will continue to improve the field efficacy and cost-effectiveness of pheromone-based pest management strategies.
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(Z)5-Dodecen-1-ol - NIST WebBook. (URL: [Link])
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GC-MS analyses of volatiles generated from 5-(Z)-dodecenoic acid (a)... - ResearchGate. (URL: [Link])
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Semiochemical compound: (Z)-5-Dodecen-1-ol | C12H24O - The Pherobase. (URL: [Link])
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(PDF) Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth - ResearchGate. (URL: [Link])
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(Z)-dodec-8-enyl acetate (Ref: BAS 284 I) - AERU. (URL: [Link])
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Material safety data sheet (MSDS) and handling of (Z)-Dodec-5-enol
An In-Depth Technical Guide to the Safe Handling of (Z)-Dodec-5-enol
Introduction
This compound is a long-chain unsaturated fatty alcohol with applications in chemical synthesis and biological research, notably as a pheromone component for various insect species, including the rice leaf folder and pine caterpillars.[1][2] Its use as a reactant in the stereoselective preparation of antibacterial agents further underscores its relevance in drug development.[3] As with any specialized chemical reagent, a comprehensive understanding of its properties and adherence to rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of safety data sheet (SDS) information. It aims to provide a deeper, causality-driven framework for handling this compound, grounding procedural steps in established principles of laboratory safety and chemical reactivity. The protocols herein are designed as self-validating systems, encouraging a proactive culture of safety that is essential for professionals in research and development.
Section 1: Chemical and Physical Identity
A foundational element of safe handling is a thorough understanding of the substance's intrinsic properties. These data inform decisions regarding storage, handling, and emergency response.
| Property | Value | Source(s) |
| IUPAC Name | (Z)-dodec-5-en-1-ol | [4][5] |
| Synonyms | (5Z)-5-Dodecen-1-ol, cis-5-dodecen-1-ol | [1][4][6] |
| CAS Number | 40642-38-4 | [3][4][6][7] |
| Molecular Formula | C12H24O | [4][5][6][7] |
| Molecular Weight | 184.32 g/mol | [4][6][7] |
| Physical Form | Colorless liquid or solid | [8][9] |
| Boiling Point | 270.1°C at 760 mmHg | [7] |
| Density | 0.846 g/cm³ | [7] |
| Storage Temperature | -20°C to -80°C recommended | [9] |
| InChI Key | OTJWLIMIKGBSSN-FPLPWBNLSA-N | [4][5][9] |
Section 2: Hazard Identification and Risk Assessment
While some safety data sheets classify this compound as not a hazardous substance or mixture under GHS, a comprehensive risk assessment necessitates a more conservative approach due to the limited availability of complete toxicological data. For instance, a related compound, 5-Dodecene, is classified with an H304 aspiration hazard ("May be fatal if swallowed and enters airways").[8] Given the structural similarity, it is prudent to handle this compound with the assumption of potential, uncharacterized hazards.
Key Potential Hazards:
-
Aspiration Toxicity: If swallowed, the low viscosity of similar long-chain hydrocarbons and alcohols could allow the liquid to enter the lungs, which can be fatal.[8] Therefore, inducing vomiting after ingestion is contraindicated.[8]
-
Skin and Eye Irritation: Like many alcohols and organic compounds, prolonged or repeated contact may cause mild skin irritation or dermatitis. Direct contact with eyes is likely to cause irritation.
-
Inhalation: While volatility is expected to be low at room temperature, heating the substance will increase vapor pressure. Inhalation of vapors or aerosols in high concentrations could cause respiratory tract irritation. All procedures involving volatile substances should be conducted in a chemical hood.[10]
Section 3: Core Principles of Safe Handling
A robust safety culture is built on a multi-layered approach to risk mitigation. The hierarchy of controls, a fundamental concept in occupational safety, prioritizes strategies that are more effective and reliable.
Caption: Hierarchy of Controls applied to laboratory work.
-
Engineering Controls: The primary line of defense is to handle this compound within a certified laboratory chemical hood to prevent inhalation of any potential vapors or aerosols.[10][11] An eyewash station and safety shower must be readily accessible.[8][12]
-
Administrative Controls: All personnel must review this guide and the substance-specific SDS before work.[11] Work should be planned to minimize the quantity of material used. Never work alone in the laboratory.[11]
-
Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical. The required PPE must be worn at all times when handling the compound.[13]
Section 4: Step-by-Step Handling Protocols
The following protocols are designed to guide the user through common laboratory manipulations of this compound.
Protocol 4.1: Preparation and Risk Assessment
-
Review Documentation: Read the Safety Data Sheet (SDS) and this guide thoroughly before beginning.[11]
-
Hazard Analysis: Identify all potential hazards for the specific experimental procedure. Consider reactants, products, and reaction conditions (e.g., heat, pressure).
-
Assemble PPE: Don all required PPE: chemical splash goggles, nitrile gloves, and a lab coat.
-
Prepare Workspace: Ensure the chemical fume hood is operational and uncluttered. Assemble all necessary equipment (glassware, spill kit, waste containers) inside the hood.
Protocol 4.2: Aliquoting and Transferring the Reagent
-
Equilibration: Allow the sealed container of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture into the container.
-
Inert Atmosphere: For reactions sensitive to air or moisture, perform transfers under an inert atmosphere (e.g., nitrogen or argon).
-
Transfer: Use a clean glass pipette or syringe to transfer the required volume. Perform all transfers over a secondary containment tray within the fume hood to contain any potential drips or spills.
-
Sealing: Immediately after transfer, securely cap the source bottle. Use paraffin film to create a secondary seal for long-term storage.
Section 5: Storage and Waste Management
Proper storage and disposal are critical for maintaining laboratory safety and environmental compliance.
-
Storage: this compound should be stored in a tightly closed container in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][12] The recommended storage temperature of -20°C or below should be maintained.[9] If storing in a refrigerator or freezer, it must be a unit specifically rated for the storage of flammable materials.[14]
-
Waste Management: All waste material containing this compound must be disposed of in accordance with local, state, and federal regulations.
-
Collect waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this waste stream with other incompatible chemical wastes.
-
Contaminated lab supplies (e.g., pipette tips, gloves) should also be disposed of as solid hazardous waste.
-
Section 6: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Protocol 6.1: First Aid for Exposures
-
Inhalation: Immediately move the affected person to fresh air. If symptoms such as dizziness or respiratory irritation occur, seek medical attention.[12]
-
Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention and show them the SDS for the substance.
Protocol 6.2: Managing a Small Spill
Caption: Workflow for responding to a small chemical spill.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and restrict access to the area.
-
Ventilate: Ensure the fume hood is operating to ventilate vapors.
-
Contain: Cover drains and use an inert, liquid-absorbent material (e.g., Chemizorb®, sand, or vermiculite) to dike the spill and prevent it from spreading.
-
Absorb and Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Conclusion
The safe and effective use of this compound in a research setting is contingent upon a proactive and informed approach to safety. By understanding its physicochemical properties, recognizing potential hazards, and rigorously applying the principles of the hierarchy of controls, researchers can minimize risk. The detailed protocols for handling, storage, and emergency response provided in this guide serve as a critical resource for scientists and drug development professionals, fostering a laboratory environment where both scientific advancement and personal safety are held to the highest standard.
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Methodological & Application
Stereoselective synthesis of (Z)-Dodec-5-enol and its derivatives
An Application Guide for the Stereoselective Synthesis of (Z)-Dodec-5-enol and its Derivatives
Authored by: A Senior Application Scientist
Introduction
This compound is a long-chain unsaturated alcohol and a key component in the synthesis of various biologically active molecules, including insect sex pheromones for several Lepidoptera species.[1][2] The biological activity of these pheromones is critically dependent on the precise geometry of the carbon-carbon double bond. The presence of even small amounts of the corresponding (E)-isomer can significantly reduce or inhibit the desired biological response. Consequently, the development of robust and highly stereoselective synthetic methods to access the pure (Z)-isomer is of paramount importance for researchers in chemical ecology, organic synthesis, and the development of sustainable pest management strategies.
This document provides a detailed guide for the stereoselective synthesis of this compound, focusing on two field-proven methodologies: the Wittig reaction with non-stabilized ylides and the partial hydrogenation of an alkyne precursor using a poisoned catalyst. It further details the synthesis of a common derivative, (Z)-Dodec-5-enyl acetate, and outlines rigorous analytical protocols for verifying isomeric purity. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.
Strategic Overview: Pathways to (Z)-Olefin Synthesis
The synthesis of (Z)-alkenes is a common challenge in organic chemistry. Two primary strategies have emerged as the most reliable and are detailed in this guide. The choice between them often depends on the availability of starting materials, scalability, and desired purity profile.
Figure 1: High-level overview of the two primary synthetic routes to this compound.
Method 1: The Wittig Reaction for (Z)-Alkene Synthesis
The Wittig reaction is a powerful method for creating carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[3] The stereochemical outcome is highly dependent on the nature of the ylide. For the synthesis of (Z)-alkenes, non-stabilized ylides (where the group attached to the carbanion is typically an alkyl chain) are employed.[4][5]
Mechanistic Insight: The Basis for Z-Selectivity
The Z-selectivity of the Wittig reaction with non-stabilized ylides arises from kinetic control. The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[4][5] With non-stabilized ylides, the initial addition of the ylide to the aldehyde is rapid and irreversible, and the subsequent decomposition of the oxaphosphetane to the alkene and triphenylphosphine oxide is also fast. The sterically demanding triphenylphosphine group and the alkyl substituent on the ylide prefer to be oriented away from the aldehyde's R-group in the transition state, leading preferentially to the cis-substituted oxaphosphetane, which collapses to form the (Z)-alkene.[5] The use of salt-free conditions (e.g., using bases like sodium hexamethyldisilazide, NaHMDS) is crucial as lithium salts can sometimes equilibrate the intermediates, reducing Z-selectivity.[6]
Figure 2: Detailed experimental workflow for the Wittig synthesis of this compound.
Protocol 1: Wittig Synthesis of this compound
Materials:
-
(5-Hydroxypentyl)triphenylphosphonium bromide
-
Sodium hexamethyldisilazide (NaHMDS) (e.g., 2.0 M solution in THF)
-
Heptanal
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Flask Preparation: Under an inert atmosphere (Argon or Nitrogen), add (5-hydroxypentyl)triphenylphosphonium bromide (1.1 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Ylide Formation: Add anhydrous THF to dissolve the phosphonium salt. Cool the resulting suspension to -10 °C in an ice-salt bath.
-
Slowly add NaHMDS solution (1.1 eq) dropwise via the dropping funnel over 20 minutes. A deep orange-red color will develop, indicating the formation of the ylide.
-
Causality Note: This deprotonation step creates the nucleophilic ylide, the key reactant. The low temperature helps control the reaction and prevent potential side reactions.
-
-
Stir the mixture at this temperature for 1 hour to ensure complete ylide formation.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add a solution of heptanal (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Causality Note: The very low temperature (-78 °C) enhances kinetic control, maximizing the formation of the Z-isomer by preventing equilibration of the oxaphosphetane intermediate.[5]
-
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product contains the desired alcohol and triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the nonpolar triphenylphosphine oxide from the more polar product alcohol.
Method 2: Alkyne Semi-Hydrogenation with Lindlar's Catalyst
An alternative and highly effective strategy for synthesizing (Z)-alkenes is the partial reduction of an internal alkyne. The use of a "poisoned" catalyst, such as Lindlar's catalyst, is essential for this transformation.[7]
Mechanistic Insight: The Role of the Poisoned Catalyst
Lindlar's catalyst consists of palladium deposited on a solid support like calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) and treated with a catalytic poison, typically lead acetate and quinoline.[8][9] This poisoning deactivates the most active sites on the palladium surface.[10] The mechanism involves the adsorption of the alkyne onto the catalyst surface and the subsequent syn-addition of two hydrogen atoms across the triple bond, delivering both hydrogens to the same face of the alkyne.[7][8] This stereospecific syn-addition directly yields the (Z)-alkene. The deactivated catalyst is not reactive enough to reduce the resulting alkene further to an alkane, thus allowing the reaction to stop selectively at the alkene stage.[11]
Figure 3: Experimental workflow for the Lindlar hydrogenation of Dodec-5-yn-1-ol.
Protocol 2: Lindlar Hydrogenation of Dodec-5-yn-1-ol
Materials:
-
Dodec-5-yn-1-ol
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (optional, as an additional poison)
-
Ethyl acetate or Hexane (solvent)
-
Hydrogen (H₂) gas (balloon or cylinder with regulator)
-
Celite® or other filter aid
Procedure:
-
Setup: To a round-bottom flask, add Dodec-5-yn-1-ol (1.0 eq) and a suitable solvent such as ethyl acetate.
-
Catalyst Addition: Add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne). For enhanced selectivity, one or two drops of quinoline can be added.
-
Causality Note: Quinoline acts as an additional poison, further deactivating the catalyst to prevent over-reduction and ensure the reaction stops at the Z-alkene stage.[8]
-
-
Hydrogen Atmosphere: Seal the flask with a septum and purge the system with hydrogen gas. This is typically done by evacuating the flask and backfilling with H₂ three times.
-
Reaction: Inflate a balloon with H₂ gas and attach it to the flask via a needle to maintain a positive pressure of hydrogen.
-
Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid catalyst phases.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne. The reaction is typically complete within a few hours.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to recover all the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which is often of high purity and may not require further chromatographic purification.
Synthesis of Derivatives: (Z)-Dodec-5-enyl Acetate
The alcohol can be readily converted to its acetate ester, another common pheromone component. Mild acetylation conditions are necessary to prevent any isomerization of the delicate (Z)-double bond.
Protocol 3: Acetylation of this compound
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
Anhydrous Pyridine or Triethylamine (as base and solvent)
-
Anhydrous Dichloromethane (DCM) (as solvent)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water. Extract with DCM, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield (Z)-Dodec-5-enyl acetate. Purify by column chromatography if necessary.
Validation and Characterization of Isomers
Confirming the stereochemical purity of the final product is a critical step. The primary techniques for differentiating and quantifying (E) and (Z) isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography.[12]
Analytical Techniques
-
¹H NMR Spectroscopy: This is the most direct method for determining the E/Z ratio. The vinylic protons in the (Z)-isomer are more shielded and appear at a slightly different chemical shift than those in the (E)-isomer. Crucially, the vicinal coupling constant (J-value) between the olefinic protons is significantly different:
-
J (Z-isomer): Typically 10-12 Hz
-
J (E-isomer): Typically 14-18 Hz
-
-
Chromatography (GC, HPLC, SFC): These methods separate isomers based on their differential interaction with a stationary phase.[13] Due to their different shapes, (E) and (Z) isomers often have distinct retention times, allowing for their physical separation and quantification.[12][14] Supercritical Fluid Chromatography (SFC) has proven particularly effective for separating stereoisomers.
Summary of Characterization Data
| Technique | Parameter | Expected Value for this compound | Differentiating Feature |
| ¹H NMR | Vinylic Protons (δ) | ~5.3-5.5 ppm | Chemical shift differs slightly from E-isomer. |
| Vicinal Coupling (JH-H) | ~11 Hz | E-isomer has a larger coupling constant (~15 Hz). | |
| ¹³C NMR | Allylic Carbons (δ) | ~27 ppm | Z-isomer allylic carbons are shielded (appear upfield) compared to the E-isomer (~32 ppm) due to the γ-gauche effect. |
| GC/HPLC | Retention Time (tᵣ) | Varies with column/method | (E) and (Z) isomers typically have different retention times, allowing for quantification of the ratio. |
| FT-IR | C-H bend (out-of-plane) | ~720 cm⁻¹ (cis C=C-H) | The E-isomer shows a strong, characteristic band around 965 cm⁻¹. |
Conclusion
The stereoselective synthesis of this compound can be reliably achieved through either Wittig olefination using non-stabilized ylides or the partial hydrogenation of a corresponding alkyne with a poisoned catalyst like Lindlar's. The Wittig approach offers great flexibility in constructing the carbon skeleton, while the Lindlar reduction provides a highly stereospecific conversion with often simpler purification. The choice of method will depend on precursor availability and project-specific requirements. In all cases, rigorous analytical characterization, primarily through ¹H NMR, is essential to validate the stereochemical integrity of the final product, which is paramount for its intended biological applications.
References
- Vertex AI Search. Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst.
- Organic Chemistry Portal. Wittig Reaction.
- Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023).
- OpenOChem Learn. Reduction of Alkynes.
- Thieme. Catalytic Reduction of Alkynes and Allenes.
- PubMed Central. Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes. (2023).
- Wikipedia. Wittig reaction.
- Master Organic Chemistry. Partial Reduction of Alkynes With Lindlar’s Catalyst. (2011).
- Sathee Jee. Chemistry Wittig Reaction.
- Chemistry Steps. Alkyne Reduction by Lindlar’s Catalyst or Na/NH3.
- LCGC International. Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC).
- Benchchem. A Researcher's Guide to the Characterization of E and Z Isomers from Horner-Wadsworth-Emmons Reactions.
- ResearchGate. Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. (2006).
- Taylor & Francis Online. Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers.
- ResearchGate. Synthesis of (Z)-5-Decenol and (Z)-5-Decenyl Acetate, Components of the Sex Pheromones of a Variety of Lepidoptera. (2006).
- ResearchGate. Chromatographic Separation and Spectroscopic Characterization of the E/Z Isomers of Acrivastine. (2009).
- PubChem. This compound.
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Application Note: A Validated Gas Chromatography-Mass Spectrometry Method for the Precise Quantification of (Z)-Dodec-5-enol
Introduction: The Analytical Imperative for (Z)-Dodec-5-enol
This compound is a semiochemical, notably recognized as a component of insect pheromone blends. Its accurate quantification is paramount in various fields, from ecological studies and integrated pest management, where it is used in lures and traps, to quality control in the manufacturing of agricultural biopesticides. The inherent volatility and non-polar nature of this long-chain alcohol, coupled with its presence at trace levels in complex matrices, present a distinct analytical challenge. Effective quantification demands a methodology that is not only sensitive and selective but also robust and reproducible.
This application note details a comprehensive, validated protocol for the quantification of this compound utilizing Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the rationale behind critical procedural steps, from sample preparation and derivatization to instrumental analysis and data interpretation, providing researchers with a reliable framework for their analytical endeavors.
Principle of the Method: GC-MS with Silyl Derivatization
Gas Chromatography is the technique of choice for separating volatile and semi-volatile compounds like this compound. However, the presence of a polar hydroxyl (-OH) group can lead to undesirable chromatographic behavior, such as peak tailing and potential thermal degradation in the hot GC inlet.[1] To mitigate these issues, a pre-column derivatization step is employed.
Silylation , the core of this protocol, replaces the active hydrogen of the alcohol group with a non-polar trimethylsilyl (TMS) group.[1][2] This chemical modification yields a TMS-ether derivative that is more volatile, more thermally stable, and exhibits improved chromatographic peak shape, leading to enhanced sensitivity and accuracy.[2][3] Following separation on a GC column, the analyte is detected by a Mass Spectrometer (MS), which provides both high sensitivity and structural confirmation, ensuring confident identification and quantification.
Caption: General analytical workflow for this compound quantification.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
The choice of sample preparation technique is dictated by the sample matrix. The objective is to efficiently extract this compound while minimizing co-extraction of interfering compounds. [4] A. Solvent Extraction (for Pheromone Lures or Insect Glands) This method is suitable for solid or liquid samples where the analyte concentration is relatively high.
-
Standard Preparation: Accurately prepare stock solutions of a certified this compound standard in high-purity hexane (e.g., 1 mg/mL). Perform serial dilutions to create calibration standards across the expected sample concentration range (e.g., 0.1 to 100 µg/mL). [5]2. Sample Extraction:
-
For pheromone lures: Submerge the lure in a known volume of hexane (e.g., 5 mL) in a glass vial. Sonicate for 15 minutes to ensure complete extraction.
-
For insect glands: Excise the gland and place it directly into a vial containing a small, precise volume of hexane (e.g., 100 µL). [5]Gently crush the gland with a clean glass rod and allow it to extract for 30 minutes. [5]3. Filtration: Using a syringe filter (0.45 µm PTFE), filter the extract to remove any particulate matter.
-
-
Internal Standard: Add an appropriate internal standard (e.g., tetradecanol) to both calibration standards and samples to correct for variations in injection volume and instrument response.
B. Headspace Solid-Phase Microextraction (HS-SPME) (for Air or Plant Volatiles) HS-SPME is a solvent-free technique ideal for trapping volatile compounds from the headspace above a sample. [6][7]It concentrates the analyte, significantly improving detection limits.
-
Fiber Selection: Choose a fiber with appropriate polarity. A polyacrylate or polydimethylsiloxane (PDMS) coated fiber is a suitable starting point for semi-volatiles. [6]2. Sample Incubation: Place the sample (e.g., plant material, lure) into a sealed headspace vial. Gently heat the vial (e.g., 40-60°C) for a defined period (e.g., 20 minutes) to allow volatiles to equilibrate in the headspace.
-
Extraction: Expose the SPME fiber to the headspace for a fixed time (e.g., 30 minutes) to adsorb the analytes. The time should be optimized and kept consistent for all samples and standards.
-
Desorption: Immediately transfer the fiber to the GC inlet, where the trapped analytes are thermally desorbed directly onto the analytical column.
Protocol 2: Silylation Derivatization
This protocol should be applied to both the calibration standards and the prepared sample extracts.
-
Aliquot Transfer: Transfer 100 µL of the hexane extract (or standard) into a 2 mL autosampler vial.
-
Solvent Evaporation: If necessary, concentrate the sample to near dryness under a gentle stream of nitrogen. It is critical that the sample is free of water, as silylating reagents react readily with moisture. [1]3. Reagent Addition: Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS). [3][5]4. Reaction: Tightly cap the vial and heat at 60°C for 30 minutes to ensure the reaction goes to completion. [5]5. Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.
Protocol 3: GC-MS Instrumentation and Conditions
The following parameters provide a robust starting point for analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition | Rationale |
| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) | Provides excellent separation and definitive identification. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte to the column for trace-level analysis. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar column that provides good separation for a wide range of compounds, including the TMS-derivatized alcohol. |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A temperature ramp that effectively separates the analyte from solvent and other matrix components. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching and identification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) & Full Scan | Use Full Scan for initial method development to confirm identity. Use SIM mode for quantification to achieve maximum sensitivity by monitoring characteristic ions of the this compound-TMS derivative. |
Method Validation and Data Analysis
A validated analytical method ensures trustworthy and reproducible results. [8]The following parameters should be assessed according to established guidelines.
Validation Parameters
-
Linearity: Analyze the calibration standards in triplicate to construct a calibration curve. A linear regression should yield a correlation coefficient (R²) of ≥ 0.995. [8][9]* Precision: Assess repeatability by analyzing at least six replicates of a spiked sample. The relative standard deviation (RSD) should typically be < 15%. [8][10]* Accuracy (Recovery): Analyze blank matrix samples spiked with known concentrations of the analyte (low, medium, and high levels). The recovery should be within 80-120%. [9][10]* Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This is often calculated based on the signal-to-noise ratio (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ).
Sample Data Presentation
Quantitative validation data should be summarized for clarity.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9985 | ≥ 0.995 |
| Range | 0.1 - 100 µg/mL | Covers expected sample concentrations |
| Precision (RSD%) | 4.8% | < 15% |
| Accuracy (Recovery %) | 95.7% | 80 - 120% |
| LOD | 0.03 µg/mL | S/N ≥ 3 |
| LOQ | 0.1 µg/mL | S/N ≥ 10 |
Quantification
The concentration of this compound in the original sample is calculated using the linear regression equation derived from the calibration curve, after correcting for any dilution or concentration factors applied during sample preparation.
Conclusion
The GC-MS method detailed in this application note, incorporating a crucial silylation step, provides a selective, sensitive, and robust protocol for the quantification of this compound. By carefully following the outlined procedures for sample preparation, derivatization, and instrumental analysis, researchers can generate high-quality, defensible data. Proper method validation is essential to ensure the results are accurate and reliable, underpinning the integrity of research and quality control applications.
References
-
Title: Derivatization - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Chapter 20 Sampling and sample preparation for pheromone analysis Source: ResearchGate URL: [Link]
-
Title: Validation of analytical method for rhynchophorol quantification and stability in inorganic matrix for the controlled release of this pheromone - PMC Source: PubMed Central URL: [Link]
-
Title: (PDF) Validation of analytical method for rhynchophorol quantification and stability in inorganic matrix for the controlled release of this pheromone Source: ResearchGate URL: [Link]
-
Title: What is the most effective method for preparing an insect sample for pheromone analysis? Source: ResearchGate URL: [Link]
-
Title: method development and validation for estimation of commercially produced sex pheromones in lure Source: Bangladesh Journals Online URL: [Link]
-
Title: Environmental Sample Preparation Source: Organomation URL: [Link]
-
Title: The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers Source: ResearchGate URL: [Link]
-
Title: Derivatization Methods in GC and GC/MS Source: researchgate.net URL: [Link]
-
Title: Integrated sampling and analysis unit for the determination of sexual pheromones in environmental air using fabric phase sorptive extraction and headspace-gas chromatography-mass spectrometry | Request PDF Source: ResearchGate URL: [Link]
-
Title: GC Derivatization Source: arizona.edu URL: [Link]
-
Title: Method Development And Validation For Estimation Of Commercially Produced Sex Pheromones In Lure Source: ResearchGate URL: [Link]
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- 10. banglajol.info [banglajol.info]
Application Notes & Protocols for the Field Deployment of (Z)-Dodec-5-enol
Abstract
This document provides a comprehensive guide for the field application of (Z)-Dodec-5-enol, a critical semiochemical used in the monitoring and management of specific Lepidopteran pests. We will delve into the core principles of pheromone-based trapping, provide detailed, field-tested protocols for lure deployment and data collection, and discuss the critical parameters that ensure experimental success and data integrity. These guidelines are intended for researchers, entomologists, and pest management professionals aiming to implement effective, species-specific integrated pest management (IPM) strategies.
Scientific Foundation: this compound as a Semiochemical
This compound is a straight-chain unsaturated alcohol that functions as a powerful insect semiochemical.[1] Its primary role in chemical ecology is as a female-emitted sex pheromone. For instance, it has been identified as a key pheromone component for the rice leaf folder, Plusia festucae.[2][3] The precise stereospecific structure of the molecule, particularly the (Z)-configuration of the double bond at the fifth carbon, is essential for its biological activity.[1]
The fundamental principle of its application lies in exploiting the male moth's innate response to this chemical signal. A synthetic version of this compound is formulated into a lure, which releases the compound in a controlled manner. This creates a pheromone plume in the atmosphere that mimics a calling female, attracting male moths from a distance.[4] By placing this lure within a specially designed trap, males are captured, providing invaluable data for:
-
Pest Monitoring: Detecting the presence and first emergence of a target pest.
-
Population Dynamics: Tracking fluctuations in pest population density over time.
-
Decision Support: Establishing action thresholds for the application of control measures, thereby reducing reliance on broad-spectrum insecticides.[1]
-
Mating Disruption: In some applications, high doses of pheromones are used to permeate an area, confusing males and preventing them from locating females, a strategy known as mating disruption.[3]
Lure and Trap System: Components and Causality
The success of a pheromone trapping program is contingent on the synergy between the lure (the attractant) and the trap (the capture device). The choices made for each component directly impact the specificity and efficiency of the system.
Lure Formulation and Dispenser Selection
The "lure" consists of the synthetic pheromone loaded onto a controlled-release dispenser.
-
Pheromone Purity & Composition: The purity of the synthesized this compound should be high (typically >95%) to ensure a clear and attractive signal. Field studies have shown that for many species, a precise blend of multiple compounds is necessary for optimal attraction.[3] For example, the blend for the rice looper moth includes (Z)-7-tetradecenyl acetate and (Z)-7-tetradecen-1-ol in a specific ratio along with this compound.[3] Using a single component when a blend is required can result in significantly reduced trap captures.
-
Dispenser Type: The dispenser material dictates the release rate and longevity of the lure. Rubber septa are common and effective dispensers. The choice of dispenser is a causal factor in lure longevity; a properly selected dispenser ensures a consistent release rate over the intended trapping period, preventing a rapid decline in effectiveness which can occur within weeks if lures are not designed for longevity.[5]
-
Dosage: The amount of pheromone loaded onto the dispenser is a critical variable. Overloading can sometimes lead to repellency at close ranges, while underloading will result in a weak plume that is ineffective over large distances. Optimal dosage is typically determined through dose-response field trials.
Trap Design: Rationale and Selection
The physical trap must be chosen based on the flight behavior and size of the target insect. For many Lepidopteran pests, such as those attracted to this compound, Delta traps are a standard and effective choice.[6]
| Trap Type | Design Principle & Rationale | Target Pests (Examples) |
| Delta Trap | Triangular or tent-shaped housing with a sticky liner. The open-ended design allows easy entry for flying insects, which are then caught on the adhesive surface. It offers protection from rain and debris. | Good-flying Lepidopteran pests.[6] |
| Wing Trap | Similar to Delta traps but with a larger surface area on the sticky bottom panel. Suitable for monitoring moths in dusty conditions as the top panel protects the sticky surface. | Various moth species. |
| Bucket/Funnel Trap | Consists of a bucket with a funnel-shaped entry under a protective lid where the lure is placed. Insects fly towards the lure, enter the funnel, and fall into the bucket. Can be used as a dry trap or with a killing agent. | Used for mass capture or when very high populations are expected. |
The color of the trap can also influence capture rates, as some insects have innate color attractions.[6][7] While the pheromone is the primary attractant, trap color can be a secondary visual cue.
Field Deployment and Monitoring Protocols
Adherence to a strict, repeatable protocol is paramount for generating reliable and comparable data.
Workflow for Pheromone Trapping Program
The following diagram outlines the key phases of a field trapping program using this compound.
Sources
Gas chromatography-mass spectrometry (GC-MS) analysis of (Z)-Dodec-5-enol
Application Note: High-Sensitivity GC-MS Analysis of (Z)-Dodec-5-enol
Introduction
This compound is a long-chain unsaturated fatty alcohol and a significant semiochemical, acting as a pheromone component in various insect species. Its accurate identification and quantification are paramount in chemical ecology for understanding insect behavior, in agriculture for developing biorational pest control strategies, and in drug development for discovering novel bioactive compounds.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity for the analysis of complex volatile and semi-volatile mixtures.[2]
However, the inherent polarity of the alcohol functional group presents a significant analytical challenge, often leading to poor chromatographic peak shape and reduced sensitivity. This application note provides a comprehensive, field-proven protocol for the robust analysis of this compound, emphasizing a critical derivatization step to overcome these challenges and ensure high-quality, reproducible data.
Core Scientific Principles: The "Why" Behind the "How"
Successful GC-MS analysis hinges on the analyte's ability to be volatilized and travel through the chromatographic column. Long-chain alcohols like this compound possess a polar hydroxyl (-OH) group that engages in strong intermolecular hydrogen bonding. This results in:
-
Low Volatility: Requiring higher temperatures to vaporize, which can risk thermal degradation.
-
Poor Peak Shape: The active hydrogens interact with active sites on the GC inlet liner and column, causing peak tailing and reducing resolution.[3]
To mitigate these issues, a derivatization step is essential.[3] This process chemically modifies the polar -OH group to create a less polar, more volatile, and more thermally stable derivative.[3] The most effective and widely used technique for alcohols is silylation , which replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[4][5] This transformation is critical for achieving sharp, symmetrical peaks and reliable quantification.
Experimental Protocols
Part 1: Sample Preparation & Silylation Derivatization
This protocol details the conversion of this compound into its corresponding trimethylsilyl (TMS) ether, a crucial step for enhancing its volatility and amenability to GC-MS analysis.
Materials:
-
This compound standard or sample extract
-
High-purity hexane or dichloromethane[2]
-
Internal Standard (IS) solution (e.g., 100 µg/mL of Tetradecanol or a suitable stable isotope-labeled analog in hexane)
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Aprotic solvent (e.g., Pyridine or Acetonitrile, anhydrous)[6]
-
2 mL autosampler vials with inserts and PTFE-lined caps
-
Micropipettes
-
Heating block or water bath
-
Vortex mixer
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately transfer a known amount of the sample (e.g., 1 mg of standard or an aliquot of an extract) into a 2 mL autosampler vial.
-
If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is free of water or protic solvents, as these will react with the silylating reagent.[4]
-
-
Internal Standard Addition (for Quantitative Analysis):
-
Add a precise volume of the internal standard solution to the dried sample (e.g., 10 µL of 100 µg/mL Tetradecanol). The IS allows for correction of variations in derivatization efficiency and injection volume.[7]
-
-
Reagent Addition:
-
Add 50 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA (+1% TMCS) to the vial. The reagent should be in excess to ensure the reaction goes to completion.[5]
-
-
Reaction:
-
Immediately cap the vial tightly.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes using a heating block.[1]
-
-
Final Preparation:
-
Allow the vial to cool to room temperature.
-
The sample is now derivatized and ready for GC-MS analysis. The resulting solution contains the TMS-ether of this compound.
-
Part 2: GC-MS Instrumentation and Analysis
The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890/5973 or equivalent).
GC-MS Parameters Summary
| Parameter | Setting | Rationale & Expert Insights |
| GC Column | HP-5ms, DB-5ms, or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness) | A non-polar (5%-phenyl)-methylpolysiloxane phase is recommended.[7] It provides excellent inertness and thermal stability for TMS derivatives, separating compounds primarily by boiling point.[6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good efficiency and is inert. A constant flow ensures reproducible retention times. |
| Injector | Splitless mode , Temperature: 250°C | Splitless injection is crucial for maximizing the transfer of analyte to the column, which is essential for trace-level detection of semiochemicals.[8] The temperature ensures rapid volatilization of the C12 TMS-ether without degradation. |
| Oven Program | Initial: 70°C , hold for 2 minRamp: 10°C/min to 250°C Hold: 5 min at 250°C | The initial hold focuses the analytes at the head of the column. The ramp rate provides a good balance between separation efficiency and analysis time for C12-C18 compounds. The final hold ensures the column is cleaned of any higher boiling point residues.[9] |
| MS Transfer Line | 280°C | Must be kept hot to prevent condensation of the analytes as they elute from the GC column.[9] |
| Ion Source | Electron Ionization (EI) at 70 eV , Temperature: 230°C | 70 eV is the standard EI energy, which generates reproducible fragmentation patterns that are comparable to spectral libraries like NIST.[9][10] |
| Mass Analyzer | Quadrupole | |
| Acquisition Mode | Full Scan: m/z 40-450SIM (for quant): Monitor m/z 73, 75, and M-15 (e.g., 241 for TMS-dodec-5-enol) | Full Scan mode is used for initial identification and confirmation by comparing the full spectrum to a library. Selected Ion Monitoring (SIM) mode significantly increases sensitivity for quantitative analysis by focusing the detector on only the most characteristic and abundant ions of the target analyte.[11] |
Data Analysis and Interpretation
Qualitative Identification
The identity of this compound is confirmed using a two-factor authentication process:
-
Retention Time (RT): The RT of the peak in the sample chromatogram must match that of a derivatized authentic standard analyzed under the identical GC-MS conditions.
-
Mass Spectrum: The background-subtracted mass spectrum of the sample peak must show a high-quality match (>80-90%) with the spectrum from the authentic standard and/or a reliable library source like the NIST/EPA/NIH Mass Spectral Library.[10][12]
Kovats Retention Index (RI): For an even higher degree of confidence, especially when authentic standards are unavailable, the experimental RI can be calculated and compared to database values.[13][14] The RI normalizes retention times relative to a series of n-alkanes, making it largely independent of instrument variations.[13][15]
Expected Mass Spectrum of TMS-(Z)-Dodec-5-enol
Electron ionization of TMS-derivatized long-chain alcohols produces characteristic fragments. While the molecular ion (M+) may be present, it is often of low abundance.[16] Key diagnostic ions include:
-
m/z 73: This is often the base peak and corresponds to the trimethylsilyl cation, [Si(CH₃)₃]⁺. Its presence is a strong indicator of a TMS derivative.[17]
-
m/z 75: A rearrangement ion, [(CH₃)₂SiOH]⁺, is also highly characteristic of TMS ethers of primary alcohols.[17]
-
[M-15]⁺: A peak corresponding to the loss of a methyl group ([M-CH₃]⁺) from the TMS moiety is typically observed.[17][18] For TMS-(Z)-Dodec-5-enol (M.W. 256.5 g/mol ), this fragment would appear at m/z 241.
Quantitative Analysis
For accurate quantification, an internal standard calibration curve is constructed.[19][20]
-
Prepare Calibration Standards: Create a series of standard solutions containing known concentrations of this compound (e.g., 1, 5, 10, 50, 100 ng/µL) and a constant, known concentration of the internal standard.
-
Derivatize and Analyze: Derivatize each standard as described above and analyze using the GC-MS method, preferably in SIM mode for best sensitivity.
-
Construct Calibration Curve: For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio (Y-axis) against the concentration of the analyte (X-axis). The resulting plot should be linear with a correlation coefficient (R²) > 0.99.[20]
-
Quantify Sample: Prepare, derivatize (with the same amount of internal standard), and analyze the unknown sample. Calculate its peak area ratio and determine the concentration using the linear regression equation from the calibration curve.
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NIST. (n.d.). (Z)5-Dodecen-1-ol. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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Various Authors. (2024). What is the most effective method for preparing an insect sample for pheromone analysis? ResearchGate. Retrieved January 14, 2026, from [Link]
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Millar, J. G. (2025). Sampling and sample preparation for pheromone analysis. ResearchGate. Retrieved January 14, 2026, from [Link]
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Restek. (n.d.). GC Derivatization. Restek. Retrieved January 14, 2026, from [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. SCION Instruments. Retrieved January 14, 2026, from [Link]
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NIST. (n.d.). cis-Dodec-5-enal. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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Wallace, W. E., et al. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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NIST. (n.d.). cis-Dodec-5-enal. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. Retrieved January 14, 2026, from [Link]
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ALS Environmental. (n.d.). Determination of C12-C14 Fatty Alcohols in Aqueous Matrices by GC-MS. ALS Environmental. Retrieved January 14, 2026, from [Link]
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Al-Rimawi, F., et al. (2023). Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Wikipedia. (n.d.). Kovats retention index. Wikipedia. Retrieved January 14, 2026, from [Link]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. Retrieved January 14, 2026, from [Link]
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Madilao, L. L., et al. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. MDPI. Retrieved January 14, 2026, from [Link]
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NIST. (n.d.). trans-Dodec-5-enal. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Mass spectra of some assigned peaks as trimethylsilyl (TMS) ethers... ResearchGate. Retrieved January 14, 2026, from [Link]
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LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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U.S. EPA. (2015). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in aqueous samples. U.S. Environmental Protection Agency. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Kovats' retention index system. ResearchGate. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2008). Determination of the 13C/12C ratios of ethanol and higher alcohols in wine by GC-C-IRMS analysis. ResearchGate. Retrieved January 14, 2026, from [Link]
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Freie Universität Berlin. (2019). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium. Retrieved January 14, 2026, from [Link]
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NIST. (n.d.). Gas Chromatographic Retention Data. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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PubMed. (2020). Characterization of 9 gas chromatography columns by Kovats and Lee retention indices for dioxin analysis. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2018). GC-MS analyses of volatiles generated from 5-(Z)-dodecenoic acid (a)... ResearchGate. Retrieved January 14, 2026, from [Link]
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MDPI. (2024). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. MDPI. Retrieved January 14, 2026, from [Link]
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MDPI. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. MDPI. Retrieved January 14, 2026, from [Link]
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Oriental Journal of Chemistry. (2015). Development of A Novel Method for the Detection of 54 Pesticides in Gcms-Ms-Tqd. Oriental Journal of Chemistry. Retrieved January 14, 2026, from [Link]
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MDPI. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. Retrieved January 14, 2026, from [Link]
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Application Note: A High-Performance Liquid Chromatography (HPLC) Protocol for the Purification of (Z)-Dodec-5-enol
Abstract
This application note provides a comprehensive guide to the purification of (Z)-Dodec-5-enol, a long-chain unsaturated alcohol, using preparative High-Performance Liquid Chromatography (HPLC). We delve into the rationale behind method development, including the selection of chromatographic mode and detection technology, addressing the specific challenges posed by a non-chromophoric, semi-volatile analyte. A detailed, step-by-step protocol for both analytical method development and preparative scale-up using Reversed-Phase HPLC (RP-HPLC) is presented. Furthermore, this guide establishes a self-validating workflow by incorporating post-purification analysis using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm purity and identity. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis requiring high-purity this compound.
Introduction and Scientific Rationale
This compound is a C12 unsaturated alcohol with a molecular weight of 184.32 g/mol .[1][2] Such long-chain alcohols are common intermediates in organic synthesis and can act as signaling molecules, like insect pheromones, where isomeric purity is critical for biological activity. Purification is often challenged by the presence of geometric isomers (e.g., the (E)-isomer), positional isomers, and other synthetic byproducts with similar physicochemical properties.
The primary challenge in developing an HPLC method for this compound is its lack of a significant UV-absorbing chromophore, rendering standard UV-Visible detectors largely ineffective for sensitive detection.[3][4][5] Therefore, the selection of an appropriate detection method is as crucial as the chromatographic separation itself.
Causality in Experimental Design: Selecting the Right Tools
The purification strategy must be built upon the analyte's properties. This compound is a relatively non-polar molecule due to its long hydrocarbon chain.[1] This characteristic guides the selection of the primary chromatographic mode and the necessary detection technology.
-
Chromatographic Mode Selection:
-
Reversed-Phase (RP-HPLC): This is the most widely used HPLC mode, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[6][7] Hydrophobic molecules, like this compound, are retained on the column and can be eluted by increasing the proportion of the organic solvent.[6] RP-HPLC is versatile, robust, and generally the first choice for method development.[8][9]
-
Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol).[10][11][12] NP-HPLC excels at separating isomers and is ideal for compounds that are highly soluble in organic solvents.[11][13] While a powerful option, especially for resolving geometric isomers, the solvents used are often more expensive and hazardous.
-
-
Detector Selection:
-
Given the absence of a chromophore, universal detectors that do not rely on light absorption are required.
-
Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD) are excellent choices.[3][14] These detectors nebulize the eluent, evaporate the mobile phase, and measure the light scattered by the remaining non-volatile analyte particles. They are compatible with gradient elution and provide a response that is more uniform for different analytes.[3]
-
Refractive Index Detector (RID): While also a universal detector, RID is less sensitive than ELSD or CAD and is incompatible with gradient elution, severely limiting its utility for method development and purification of complex mixtures.[3]
-
Mass Spectrometry (MS): An MS detector provides both high sensitivity and mass identification, making it an authoritative tool. It can be used to trigger fraction collection with high specificity, ensuring only the compound of interest is collected.[15][16]
-
This guide will focus on an RP-HPLC method coupled with an ELSD or CAD due to its robustness, versatility, and applicability in most laboratory settings.
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Application of Pheromones in Integrated Pest Management (IPM) of the Rice Leaffolder, Cnaphalocrocis medinalis
Introduction: The Chemical Language of a Major Rice Pest
The rice leaffolder, Cnaphalocrocis medinalis, is a significant lepidopteran pest that causes substantial economic losses in rice production across Asia. The larvae of this moth feed on rice leaves, leading to reduced photosynthetic capacity and, consequently, lower yields.[1] In the pursuit of sustainable and environmentally benign pest control, Integrated Pest Management (IPM) strategies have become paramount. A cornerstone of modern IPM is the utilization of semiochemicals, particularly insect sex pheromones, to monitor and manage pest populations.[2]
This document provides a detailed technical guide on the application of the sex pheromone of Cnaphalocrocis medinalis in IPM programs. It is crucial to note that while initial inquiries may mention various compounds, extensive research has identified a specific multi-component blend as the primary female sex pheromone for many populations of this pest.
A Note on Pheromone Composition and Geographical Variation
Early research identified different pheromone compositions for C. medinalis in various regions. For instance, blends of (Z)-11-hexadecenyl acetate and (Z)-13-octadecenyl acetate were reported in the Philippines and India.[3][4] However, a more widely distributed pheromone blend, particularly in Japan, China, and other parts of Southeast Asia, consists of four components:
-
(Z)-11-octadecenal (Z11-18:Ald)
-
(Z)-13-octadecenal (Z13-18:Ald)
-
(Z)-11-octadecen-1-ol (Z11-18:OH)
Field trials have demonstrated that the two aldehyde components are essential for male attraction, with the alcohols acting synergistically.[3] This four-component blend is the focus of these application notes for monitoring and has potential for mating disruption strategies against the rice leaffolder. It is also important to distinguish the rice leaffolder's pheromone from that of the rice looper, Plusia festucae, which utilizes (Z)-5-dodecenyl acetate as its primary pheromone component.[9][10]
Part 1: The Science of Pheromone-Based Control - Mechanisms of Action
The application of synthetic pheromones in IPM for C. medinalis primarily revolves around two strategies: population monitoring and mating disruption. Understanding the underlying chemical ecology is fundamental to the successful implementation of these techniques.
Monitoring: Early Warning and Decision Support
Pheromone-baited traps are a highly sensitive and species-specific tool for monitoring the presence and population dynamics of adult male C. medinalis.[11] This information is critical for:
-
Early Pest Detection: Detecting the arrival of migratory populations or the emergence of local populations.
-
Population Density Estimation: Correlating trap catches with pest density to determine if economic thresholds have been reached.
-
Timing of Interventions: Precisely timing the application of other control measures, such as insecticides or biological control agents, to target the most vulnerable life stages.
The mechanism is straightforward: a lure impregnated with the synthetic pheromone blend releases a plume that mimics a calling female, attracting male moths to the trap.
Mating Disruption: Preventing Reproduction
Mating disruption involves permeating the atmosphere of a rice paddy with a high concentration of the synthetic female sex pheromone. This disrupts the chemical communication between male and female moths, preventing mating and subsequent egg-laying. The primary mechanisms of mating disruption are:
-
Competitive Attraction/False Trail Following: A high density of synthetic pheromone sources creates numerous "false trails," leading males away from receptive females.
-
Sensory Overload: The abundance of the pheromone can desensitize the male's antennal receptors, rendering them unable to detect the subtle gradients of the natural pheromone plume from a calling female.
-
Camouflage: The synthetic pheromone plume can mask the natural plumes, effectively hiding the females from the males.
The collective result is a significant reduction in successful mating, leading to a decline in the subsequent larval population and crop damage.
Part 2: Field Application Protocols
The successful implementation of pheromone-based strategies for C. medinalis requires meticulous attention to detail in lure formulation, trap deployment, and data interpretation.
Protocol for Population Monitoring
Objective: To monitor the population dynamics of male Cnaphalocrocis medinalis to inform IPM decisions.
Materials:
-
Pheromone lures containing the four-component blend of (Z)-11-octadecenal, (Z)-13-octadecenal, (Z)-11-octadecen-1-ol, and (Z)-13-octadecen-1-ol.
-
Dispensers (e.g., PVC capillary tubing, rubber septa).[2][11]
-
Traps (e.g., delta traps, wing traps, or inverted funnel traps).[12]
-
Stakes or poles for trap placement.
-
Data collection sheets or a mobile data entry application.
-
GPS unit for mapping trap locations.
Lure Formulation and Loading:
Research has shown that a blend of the four components is most effective. A particularly effective formulation for monitoring in Zhejiang, China, utilized PVC capillary tubing with the following loading:
| Pheromone Component | Loading per Dispenser |
| (Z)-11-octadecenal | 60 µg |
| (Z)-13-octadecenal | 500 µg |
| (Z)-11-octadecen-1-ol | 60 µg |
| (Z)-13-octadecen-1-ol | 120 µg |
| (Data from a study in Zhejiang, China)[11] |
It is crucial to source high-purity synthetic pheromones and to handle lures with gloves to prevent contamination. Lures should be stored in a cool, dark environment, preferably frozen, in sealed packaging until deployment.
Experimental Workflow for Monitoring:
Caption: Workflow for C. medinalis pheromone monitoring.
Step-by-Step Methodology:
-
Site Selection: Choose representative locations within the rice paddy. Avoid field edges that may be influenced by surrounding vegetation or pesticide drift.
-
Trap Density: For monitoring, a typical density is 1-2 traps per hectare. For more intensive monitoring, a grid system can be established.
-
Trap Placement: Mount traps on stakes so that the bottom of the trap is 10-20 cm above the rice canopy.[8] Adjust the height as the rice crop grows. Ensure a distance of at least 30-50 meters between traps to avoid interference.[8]
-
Trap Servicing: Inspect traps at regular intervals, typically once or twice a week. Count and record the number of captured male C. medinalis.
-
Lure Replacement: Replace lures according to the manufacturer's recommendations, typically every 4-6 weeks, to ensure a consistent release rate.
-
Data Analysis: Plot the number of moths per trap per day/week to visualize population trends. Correlate these trends with crop development and environmental conditions to establish action thresholds.
Protocol for Mating Disruption
Objective: To reduce the population of Cnaphalocrocis medinalis by disrupting their mating communication.
Materials:
-
High-load pheromone dispensers specifically designed for mating disruption (e.g., reservoir-type dispensers, flakes, or sprayable microencapsulated formulations).
-
Gloves for handling dispensers.
-
A detailed map of the treatment area.
Dispenser Technology and Application Rates:
The choice of dispenser is critical for maintaining an effective pheromone concentration throughout the flight period of the pest. While specific data for large-scale mating disruption of C. medinalis is still emerging, principles from other lepidopteran pests can be applied.
| Dispenser Type | Application Rate (per Hectare) | Application Method | Release Profile |
| Hand-applied Dispensers | 200 - 500 units | Manual placement on plants | Season-long, passive |
| Microencapsulated Spray | Varies by formulation | Standard agricultural sprayer | Shorter duration, requires reapplication |
| Aerosol Emitters | 1 - 2 units | Placed at intervals | Programmable, active release |
Experimental Workflow for Mating Disruption Efficacy Trial:
Caption: Workflow for a mating disruption field trial.
Step-by-Step Methodology:
-
Plot Selection: Designate large, replicated treatment plots (e.g., >1 hectare) and untreated control plots. Ensure adequate buffer zones between plots to minimize pheromone drift.
-
Pre-treatment Monitoring: Use pheromone traps in all plots for at least two weeks prior to dispenser deployment to establish baseline population levels.
-
Dispenser Deployment: Apply dispensers evenly throughout the treatment plots according to the manufacturer's recommended density. The timing of application should coincide with the beginning of the adult flight period.
-
Efficacy Assessment:
-
Trap Suppression: Place monitoring traps in both treated and control plots. A high level of trap catch reduction (typically >90%) in the treated plots is an indicator of successful disruption.
-
Larval Sampling: Regularly sample rice plants in both treated and control plots to assess larval infestation levels.
-
Damage Assessment: At the end of the season, quantify crop damage (e.g., percentage of damaged leaves) in both sets of plots.
-
-
Data Analysis: Statistically compare trap catches, larval counts, and damage ratings between the treated and control plots to determine the efficacy of the mating disruption strategy.
Part 3: Causality and Scientific Integrity
The efficacy of these pheromone-based strategies is rooted in the chemical ecology of C. medinalis. The synthetic pheromone blend is designed to mimic the natural signal produced by females, thereby manipulating male behavior for pest management purposes.
Biosynthesis of the Pheromone Signal
The multi-component nature of the C. medinalis pheromone is a product of a specific biosynthetic pathway. Research on the related species Plusia festucae has shown that its primary pheromone component, (Z)-5-dodecenyl acetate, is synthesized via ω7-desaturation of fatty acid precursors.[5][9][10] This intricate biological process underscores the importance of using a precise blend of synthetic components to effectively mimic the natural signal.
Purity and Isomeric Ratio
The purity of the synthetic pheromone components is critical. The presence of isomers or impurities can, in some cases, have an inhibitory or antagonistic effect on the target species, reducing the effectiveness of the lure. Therefore, quality control of the synthetic pheromone is a self-validating system for any field trial.
Interspecific Communication
The olfactory system of C. medinalis is attuned not only to its own pheromone but also to the pheromones of other insect species that inhabit the same ecosystem, such as Chilo suppressalis and Sesamia inferens.[5][6] This sensitivity may play a role in avoiding competition for resources.[5][6] This highlights the species-specificity of the pheromone blend and its advantage in an IPM program, as it minimizes the impact on non-target and beneficial insects.
Conclusion
The use of the four-component sex pheromone of Cnaphalocrocis medinalis is a powerful and scientifically grounded tool for the integrated management of this significant rice pest. Through careful application in monitoring programs, growers can make more informed and timely pest control decisions. Furthermore, the ongoing development of mating disruption technologies offers a promising avenue for population suppression with minimal environmental impact. As with any IPM tactic, successful implementation relies on a thorough understanding of the pest's biology and ecology, coupled with rigorous field protocols and data-driven decision-making.
References
-
Pheromone Receptors Help Cnaphalocrocis medinalis Avoid Competition in Rice Fields. (2021). bioRxiv. [Link]
-
Kawazu, K., et al. (2000). Geographical variation in female sex pheromones of the rice leaffolder moth, Cnaphalocrocis medinalis: identification of pheromone components in Japan. FAO AGRIS. [Link]
-
Pheromone Receptors Help Cnaphalocrocis medinalis Avoid Competition in Rice Fields. (2021). Insects. [Link]
-
Effective pheromone lures for monitoring the rice leaffolder moth, Cnaphalocrocis medinalis (Lepidoptera: Crambidae). (2025). ResearchGate. [Link]
-
Sex pheromone components of the rice leaffolder, Cnaphalocrocis medinalis (Lepidoptera: Crambidae), in Indonesia. (2025). ResearchGate. [Link]
-
Biosynthetic Pathway for Sex Pheromone Components Produced in a Plusiinae Moth, Plusia festucae. (2011). PMC. [Link]
-
Physiological Status of Rice Leaf-Roller Cnaphalocrocis medinalis (Lepidoptera: Crambidae) Adults Trapped by Sex Pheromone and Floral Odor. (2023). MDPI. [Link]
-
Use of Food Attractant to Monitor and Forecast Population Dynamics of Cnaphalocrocis medinalis (Lepidoptera: Pyralidae), a Long-Distance Migratory Pest. (2023). MDPI. [Link]
-
Application of sex pheromone of the rice leaf folder, Cnaphalocrocis medinalis (Lepidoptera: Pyralidae) in monitoring its population. (2011). CABI Digital Library. [Link]
-
Pheromones - Dispensers. Novagrica. [Link]
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Biosynthetic Pathway for Sex Pheromone Components Produced in a Plusiinae Moth, Plusia festucae. (2011). PubMed. [Link]
-
Molecular Characterization of Plant Volatile Compound Interactions with Cnaphalocrocis medinalis Odorant-Binding Proteins. (2024). PMC. [Link]
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Application Note & Protocol: A Researcher's Guide to Sourcing and Verifying High-Purity (Z)-Dodec-5-enol
Introduction: The Imperative for Purity
(Z)-Dodec-5-enol is an unsaturated fatty alcohol that serves not only as a known insect pheromone but also as a versatile synthetic intermediate.[1][2] Its applications in research are expanding, including its use as a reactant in the stereoselective preparation of novel bacteriocin stereoisomers with potential antibacterial applications.[3] In any synthetic pathway, particularly those targeting bioactive molecules for drug development, the purity of starting materials is paramount. Impurities, whether they are isomers (such as the (E)-isomer), unreacted starting materials from synthesis, or solvent artifacts, can lead to unpredictable reaction kinetics, generation of unwanted side-products, and ultimately, compromised biological data.
This document serves as a practical guide to mitigate these risks through a systematic approach to sourcing and verification.
Physicochemical Properties
A foundational understanding of the target molecule's properties is essential for its sourcing, handling, and analysis.
| Property | Value | Source |
| CAS Number | 40642-38-4 | [3][4][5] |
| Molecular Formula | C₁₂H₂₄O | [4][5] |
| Molecular Weight | 184.32 g/mol | [1][5] |
| IUPAC Name | (Z)-dodec-5-en-1-ol | [5] |
| Synonyms | (5Z)-5-Dodecen-1-ol, cis-5-Dodecen-1-ol | [3][6] |
| Physical Form | Solid | [7] |
| Boiling Point | ~270.1 °C at 760 mmHg (estimate) | [4] |
Strategic Sourcing and Vendor Qualification
Acquiring high-purity this compound begins with a methodical approach to identifying and vetting potential suppliers. The goal is to establish a partnership with a vendor that demonstrates consistent quality and provides comprehensive documentation.
Initial Vendor Screening
A number of chemical suppliers list this compound, with purities ranging from ~90% to over 99%.[3] Initial screening can be performed through online chemical marketplaces and databases. Reputable vendors for research-grade chemicals include, but are not limited to:
The key at this stage is not just to find the product, but to assess the vendor's transparency. A trustworthy vendor will readily provide detailed specifications and technical support.
The Criticality of the Certificate of Analysis (CoA)
The Certificate of Analysis (CoA) is the single most important document in the procurement process. Do not procure from a vendor that cannot provide a lot-specific CoA.
Causality: A generic specification sheet is a marketing tool; a CoA is a legally binding document detailing the quality control results for the specific batch you will receive. It is your primary data source for making an initial quality assessment.
What to look for in a CoA:
-
Compound Identity: Confirmation of the name, CAS number, and structure.
-
Purity Assay: The method used (e.g., Gas Chromatography - GC) and the resulting purity value (e.g., 99.42%).
-
Isomeric Purity: Specific confirmation of the (Z)-isomer content versus the (E)-isomer. This is often determined by GC or NMR.
-
Analytical Data: While not always included, some vendors may provide copies of the raw data (e.g., GC chromatogram) upon request.
-
Date of Analysis: Ensures the data is recent and relevant.
Sourcing and Verification Workflow
The following diagram outlines a logical workflow for sourcing and validating high-purity reagents.
Caption: Workflow for sourcing and verifying high-purity this compound.
Protocols for In-House Purity Verification
Independent verification is a cornerstone of scientific integrity. While a vendor's CoA is a valuable starting point, in-house analysis validates its claims and ensures the material has not degraded during shipping or storage. The two most powerful techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC is an ideal technique for separating volatile and semi-volatile compounds. It excels at separating isomers and quantifying the relative abundance of components in a mixture. The mass spectrometer provides definitive identification of the primary compound and any impurities by providing molecular weight and fragmentation data.
Methodology:
-
Sample Preparation:
-
Accurately prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as Dichloromethane (DCM) or Ethyl Acetate.
-
Vortex thoroughly to ensure complete dissolution.
-
Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for analysis.
-
-
Instrumentation and Parameters:
-
The following parameters serve as a robust starting point but may require optimization based on the specific instrument and column used.
-
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A general-purpose, low-polarity column suitable for resolving a wide range of analytes. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 80 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C. Hold for 5 min. | This gradient allows for separation of potential low-boiling impurities before eluting the main analyte. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns. |
| Mass Range | m/z 40-450 | Captures the molecular ion and characteristic fragments of the analyte and common impurities. |
-
Data Interpretation:
-
Purity: The purity is calculated based on the relative peak area. In a high-purity sample, the main peak corresponding to this compound should account for >99% of the total integrated peak area.
-
Identity Confirmation: The mass spectrum for the main peak should show a molecular ion ([M]⁺) or a characteristic fragment (e.g., [M-H₂O]⁺ for an alcohol) corresponding to the molecular weight of 184.32 g/mol .
-
Impurity Identification: Small, extraneous peaks can be analyzed. Their mass spectra can be compared against libraries (e.g., NIST) to tentatively identify impurities such as isomers, solvents, or synthesis byproducts.
-
Protocol 2: Structural and Isomeric Verification by NMR Spectroscopy
Rationale: NMR provides unambiguous structural confirmation. For this compound, ¹H NMR is particularly crucial for confirming the cis (or Z) geometry of the double bond through the analysis of vinyl proton coupling constants. ¹³C NMR confirms the presence of all 12 unique carbon atoms in the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
Key Regions to Analyze:
-
Vinyl Protons (~5.4 ppm): These two protons on the double bond are key. In the Z-isomer, their coupling constant (J) is typically in the range of 10-12 Hz. The corresponding E-isomer would show a much larger coupling constant (~14-16 Hz). The absence of signals with a large coupling constant confirms high isomeric purity.
-
Hydroxymethyl Protons (~3.6 ppm): A triplet corresponding to the -CH₂OH group.
-
Allylic Protons (~2.0 ppm): Protons on the carbons adjacent to the double bond.
-
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Number of Scans: 512-2048 scans may be needed for a good spectrum.
-
Key Regions to Analyze:
-
Alkene Carbons (~130 ppm): Two distinct signals for the two carbons in the double bond.
-
Hydroxymethyl Carbon (~63 ppm): The carbon of the -CH₂OH group.
-
-
-
-
Data Interpretation:
-
The chemical shifts, multiplicities (splitting patterns), and integrations of the ¹H NMR signals should be fully consistent with the structure of this compound.
-
The presence of 12 distinct signals in the ¹³C NMR spectrum confirms the presence of all carbon atoms.
-
Most importantly, the coupling constant of the vinyl protons provides definitive evidence of the double bond geometry, serving as a final check on isomeric purity.
-
Storage and Handling
To maintain the verified high purity of this compound, proper storage is essential.
-
Temperature: Store at -20°C or -80°C for long-term stability, as recommended by suppliers.[7][8]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidation at the double bond.
-
Container: Use amber glass vials or other containers that protect the compound from light.
By implementing this comprehensive strategy of diligent sourcing, critical evaluation of documentation, and rigorous in-house analytical verification, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6427103, this compound. [Link]
-
NIST. Chemistry WebBook, SRD 69. [Link]
-
NIST. (Z)5-Dodecen-1-ol. [Link]
Sources
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 3. This compound | 40642-38-4 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | C12H24O | CID 6427103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (Z)5-Dodecen-1-ol [webbook.nist.gov]
- 7. (Z)-Dodec-5-en-1-ol | 40642-38-4 [sigmaaldrich.com]
- 8. (Z)-Dodec-5-en-1-ol | 40642-38-4 [sigmaaldrich.com]
- 9. This compound CAS#: 40642-38-4 [chemicalbook.com]
Application Notes and Protocols for Retrosynthesis of Novel (Z)-Dodec-5-enol Analogs
Introduction
(Z)-Dodec-5-enol is a C12 long-chain alkenol that serves as a key synthetic intermediate.[1] Its oxidized aldehyde form, (Z)-5-Dodecenal, is a known semiochemical, a signaling molecule used in chemical communication systems by various species.[2][3] The synthesis of novel analogs of this compound, where the alkyl chain length and substitution patterns are systematically varied, opens avenues for developing new bioactive molecules, chemical probes, and advanced materials. Long-chain alkenols and their derivatives are subjects of interest in fields ranging from drug discovery, where they may exhibit neurite outgrowth activities, to materials science for structuring edible oils.[4][5]
The primary synthetic challenge in constructing these analogs lies in the stereocontrolled formation of the cis (or Z) carbon-carbon double bond. Because the trans (E) isomer is often thermodynamically more stable, kinetically controlled reactions are required to achieve high Z-selectivity.[6] This guide provides an in-depth analysis of robust retrosynthetic strategies to access these valuable molecules, focusing on the underlying chemical principles and providing detailed, field-proven protocols for researchers in organic synthesis and drug development.
Core Principle: The Challenge of Z-Alkene Synthesis
Retrosynthesis is the art of deconstructing a target molecule into simpler, commercially available starting materials.[7][8] For (Z)-alkenol analogs, the central disconnection invariably focuses on the stereochemically defined double bond. The strategies outlined below prioritize methods that have demonstrated high fidelity in producing the desired Z-isomer.
Visualization 1: General Retrosynthetic Pathways
Caption: Retrosynthetic workflow for the alkyne semi-hydrogenation strategy.
Protocol 1: Synthesis of a Protected Dodec-5-yn-1-ol Analog
This protocol describes the synthesis of a key intermediate, assuming the target is this compound itself. The strategy is readily adaptable for analogs.
Part A: Protection of 5-bromo-1-pentanol
-
To a stirred solution of 5-bromo-1-pentanol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting alcohol is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the TBDMS-protected bromoalkanol.
Part B: Alkyne Alkylation
-
In a flame-dried, three-neck flask under an argon atmosphere, dissolve 1-heptyne (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.4 M).
-
Cool the solution to -78 °C and add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 1 hour at this temperature.
-
Add a solution of the TBDMS-protected bromoalkanol from Part A (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench carefully with saturated aqueous NH₄Cl solution. Extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography to yield the protected dodec-5-yn-1-ol.
Protocol 2: Lindlar Catalyzed Semi-Hydrogenation
-
Set up a hydrogenation apparatus. In the reaction flask, dissolve the protected dodec-5-yn-1-ol (1.0 eq) in a suitable solvent such as methanol or ethyl acetate (0.2 M).
-
Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; ~5-10% by weight of the alkyne).
-
Add quinoline (1-2 drops per gram of catalyst) to further deactivate the catalyst and prevent over-reduction.
-
Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon three times.
-
Stir the reaction vigorously under a positive pressure of H₂ (balloon) at room temperature.
-
Monitor the reaction progress carefully by TLC or GC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate in vacuo. The crude product is the protected this compound analog, which can be purified further or carried directly to the deprotection step.
Strategy 2: The Wittig Reaction
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds (aldehydes or ketones) and phosphonium ylides. [9]Its stereochemical outcome is highly dependent on the nature of the ylide.
Causality: For high Z-selectivity, a non-stabilized ylide (where the carbanion is adjacent to alkyl or hydrogen substituents) is required. Under salt-free conditions, the reaction proceeds through a kinetically controlled, concerted [2+2] cycloaddition to form a cis-oxaphosphetane intermediate. This intermediate rapidly collapses to yield the Z-alkene and triphenylphosphine oxide. [9][10]
Retrosynthetic Workflow and Precursor Synthesis
The target alkenol is disconnected across the double bond into an aldehyde and a phosphonium salt. For this compound, this means disconnecting to 5-hydroxypentanal (which must be protected) and heptyltriphenylphosphonium bromide.
Visualization 3: Wittig Reaction Workflow
Sources
- 1. This compound | C12H24O | CID 6427103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Semiochemical compound: (Z)-5-Dodecenal | C12H22O [pherobase.com]
- 3. cis-Dodec-5-enal | C12H22O | CID 5362687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of long-chain fatty acid derivatives as a novel anti-Alzheimer's agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. leah4sci.com [leah4sci.com]
- 8. youtube.com [youtube.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Improving yield and purity in (Z)-Dodec-5-enol synthesis
Welcome to the technical support center for the synthesis of (Z)-Dodec-5-enol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve the yield and stereochemical purity of your synthesis.
Introduction
This compound is a valuable long-chain unsaturated alcohol used in various chemical synthesis applications, including as a precursor for biologically active molecules.[1] Achieving high isomeric purity, specifically the Z (cis) configuration, is often critical for its intended function. This guide will focus on the two most common and effective strategies for its synthesis: the Z-selective Wittig reaction and the partial hydrogenation of 5-dodecyn-1-ol using a Lindlar catalyst. We will explore the nuances of each method, address common challenges, and provide detailed, actionable protocols.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: Low Z:E Isomer Ratio in Wittig Reaction
Question: My Wittig reaction is producing a significant amount of the undesired (E)-dodec-5-enol isomer. How can I improve the Z-selectivity?
Answer: Achieving high Z-selectivity in the Wittig reaction is a common challenge. The formation of the (Z)-alkene is kinetically favored with non-stabilized ylides, but several factors can lead to the formation of the more thermodynamically stable (E)-isomer. Here is a systematic approach to troubleshoot this issue:
-
Ylide Type: Ensure you are using a non-stabilized ylide. For the synthesis of this compound, this would be heptyltriphenylphosphonium bromide. Ylides with electron-withdrawing groups (stabilized ylides) will predominantly yield the (E)-alkene.
-
Reaction Conditions:
-
Salt-Free Conditions: Lithium salts can promote the equilibration of reaction intermediates, leading to a higher proportion of the (E)-isomer. If you are using a lithium base (like n-BuLi) to generate the ylide, consider switching to a sodium or potassium base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu).
-
Solvent Choice: Use non-polar, aprotic solvents like tetrahydrofuran (THF) or diethyl ether. Polar aprotic solvents can stabilize intermediates in a way that favors the (E)-product.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C). Higher temperatures can provide the energy needed for the reaction to equilibrate towards the more stable (E)-isomer.
-
-
Purity of Reagents: Ensure your aldehyde precursor (5-hydroxypentanal, protected) is pure and free of acidic impurities that could affect the ylide.
Issue 2: Incomplete Reaction or Low Yield
Question: My reaction is not going to completion, or the overall yield of dodecenol is very low. What are the potential causes?
Answer: Low yields can be frustrating. Here are several potential causes and their solutions:
-
Inefficient Ylide Formation:
-
Base Strength: The base used may not be strong enough to fully deprotonate the phosphonium salt. Ensure the pKa of the base is significantly higher than that of the phosphonium salt.
-
Moisture and Air: Non-stabilized ylides are sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Aldehyde Quality: The aldehyde precursor can be prone to oxidation or polymerization. Use freshly prepared or purified aldehyde for the best results.
-
Steric Hindrance: While less of an issue with the linear precursors for this compound, significant steric bulk on either the ylide or the aldehyde can slow the reaction.
-
Reaction Time and Temperature: While low temperatures are crucial for Z-selectivity, the reaction may require a longer time to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Issue 3: Over-reduction of Alkyne to Alkane in Lindlar Hydrogenation
Question: During the hydrogenation of 5-dodecyn-1-ol, I am getting a significant amount of dodecanol as a byproduct. How can I prevent this over-reduction?
Answer: The key to a successful Lindlar hydrogenation is the "poisoning" of the palladium catalyst to reduce its activity, preventing the reduction of the newly formed alkene to an alkane.[2]
-
Catalyst Quality: Ensure your Lindlar catalyst (palladium on calcium carbonate or barium sulfate, poisoned with lead acetate and quinoline) is of high quality.[2][3] The lead and quinoline are crucial for deactivating the most active sites on the palladium surface.[2][3]
-
Hydrogen Pressure: Use a low hydrogen pressure, typically a balloon filled with hydrogen is sufficient (approximately 1 atm). High pressures of hydrogen will increase the rate of over-reduction.
-
Reaction Monitoring: This is critical. The reaction should be stopped as soon as the starting alkyne is consumed. Monitor the reaction progress closely using TLC or GC analysis.
-
Catalyst Loading: Use the minimum amount of catalyst required for the reaction to proceed at a reasonable rate. Typically, this is in the range of 1-5 mol% relative to the alkyne.
Issue 4: Difficulty in Separating Z/E Isomers
Question: I have a mixture of (Z)- and (E)-dodec-5-enol. How can I purify the (Z)-isomer?
Answer: The separation of geometric isomers can be challenging due to their similar physical properties.
-
Flash Column Chromatography: This is the most common method.
-
Standard Silica Gel: While challenging, a good separation can sometimes be achieved with a standard silica gel column using a low-polarity solvent system (e.g., a hexane/ethyl acetate gradient).
-
Silver Nitrate Impregnated Silica Gel: This is a highly effective technique for separating alkenes. The silver ions interact with the pi-bonds of the double bond, and this interaction is typically stronger for the less sterically hindered (E)-isomer, causing it to have a longer retention time.[4][5]
-
-
High-Performance Liquid Chromatography (HPLC): For very high purity requirements, preparative HPLC, often using a C18 reversed-phase column, can be employed.[6]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for producing this compound: Wittig reaction or Lindlar hydrogenation?
A1: Both routes are excellent for producing (Z)-alkenes. The choice often depends on the availability of starting materials and laboratory capabilities.
-
Lindlar Hydrogenation: Generally provides very high Z-selectivity (>95%) if performed correctly. However, it requires the handling of hydrogen gas and a specialized catalyst. The synthesis of the starting alkyne (5-dodecyn-1-ol) is also a consideration.
-
Wittig Reaction: Can also provide good to excellent Z-selectivity when optimized. It offers great flexibility but requires careful control of reaction conditions to minimize E-isomer formation. The phosphine oxide byproduct can sometimes be difficult to remove.
Q2: How do I prepare the heptyltriphenylphosphonium bromide needed for the Wittig reaction?
A2: This phosphonium salt is prepared via an SN2 reaction between triphenylphosphine and 1-bromoheptane.[7] A detailed protocol is provided in the experimental section of this guide.
Q3: How can I confirm the Z:E ratio and purity of my final product?
A3: The most common and effective method is Gas Chromatography-Mass Spectrometry (GC-MS).[2] A polar capillary column (e.g., DB-WAX) is often required to achieve baseline separation of the Z and E isomers.[8] The ratio can be determined by integrating the respective peaks in the chromatogram. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the stereochemistry by analyzing the coupling constants of the vinylic protons.
Q4: Can I use a protecting group for the hydroxyl function during the Wittig reaction?
A4: Yes, and it is highly recommended. The ylide is a strong base and can deprotonate the alcohol, which can interfere with the reaction. A common protecting group for this purpose is the tetrahydropyranyl (THP) ether. It is stable to the basic conditions of the Wittig reaction and can be easily removed under mild acidic conditions after the alkene has been formed.
Experimental Protocols
Protocol 1: Z-Selective Wittig Synthesis of this compound
This protocol involves three main steps: preparation of the phosphonium salt, the Wittig reaction itself (with a protected aldehyde), and deprotection to yield the final product.
Step 1a: Synthesis of Heptyltriphenylphosphonium Bromide
-
Materials: Triphenylphosphine, 1-bromoheptane, Toluene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in toluene.
-
Add 1-bromoheptane (1.05 eq) to the solution.
-
Heat the mixture to reflux and maintain for 24 hours. A white precipitate will form.
-
Cool the reaction mixture to room temperature and collect the white solid by filtration.
-
Wash the solid with cold toluene or diethyl ether and dry under vacuum to obtain heptyltriphenylphosphonium bromide.[1]
-
Step 1b: Protection of 5-Hydroxypentanal (Example with THP ether)
-
Materials: 5-Hydroxypentanal, 3,4-Dihydropyran (DHP), Pyridinium p-toluenesulfonate (PPTS), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 5-hydroxypentanal (1.0 eq) in DCM in a round-bottom flask.
-
Add DHP (1.1 eq) and a catalytic amount of PPTS.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with a saturated solution of sodium bicarbonate and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the THP-protected aldehyde.
-
Step 1c: Wittig Reaction and Deprotection
-
Materials: Heptyltriphenylphosphonium bromide, Potassium bis(trimethylsilyl)amide (KHMDS), THF (anhydrous), THP-protected 5-hydroxypentanal, Hydrochloric acid (1M).
-
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, suspend heptyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add KHMDS (1.05 eq, as a solution in THF) to the suspension. The mixture should turn a deep orange/red color, indicating ylide formation.
-
Stir at -78 °C for 1 hour.
-
Add a solution of the THP-protected 5-hydroxypentanal (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the crude product, add a mixture of THF and 1M HCl and stir at room temperature until the THP group is removed (monitor by TLC).
-
Neutralize with saturated sodium bicarbonate solution and extract with diethyl ether.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield this compound.
-
| Step | Reactants | Key Conditions | Expected Yield | Expected Z:E Ratio |
| Wittig Reaction | Heptyltriphenylphosphonium ylide, THP-protected 5-hydroxypentanal | KHMDS, THF, -78°C to RT | 60-85% | >95:5 |
Protocol 2: Synthesis via Lindlar Hydrogenation
This route involves the synthesis of the alkyne precursor followed by its partial hydrogenation.
Step 2a: Synthesis of 5-Dodecyn-1-ol
-
Materials: 1-Heptyne, n-Butyllithium (n-BuLi), 1-Bromo-5-(tetrahydropyranyloxy)pentane, THF (anhydrous).
-
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, dissolve 1-heptyne (1.1 eq) in anhydrous THF.
-
Cool to -78 °C and slowly add n-BuLi (1.05 eq).
-
Stir for 30 minutes, then slowly add 1-bromo-5-(tetrahydropyranyloxy)pentane (1.0 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Dry the organic layer, concentrate, and deprotect the THP group as described in Protocol 1c.
-
Purify by column chromatography to yield 5-dodecyn-1-ol.
-
Step 2b: Lindlar Hydrogenation
-
Materials: 5-Dodecyn-1-ol, Lindlar catalyst (5% Pd on CaCO3, poisoned), Quinoline, Hexane or Ethanol, Hydrogen gas.
-
Procedure:
-
In a round-bottom flask, dissolve 5-dodecyn-1-ol (1.0 eq) in hexane or ethanol.
-
Add the Lindlar catalyst (1-5 mol%) and a small amount of quinoline (as a secondary poison).
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress carefully by GC or TLC.
-
Once the starting alkyne is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify by flash column chromatography to yield this compound.
-
| Step | Reactants | Key Conditions | Expected Yield | Expected Z-Purity |
| Lindlar Hydrogenation | 5-Dodecyn-1-ol, H2 | Lindlar Catalyst, Quinoline, 1 atm H2 | >90% | >98% |
Visualizing the Synthetic Pathways
Wittig Reaction Workflow
Caption: Workflow for the Z-selective Wittig synthesis.
Lindlar Hydrogenation Workflow
Caption: Workflow for synthesis via Lindlar hydrogenation.
References
-
Organic Syntheses Procedure. (n.d.). Notes. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (2023). Lindlar catalyst. Retrieved January 14, 2026, from [Link]
-
ChemTalk. (n.d.). Lindlar's Catalyst. Retrieved January 14, 2026, from [Link]
-
BYJU'S. (n.d.). Lindlar Catalyst. Retrieved January 14, 2026, from [Link]
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved January 14, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. Retrieved January 14, 2026, from [Link]
-
University of Arizona. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). US3334144A - Process for making alkyltriaryl-phosphonium compounds.
- Google Patents. (n.d.). CA2605456C - Method of separating e and z isomers of an alkene alcohol and derivatives thereof.
-
Organic Chemistry Portal. (n.d.). Alkene synthesis by alkyne semireduction. Retrieved January 14, 2026, from [Link]
-
Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
-
ResearchGate. (2016). How to separate E and Z isomers? Retrieved January 14, 2026, from [Link]
-
MDPI. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved January 14, 2026, from [Link]
-
University of Wisconsin-La Crosse. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth. Retrieved January 14, 2026, from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved January 14, 2026, from [Link]
-
Science and Education Publishing. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved January 14, 2026, from [Link]
-
ChemRxiv. (n.d.). Z-Selective Alkyne Transfer Semihydrogenation in Drug-Like Molecules via an Organic Photoreductant. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses. (2024). One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Alkane synthesis by alkyne reduction. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Retrieved January 14, 2026, from [Link]
-
Trends in Pharmaceutical Sciences. (2024). TIPS. Retrieved January 14, 2026, from [Link]
-
Synlett. (1992). Facile Synthesis of 1,4-Benzodiazepin-5-ones via Intramolecular Aza-Wittig Reaction 1. Retrieved January 14, 2026, from [Link]
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Overcoming challenges in the purification of (Z)-Dodec-5-enol
Welcome to the technical support center for the purification of (Z)-Dodec-5-enol. This guide is designed for researchers, chemists, and professionals in drug development and chemical synthesis who are working with this and similar long-chain alkenols, which are common motifs in insect pheromones. The biological activity of these compounds is often highly dependent on their stereochemical purity. Therefore, achieving high isomeric purity of the (Z)-isomer is paramount.
This document moves beyond simple protocols to provide a deeper understanding of the challenges involved and the rationale behind the proposed solutions. We will address common pitfalls and provide robust, field-tested troubleshooting strategies to help you achieve your desired product purity.
Part 1: The Core Challenge - The (E)/(Z) Isomer Problem
The primary obstacle in purifying this compound is the removal of its geometric isomer, (E)-Dodec-5-enol. Most synthetic routes produce a mixture of these isomers.[1] Due to their nearly identical physical properties—such as boiling point and polarity—separation by standard techniques like fractional distillation or conventional silica gel chromatography is often inefficient and challenging.[1][2] The key to successful purification lies in exploiting the subtle differences in the spatial arrangement of the double bond.
Part 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might encounter during your purification campaign.
Question 1: My primary impurity is the (E)-isomer. What is the most effective method for its removal?
Answer: This is the most common and critical challenge. The most effective technique is Argentation Chromatography , which uses silica gel impregnated with silver nitrate (AgNO₃).
-
The Scientific Principle (Expertise): The silver ions (Ag⁺) immobilized on the silica support form reversible π-complexes with the double bonds of the alkenol isomers. The stability of this complex is sensitive to the steric environment of the double bond. The less-hindered (E)-isomer can interact more strongly with the silver ions and is therefore retained more strongly on the column. The sterically hindered (Z)-isomer forms a weaker complex and elutes first.[3][4] This differential interaction allows for a separation that is not possible based on polarity alone.
-
Trustworthiness: This method is well-established for separating olefinic isomers.[3][4] A patent also describes the use of silver ion exchange media for the continuous separation of E/Z isomers of alkene alcohols, underscoring its industrial relevance.[2]
-
Practical Advice:
-
The percentage of silver nitrate on silica typically ranges from 5-20% (w/w). Higher percentages provide better separation but may require more careful handling.
-
The column and all solutions should be protected from light, as silver nitrate is light-sensitive.
-
A detailed protocol is provided in Part 4 .
-
Question 2: I'm performing column chromatography, but my yields are low, and I suspect the product is isomerizing or degrading on the column. How can I prevent this?
Answer: This issue can arise from several factors, particularly when dealing with sensitive unsaturated alcohols.
-
On-Column Isomerization: Standard silica gel can have acidic sites (silanol groups) that can catalyze the isomerization of the (Z)-double bond to the more thermodynamically stable (E)-isomer, especially if the mobile phase contains acidic modifiers or if the chromatography is prolonged.[3]
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., 1% triethylamine in your solvent system) and then re-equilibrating with the mobile phase.
-
Use Deactivated Silica: Employ a high-purity, well-end-capped silica gel to minimize acidic sites.
-
Control Temperature: Run the chromatography at or below room temperature to reduce the rate of potential isomerization.[3]
-
-
-
Thermal Degradation: While this compound is relatively stable, long-chain alcohols can be susceptible to degradation at elevated temperatures, which might be a concern during solvent removal from pooled fractions or in GC analysis.[5][6]
-
Solution: Always use a rotary evaporator with a controlled water bath temperature (ideally <40°C) for solvent removal. For final drying, use a high vacuum at room temperature.
-
Question 3: My GC analysis shows poor separation between the (Z) and (E) peaks. How can I improve the analytical method?
Answer: Achieving baseline separation of geometric isomers by Gas Chromatography (GC) requires a column stationary phase that can differentiate between their structures.
-
The Scientific Principle (Expertise): Standard non-polar columns (like those with a 5% phenyl-methylpolysiloxane phase) separate compounds primarily by boiling point.[7] Since the boiling points of (Z)- and (E)-Dodec-5-enol are very close, these columns will likely show co-elution or poor resolution. You need a column that interacts differently with the isomers.
-
Solution: Use a more polar or specialized stationary phase.
-
Cyano-substituted phases: Columns like a biscyanopropyl polysiloxane are excellent for separating compounds with double bonds due to dipole-induced dipole interactions.
-
Liquid crystal phases: These offer high selectivity for geometric isomers based on molecular shape.[8]
-
Wax phases (e.g., Carbowax): These polar columns can also provide better separation than non-polar alternatives.
-
| Parameter | Recommendation for Isomer Separation | Rationale |
| Stationary Phase | Highly Polar (e.g., SP-2340, CP-Sil 88) or Liquid Crystal | Maximizes differential interaction based on geometry, not just boiling point.[8] |
| Column Length | ≥ 30 meters | Increases the number of theoretical plates, improving resolution. |
| Oven Program | Slow temperature ramp (e.g., 2-5 °C/min) | Provides more time for the stationary phase to interact with the analytes, enhancing separation. |
| Carrier Gas | Helium or Hydrogen | Hydrogen often provides better efficiency at higher flow rates, leading to sharper peaks. |
Question 4: Besides the (E)-isomer, I'm seeing other impurities. What could they be and how do I remove them?
Answer: The nature of other impurities depends heavily on the synthetic route used. Common possibilities include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Saturated Analogs: Dodecanol, resulting from over-reduction of the alkyne precursor or impurities in starting materials.
-
Byproducts: Side-products from the reaction, such as dimers or products from elimination reactions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and removing various impurities.
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Argentation Column Chromatography
This protocol provides a step-by-step method for separating this compound from its (E)-isomer.
Materials:
-
Silica gel (high purity, 70-230 mesh)
-
Silver nitrate (AgNO₃), ACS grade
-
Deionized water
-
Acetone (or other suitable polar solvent)
-
Hexane and Ethyl Acetate (HPLC grade)
-
Triethylamine (optional, for neutralization)
-
Crude this compound mixture
-
Chromatography column, flasks, and fraction collector
Methodology:
-
Preparation of AgNO₃-Silica Gel (10% w/w):
-
In a round-bottom flask, dissolve 10 g of AgNO₃ in a minimal amount of deionized water.
-
Add 90 g of silica gel to the flask.
-
Attach the flask to a rotary evaporator. Add enough acetone to create a mobile slurry.
-
Evaporate the solvents under reduced pressure in the dark (cover the flask with aluminum foil). The goal is to coat the silica gel evenly with AgNO₃.
-
Dry the resulting free-flowing powder under high vacuum for several hours to remove all traces of water and solvent. Crucially, perform all steps with minimal exposure to light.
-
-
Column Packing:
-
Prepare a slurry of the AgNO₃-silica gel in 100% hexane.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure. Ensure a flat, stable bed is formed.
-
Wash the packed column with 2-3 column volumes of the starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
-
Sample Loading and Elution:
-
Dissolve the crude Dodec-5-enol mixture in a minimal amount of the starting mobile phase.
-
Carefully load the sample onto the top of the column.
-
Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Collect fractions and monitor them closely by GC or TLC.
-
The (Z)-isomer will elute first .
-
After the (Z)-isomer has eluted, you can increase the polarity of the mobile phase (e.g., to 90:10 Hexane:Ethyl Acetate) to elute the more strongly retained (E)-isomer .
-
-
Fraction Analysis and Pooling:
-
Analyze each fraction by GC to determine its isomeric purity.
-
Combine only the fractions that meet your purity specification (>99% Z, for example).
-
Remove the solvent under reduced pressure at low temperature (<40°C).
-
Workflow Visualization:
Caption: Workflow for purification of this compound using argentation chromatography.
Part 4: References
-
BenchChem Technical Support Center. (2025). E/Z Isomer Separation of Hexatrienes.
-
Alfa Chemistry. Extraction and Purification - Pheromones.
-
Higashi, Y., et al. (2012). HPLC separation at −54°C of the aggregation pheromone derivatives... ResearchGate.
-
Tumlinson, J. H., Heath, R. R., & Teal, P. E. A. (1982). Analysis of Chemical Communications Systems of Lepidoptera. ACS Symposium Series.
-
Wouters, B. (2005). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. ResearchGate.
-
BenchChem. (2025). A Researcher's Guide to Gas Chromatographic Separation of Dodecane Isomers.
-
Henderson, L. C., et al. (2016). How to separate E and Z isomers? ResearchGate.
-
PubChem. 1-Dodecanol. National Institutes of Health.
-
Wikipedia. Insect pheromones.
-
Millar, J. G. (2005). Chapter 20 Sampling and sample preparation for pheromone analysis. ResearchGate.
-
Zhu, H., & Dhinojwala, A. (2015). Thermal Behavior of Long-Chain Alcohols on Sapphire Substrate. Langmuir, 31(23), 6306-6313.
-
PubChem. This compound. National Institutes of Health.
-
Adkins, S. W., & Adkins, R. M. (2008). Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. U.S. Patent No. 7,332,092 B2.
-
Kim, H. J., et al. (2018). Thermal Degradation of Long Chain Fatty Acids. Water Environment Research, 90(3), 259-267.
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- 4. researchgate.net [researchgate.net]
- 5. Thermal Behavior of Long-Chain Alcohols on Sapphire Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal Degradation of Long Chain Fatty Acids [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Pheromone Trap Design for (Z)-Dodec-5-enol
Welcome to the technical support center for the application of (Z)-Dodec-5-enol pheromone traps. This guide is designed for researchers, scientists, and pest management professionals to troubleshoot common issues and optimize experimental design for effective monitoring and control of target Lepidopteran species. My approach is to provide not just solutions, but the underlying scientific rationale to empower you to make informed decisions in your specific context.
Part 1: Lure and Attractant Integrity
This section addresses issues related to the pheromone lure itself, which is the heart of your trapping system. The efficacy of the entire setup hinges on the quality and proper handling of the attractant.
❓ Question: We are experiencing very low, or zero, male moth captures in our traps baited with this compound. What are the likely causes related to the lure?
Answer: This is a frequent and often multifaceted issue. The cause typically falls into one of four categories: lure dosage, age and storage, handling contamination, or chemical purity.
-
Incorrect Lure Dosage: The concentration of the pheromone is critical. A dose that is too low will create a weak plume that is difficult for male moths to detect from a distance. Conversely, a dosage that is too high can be repellent or create such a concentrated plume that moths cannot effectively navigate to the source.[1]
-
Expert Insight: We recommend conducting a preliminary dose-response experiment in your specific environment with lures of varying concentrations to determine the optimal release rate for your target species.
-
-
Lure Age and Improper Storage: Pheromones are volatile chemical compounds that can degrade over time, especially when exposed to heat, UV light, or oxygen.[2] An old or improperly stored lure will have a significantly reduced emission rate, rendering it ineffective.
-
Trustworthiness Check: Always store pheromone dispensers in a refrigerator or freezer as recommended by the manufacturer.[3] Lures should be kept in their original sealed, vapor-proof packaging until deployment.
-
-
Handling and Cross-Contamination: Human skin oils and scents can contaminate a lure, acting as a repellent.[4] Furthermore, if you are working with pheromones for multiple species, handling different lures without changing gloves can cause cross-contamination, which may inhibit the response of your target insect.[5]
-
Lure Purity: The presence of isomers or impurities in the synthetic pheromone can significantly impact its attractiveness. For many species, a specific isomeric ratio is required for attraction, and the presence of other isomers can act as an inhibitor.[1]
-
Recommendation: Use lures with the highest possible isomeric purity to ensure species-specificity and maximum attraction. If non-target captures are an issue, the purity of your lure should be the first variable you investigate.
-
Part 2: Trap Design and Mechanics
The physical trap is more than just a container; its design, color, and maintenance are crucial for successfully capturing the moths attracted by the lure.
❓ Question: Which trap design is most effective for moths, and does the color really matter?
Answer: Trap design and color are significant factors that influence capture efficacy, often in a species-specific manner.
-
Trap Design: For most moth species (Lepidoptera), Delta traps or Funnel/Bucket traps are standard.[7][8]
-
Delta Traps: These are typically triangular traps with a sticky inner surface. They are excellent for monitoring low-to-moderate populations but can become saturated quickly under high pest pressure.[2][3]
-
Funnel/Bucket Traps: These are non-saturating traps where the insect flies towards the lure, hits a baffle, and falls into a bucket, which may contain a killing agent (like a DDVP strip) or be dry.[8][9] These are preferable for mass trapping or monitoring high-density populations.[10]
-
Expertise: The choice depends on your objective. For establishing a biofix or early detection, a sensitive Delta trap is often sufficient. For population reduction (mass trapping), a high-capacity Funnel trap is necessary.[10]
-
-
Trap Color: Visual cues like color can significantly affect both target and non-target captures.[11] Studies have shown that white and yellow traps can attract more insects in general, including beneficials and other non-target species.[11][12] While research on specific color preference for species attracted to this compound may be limited, a general principle is to start with a neutral color like green or red, which may have lower bycatch rates, and test alternatives if captures are low.[13]
❓ Question: My sticky trap liners are quickly getting covered in dust and non-target insects. How does this impact my results?
Answer: This is a critical maintenance issue known as glue saturation . A trap surface that is more than 50% covered with dust, debris, or insects is significantly less effective.[2] The sticky surface loses its ability to capture and retain new insects, leading to artificially low counts and an underestimation of the pest population.
-
Self-Validating Protocol: Trap liners should be checked and replaced regularly. The frequency depends on your local conditions. In dusty agricultural settings or during peak insect flight, weekly or even bi-weekly replacement may be necessary to ensure data accuracy.[3]
Part 3: Deployment and Environmental Factors
Where and how you place your traps can be as important as the trap and lure you use. The environment dictates how the pheromone is dispersed and how easily the insect can locate your trap.
❓ Question: What are the best practices for trap placement, height, and density?
Answer: Proper placement ensures that the pheromone plume is effectively dispersed in the area where the target moths are active.
Table 1: Trap Placement and Density Guidelines
| Parameter | Recommendation | Rationale |
| Trap Height | In the upper third of the tree or crop canopy.[14] | This placement aligns with the typical flight height of many adult male moths, increasing the probability of encountering the pheromone plume. |
| Location | 1-3 feet inside the canopy, avoiding the edge of the field/orchard (at least 3-4 rows in).[3][14] | Placing traps away from the edge minimizes edge effects and provides a more accurate representation of the pest population within the plot. Foliage should be cleared from the trap entrance.[14] |
| Spacing | At least 25-50 feet (approx. 8-15 meters) apart. For some applications, >30 meters may be needed.[14][15][16] | This prevents traps from interfering with each other. If traps are too close, their plumes can merge, making it difficult for moths to locate the source and potentially biasing captures in upwind traps.[16] |
| Density | Monitoring: 1 trap per 2.5-10 acres. Mass Trapping: Much higher, e.g., 20 traps per acre.[10][14] | The required density is a function of the objective. Low density is for detecting presence, while high density is for population reduction.[10] |
❓ Question: How do weather conditions like wind and temperature affect my trap captures?
Answer: Environmental conditions are a major source of variability in trap data.
-
Temperature: Insect activity is highly dependent on temperature. Most moth species will not actively fly or respond to pheromones in temperatures below 60-65°F (15-18°C) or above 95°F (35°C).[2] Your trap data must be interpreted in the context of nightly temperature patterns.
-
Wind: Wind is essential for dispersing the pheromone to create a plume, but strong winds (>14 kph or ~9 mph) can dilute the plume too quickly or make it impossible for the moth to fly upwind to the source.[2][17] Traps placed in the lee of a windbreak may be more effective in windy conditions.[17]
-
Rain: Heavy rain can temporarily halt insect flight and may damage traps or wash away the sticky surface on some trap types.
Part 4: Troubleshooting Guide and Experimental Workflows
This section provides structured approaches to diagnosing problems and planning your experiments.
Troubleshooting Low Trap Captures: A Decision Tree
This diagram outlines a logical workflow for diagnosing the root cause of low or no trap captures.
Caption: A decision tree for troubleshooting low pheromone trap captures.
Experimental Protocol: Field Evaluation of Lure Efficacy
This protocol provides a standardized workflow for comparing different lure formulations or dosages of this compound.
-
Objective: To determine the relative field performance of two or more lure formulations (e.g., Lure A: 1mg, Lure B: 2mg, Control: no lure).
-
Materials:
-
Standardized traps (e.g., 12 Delta traps).
-
Lures for each treatment group and unbaited controls.
-
Disposable gloves.
-
Numbered flags or GPS for marking trap locations.
-
Data collection sheets.
-
-
Experimental Design:
-
Select a suitable field site with a known or suspected population of the target insect.
-
Use a Randomized Complete Block Design. Create four blocks, with each block containing one replicate of each treatment (Lure A, Lure B, Control). This accounts for spatial variability in the field.
-
Ensure traps within a block and between blocks are spaced appropriately (>30m) to prevent interference.[16]
-
-
Deployment:
-
Data Collection:
-
Check traps weekly (or at another standardized interval).
-
Count and record the number of target male moths captured in each trap.
-
Replace sticky liners when they become dirty or lose tackiness.[2]
-
Continue monitoring for a minimum of 4-6 weeks to cover a full flight period.
-
-
Data Analysis:
-
Analyze the data using ANOVA appropriate for a Randomized Complete Block Design.
-
If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to compare mean captures between treatments.
-
This rigorous approach will provide statistically valid results on which lure formulation is most effective.
-
Caption: Standard experimental workflow for field evaluation of pheromone lures.
References
-
Integrated Pest Management. (2011, April 27). How to optimize placement of pheromone traps in your orchard. [Link]
-
Insects Limited. Mistakes to avoid - pheromone monitoring program. [Link]
-
RSC Publishing. (2023, October 9). Pheromone traps: analysing the factors helpful in mitigating the use of chemical insecticides for sustainable practices in storing food product commodities. [Link]
-
UC IPM. Pheromone Traps / Plum / Agriculture. [Link]
-
Dr. Killigan's. Where do I place moth traps to get rid of moths?. [Link]
-
Insects Limited. How to Use Pheromones. [Link]
-
RSC Publishing. (2023, October 9). Pheromone traps: analysing the factors helpful in mitigating the use of chemical insecticides for sustainable practices in. [Link]
-
ResearchGate. (PDF) Impact of Trap Design, Windbreaks, and Weather on Captures of European Corn Borer (Lepidoptera: Crambidae) in Pheromone-Baited Traps. [Link]
-
MothPrevention. (2021, May 4). How To Maximize The Effectiveness of Your Moth Traps. [Link]
-
The Beatsheet. Pheromone traps. [Link]
-
Environmental Entomology. (2016, July 12). Pheromone Lure and Trap Color Affects Bycatch in Agricultural Landscapes of Utah. [Link]
-
YouTube. (2022, November 11). Top 10 Pheromone Trap Mistakes. [Link]
-
eScholarship.org. Pheromone mating disruption offers selective management options for key pests. [Link]
-
Purdue University Facts for Fancy Fruit. (2017, April 13). Pheromones and Pheromone Traps. [Link]
-
Museumpests.net. Monitoring – Pheromone Tips. [Link]
-
Sappington, Thomas W. "Mutual Interference of Pheromone Traps Within Trap Lines on Captures o". [Link]
-
Science.gov. pheromone-baited traps optimal: Topics. [Link]
-
Suterra. Pheromone Traps, Lures & Pest Monitoring. [Link]
-
MDPI. Factors Affecting Adult Captures of the Cotton Bollworm, Helicoverpa armigera (Hübner) (Lepidoptera: Noctuidae) in Pheromone-Baited Traps. [Link]
-
ResearchGate. (2021, June 13). (PDF) Optimization of pheromone flow from insect traps. [Link]
-
Emirates Journal of Food and Agriculture. Factors affecting the efficacy of ethyl acetate in the red palm weevil aggregation pheromone traps. [Link]
-
ResearchGate. Factors Influencing the Efficiency of Pheromone-Baited Traps for 3 Species of Ambrosia Beetles (Coleoptera, Scolytidae). [Link]
-
Journal of Entomology and Zoology Studies. (2019, February 18). Optimization of pheromone trap densities and impact of insecticides on pheromone catches for mass trapping Helicoverpa armigera. [Link]
-
USDA ARS. Comparison of pheromone trap design and lures for Spodoptera frugiperda in Togo and genetic characterization of moths caught. [Link]
-
2010 Beltwide Cotton Conferences. INVESTIGATION OF PHEROMONE-BASED FACTORS THAT MAY REDUCE CAPTURE OF BOLL WEEVILS IN TRAPS. [Link]
-
PubMed. (Z)-5-tetradecen-1-ol: A secondary pheromone of the yellowheaded spruce sawfly, and its relationship to (Z)-10-nonadecenal. [Link]
-
ResearchGate. Factors influencing pheromone trap effectiveness in attracting the banana weevil, Cosmopolites sordidus. [Link]
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- 2. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 3. Pheromone Traps / Plum / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Pheromones and Pheromone Traps | Purdue University Facts for Fancy Fruit [fff.hort.purdue.edu]
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- 14. How to optimize placement of pheromone traps in your orchard - Integrated Pest Management [canr.msu.edu]
- 15. How to Use Pheromones [insectslimited.com]
- 16. "Mutual Interference of Pheromone Traps Within Trap Lines on Captures o" by Thomas W. Sappington [digitalcommons.unl.edu]
- 17. researchgate.net [researchgate.net]
Factors affecting the degradation of (Z)-Dodec-5-enol in the field
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Z)-Dodec-5-enol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the factors that influence the degradation of this semiochemical in field applications. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental observations and provide actionable protocols.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of this compound in a field environment.
Q1: What are the primary environmental factors that cause the degradation of this compound in the field?
A1: The degradation of this compound in the field is primarily influenced by a combination of abiotic and biotic factors.
-
Abiotic Factors:
-
UV Radiation: Sunlight, particularly UV-B radiation (280-315 nm), provides the energy to break chemical bonds in organic molecules like this compound.[1] This can lead to isomerization (conversion to the (E)-isomer), oxidation, and polymerization, all ofwhich reduce the biological activity of the pheromone.[2][3]
-
Temperature: High temperatures accelerate the rate of chemical reactions, including oxidation and polymerization.[4] It also increases the volatility of the compound, leading to a faster release rate from dispensers, which can be a form of "degradation" in terms of field longevity.[4]
-
Oxidation: Atmospheric oxygen can react with the double bond in this compound, especially in the presence of UV light and heat. This process, known as auto-oxidation, can lead to the formation of aldehydes, ketones, and other degradation products, rendering the pheromone inactive.[3]
-
-
Biotic Factors:
Q2: How quickly does this compound degrade in the field?
A2: The degradation rate is highly variable and depends on the specific environmental conditions and the formulation of the pheromone dispenser. Under direct summer sunlight and high temperatures, significant degradation can occur within hours to days.[2] However, when formulated in a protective dispenser with UV stabilizers and antioxidants, the release can be controlled and the pheromone can remain active for several weeks.[8]
Q3: Can the degradation products of this compound interfere with my experiment?
A3: Yes, degradation products can potentially interfere with your experiment in several ways. Isomerization to (E)-Dodec-5-enol can act as a behavioral antagonist for some insect species, repelling them instead of attracting them. Other oxidation products may also have repellent effects or simply add "noise" to the chemical signal, reducing the specific attraction of the target pheromone.[9]
Q4: What are the signs that my this compound sample has degraded?
A4: Visual inspection of a pheromone dispenser may reveal a tacky film on the surface, which can consist of nonvolatile decomposition products.[2] For the pure compound, a change in color or viscosity can indicate degradation. However, the most reliable method for assessing degradation is through chemical analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS), which can identify and quantify the parent compound and its degradation products.[10][11]
II. Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your field experiments with this compound.
Problem 1: Low or no trap capture despite using a fresh lure.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Rapid on-site degradation | 1. Shield the lure from direct sunlight using a rain/sun guard on the trap. 2. Move the trap to a location with partial shade if the experimental design allows. | UV radiation is a primary driver of pheromone degradation.[1] Reducing direct exposure can significantly slow down isomerization and oxidation.[2] |
| High ambient temperatures | 1. Deploy traps in the late afternoon or evening when temperatures are lower. 2. If possible, conduct experiments during cooler seasons. | High temperatures increase the volatility and degradation rate of the pheromone.[4] Deploying during cooler periods ensures the pheromone concentration remains optimal for a longer duration. |
| Incorrect lure placement | 1. Ensure the lure is placed at the correct height and position within the trap as recommended for the target insect species. | The release and dispersal of the pheromone plume are critical for attracting insects. Incorrect placement can lead to a suboptimal plume structure. |
| Contamination | 1. Handle lures with clean gloves to avoid contamination with other chemicals or insect repellents. 2. Store lures in their original sealed packaging away from other chemicals. | Foreign compounds can mask the pheromone signal or act as repellents, reducing the effectiveness of the lure. |
Problem 2: Inconsistent results between replicate traps.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Micro-environmental differences | 1. Record environmental parameters (temperature, humidity, sun exposure) at each trap location. 2. Use statistical analysis to account for these variables. | Even within a small area, variations in sun exposure and temperature can lead to different degradation rates, affecting pheromone release and efficacy.[4] |
| Interference from other sources | 1. Ensure traps are placed at a sufficient distance from each other to avoid plume overlap.[12] 2. Be aware of nearby agricultural fields that may be using similar pheromones for mating disruption. | Competing pheromone plumes can confuse insects and lead to inconsistent trap captures. |
| Variability in lure manufacturing | 1. If possible, obtain a certificate of analysis for the lure batch to check for purity and concentration. 2. Test a subset of lures from the same batch under controlled laboratory conditions to assess their release rate. | Inconsistencies in the manufacturing process can lead to variations in the amount of active ingredient and release characteristics of the lures. |
Problem 3: Lures lose effectiveness faster than expected.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Suboptimal lure formulation | 1. Use lures that contain UV protectants and antioxidants. 2. Choose a dispenser type (e.g., rubber septa, membrane-based) that is appropriate for the environmental conditions and desired release profile. | Additives can significantly slow down the degradation of the pheromone by absorbing UV radiation and preventing oxidation.[2] The dispenser material and design control the release rate. |
| High microbial activity | 1. Avoid placing traps in areas with high organic matter decomposition (e.g., compost piles). 2. Consider using lures with antimicrobial agents if available and appropriate for the study. | High microbial populations can accelerate the biotic degradation of the pheromone.[5] |
| Underestimation of environmental stress | 1. Deploy a weather station in the experimental area to collect accurate environmental data. 2. Use this data to model the expected degradation rate and adjust the lure replacement schedule accordingly. | Accurate environmental data is crucial for predicting the field life of a pheromone lure. |
III. Experimental Protocols
Protocol 1: Field Sampling and Extraction of this compound for Degradation Analysis
This protocol outlines the steps for collecting field-exposed lures and extracting the remaining pheromone for chemical analysis.
Materials:
-
Field-deployed pheromone lures
-
Clean forceps
-
Glass vials with PTFE-lined caps
-
Hexane (or other suitable organic solvent)
-
Vortex mixer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Carefully remove the pheromone lure from the trap using clean forceps to avoid contamination.
-
Place the lure in a labeled glass vial.
-
In the laboratory, add a known volume of hexane to the vial to fully submerge the lure.
-
Seal the vial and vortex for 1-2 minutes to extract the remaining pheromone.
-
Allow the lure to sit in the solvent for at least one hour to ensure complete extraction.
-
Carefully remove the lure from the vial.
-
Analyze the hexane extract using GC-MS to quantify the amount of this compound and identify any degradation products.[13]
Protocol 2: Quantification of Degradation using GC-MS
Instrumentation:
-
Gas Chromatograph with a suitable capillary column (e.g., DB-5ms)
-
Mass Spectrometer detector
-
Autosampler
Procedure:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject a known volume of the hexane extract from Protocol 1 into the GC-MS.
-
Run the sample using a temperature program that allows for the separation of this compound from its potential degradation products.
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the percentage of degradation by comparing the amount of remaining pheromone to the initial amount in an unexposed lure.
IV. Visualizations
Diagram 1: Key Factors Affecting this compound Degradation
Caption: A logical workflow for troubleshooting low insect trap capture rates.
V. References
-
Ishida, Y., & Leal, W. S. (2005). Rapid inactivation of a moth pheromone. Proceedings of the National Academy of Sciences, 102(39), 14075–14079. [Link]
-
Wikipedia. (n.d.). Insect pheromones. Retrieved from [Link]
-
Durand, N., Carot-Sans, G., Chertemps, T., Bozzai, C., Maïbèche-Coisne, M., & Montagné, N. (2011). Degradation of Pheromone and Plant Volatile Components by a Same Odorant-Degrading Enzyme in the Cotton Leafworm, Spodoptera littoralis. PLoS ONE, 6(12), e29147. [Link]
-
McDonough, L. M., & Aller, W. C. (1995). Degradation and Stabilization of E8,E10-Dodecadienol, the Major Component of the Sex Pheromone of the Codling Moth (Lepidoptera: Tortricidae). Journal of Economic Entomology, 88(5), 1255–1261. [Link]
-
Myrick, A. J., Derstine, N. T., et al. (2022). Investigating Photo-Degradation as a Potential Pheromone Production Pathway in Spotted Lanternfly, Lycorma delicatula. Insects, 13(10), 875. [Link]
-
Shukla, S. P., & Beran, F. (2018). New Insights into the Microbiota of Moth Pests. Insects, 9(4), 143. [Link]
-
Yew, J. Y., & Chung, H. (2015). Insect pheromones: An overview of function, form, and discovery. Progress in lipid research, 59, 88-105. [Link]
-
Lajevardi, T. (2005). Unusual Degradation Pathway of Pheromone Odorants in Gypsy Moth. [Link]
-
Durand, N., Carot-Sans, G., Chertemps, T., Bozzai, C., Maïbèche-Coisne, M., & Montagné, N. (2011). Degradation of Pheromone and Plant Volatile Components by a Same Odorant-Degrading Enzyme in the Cotton Leafworm, Spodoptera littoralis. PLoS ONE, 6(12), e29147. [Link]
-
PubChem. (n.d.). 1-Dodecanol. National Center for Biotechnology Information. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
Karmakar, R., & Prasad, D. (2016). Method Development And Validation For Estimation Of Commercially Produced Sex Pheromones In Lure. International Journal of Pharmacy and Pharmaceutical Sciences, 8, 181-185. [Link]
-
Avilla, J., Bosch, D., et al. (2020). Airborne Pheromone Quantification in Treated Vineyards with Different Mating Disruption Dispensers against Lobesia botrana. Insects, 11(5), 295. [Link]
-
Durand, N., Carot-Sans, G., Chertemps, T., Bozzai, C., Maïbèche-Coisne, M., & Montagné, N. (2011). Degradation of Pheromone and Plant Volatile Components by a Same Odorant-Degrading Enzyme in the Cotton Leafworm, Spodoptera littoralis. PLoS ONE, 6(12), e29147. [Link]
-
Myrick, A. J., Derstine, N. T., et al. (2022). Investigating Photo-Degradation as a Potential Pheromone Production Pathway in Spotted Lanternfly, Lycorma delicatula. Insects, 13(10), 875. [Link]
-
Touhara, K. (Ed.). (2013). Pheromone Signaling: Methods and Protocols. Humana Press. [Link]
-
Kah, M., & Brown, C. D. (2007). Factors Influencing Degradation of Pesticides in Soil. Journal of Agricultural and Food Chemistry, 55(11), 4487-4492. [Link]
-
EPPO. (2019). PP1/264(2) - Principles of efficacy evaluation for mating disruption pheromones. EPPO Global Database. [Link]
-
Forte, V., & Verrastro, V. (2022). The Dynamics of Pheromone Release in Two Passive Dispensers Commonly Used for Mating Disruption in the Control of Lobesia botrana and Eupoecilia ambiguella in Vineyards. Insects, 13(12), 1104. [Link]
-
Svensson, G. P., Wang, H. L., et al. (2018). Challenges of pheromone-based mating disruption of Cydia strobilella and Dioryctria abietella in spruce seed orchards. Journal of Pest Science, 91(2), 639-650. [Link]
-
Koutroumpa, F., & Papapostolou, A. (2023). Mating Disruption of Helicoverpa armigera (Lepidoptera: Noctuidae) Using Yeast-Derived Pheromones in Cotton Fields. Insects, 14(11), 868. [Link]
-
Scher, H. B., & Baker, T. C. (1980). A reliable field test for the efficiency of mating disruption techniques. Environmental Entomology, 9(4), 448-451. [Link]
-
Martin, F. L., & Dondero, M. (2022). Pheromone Detection by Raman Spectroscopy. OSTI.GOV. [Link]
-
British Crop Production Council. (1992). Session 9A Developments in Pheromones and other Semiochemicals. [Link]
-
Al-Sheikhly, D. I., & Al-Saadi, M. A. (2023). Radiolytic degradation of dodecane substituted with common energetic functional groups. Scientific reports, 13(1), 4615. [Link]
-
Patsnap. (2026). How to Maximize Alkane Stability Under UV Light. [Link]
-
NIST. (n.d.). 1-Dodecanol. NIST Chemistry WebBook. Retrieved from [Link]
-
Czaczkes, T. J., & Heinze, J. (2015). Ants adjust their pheromone deposition to a changing environment and their probability of making errors. Proceedings of the Royal Society B: Biological Sciences, 282(1806), 20150156. [Link]
-
Canton, C., & Lhiaubet-Vallet, V. (2009). A new long-chain UV absorber derived from 4-tert-butyl-4′- methoxydibenzoylmethane: Absorbance stability under solar irradiation. International journal of pharmaceutics, 374(1-2), 142-8. [Link]
-
Wang, Y., & Wang, L. (2022). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. Water, 14(10), 1621. [Link]
-
Schlosser, D., & Schrempf, H. (1999). Degradation of chemicals by reactive radicals produced by cellobiose dehydrogenase from Phanerochaete chrysosporium. Applied and environmental microbiology, 65(7), 2849–2855. [Link]
-
Baker, L. A., & Horbury, M. D. (2021). Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates. Photochemical & Photobiological Sciences, 20(10), 1397-1407. [Link]
-
Kumar, S., & Singh, S. (2021). Role of semiochemicals in integrated pest management. International Journal of Entomology Research, 6(2), 132-139. [Link]
-
Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual review of microbiology, 63, 199–217. [Link]
-
Wu, C., & Zhang, Q. (2022). Study of Factors Affecting UV-Induced Photo-Degradation in Different Types of Polyethylene Sheets. Polymers, 14(19), 4022. [Link]
-
Wikipedia. (n.d.). Epoxy. Retrieved from [Link]
-
Liu, Y., & Gan, J. (2020). Degradation of Six Selected Ultraviolet Filters in Aquifer Materials Under Various Redox Conditions. Environmental toxicology and chemistry, 39(1), 84–92. [Link]
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- 3. Investigating Photo-Degradation as a Potential Pheromone Production Pathway in Spotted Lanternfly, Lycorma delicatula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dynamics of Pheromone Release in Two Passive Dispensers Commonly Used for Mating Disruption in the Control of Lobesia botrana and Eupoecilia ambiguella in Vineyards [mdpi.com]
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- 13. mdpi.com [mdpi.com]
Technical Support Center: Resolving Isomeric Impurities in Synthetic (Z)-Dodec-5-enol
Last Updated: January 14, 2026
Introduction
Welcome to the technical support guide for resolving isomeric impurities in synthetic (Z)-Dodec-5-enol. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving the desired isomeric purity of this important compound. This compound is a key component in various chemical syntheses, and its efficacy can be significantly compromised by the presence of isomeric impurities, particularly the (E)-isomer and other positional isomers.[1][2]
This guide provides a comprehensive collection of troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, separate, and quantify these impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in synthetic this compound?
The most prevalent isomeric impurity is the geometric isomer, (E)-Dodec-5-enol. Depending on the synthetic route, positional isomers, where the double bond is located at a different position along the carbon chain, can also be present.
Q2: Why is it critical to control the isomeric purity of this compound?
In many applications, such as the synthesis of insect sex pheromones, the biological activity is highly specific to one isomer. The presence of other isomers can lead to reduced efficacy or even inhibitory effects.[1] Therefore, achieving high isomeric purity is essential for reliable and predictable performance in subsequent applications.
Q3: What are the primary analytical techniques for identifying and quantifying these isomers?
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods.[3][4]
-
GC: Often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), GC is excellent for separating volatile compounds like dodecenol isomers. Specialized capillary columns with polar stationary phases can enhance the resolution of geometric isomers.[5]
-
HPLC: Reverse-phase HPLC using C18 or other suitable columns can also be employed, particularly for preparative separations.[6][7]
Q4: My GC analysis shows co-eluting peaks for the (Z) and (E) isomers. What can I do to improve resolution?
Poor resolution in GC can stem from several factors.[5] Consider the following adjustments:
-
Column Selection: Ensure you are using a column with appropriate selectivity for geometric isomers. A more polar stationary phase often provides better separation.
-
Temperature Program: Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks.[5]
-
Carrier Gas Flow Rate: Adjust the carrier gas flow rate to its optimal linear velocity.
-
Column Length: A longer column generally provides higher resolution.
Q5: Can I use techniques other than chromatography for purification?
While chromatography is the most common and effective method, other techniques like fractional distillation or crystallization can sometimes be used, but they are often less efficient for separating isomers with very similar physical properties.[8]
Troubleshooting Guides
Issue 1: Poor Resolution of (Z) and (E) Isomers in Gas Chromatography
Symptoms:
-
Broad, overlapping, or co-eluting peaks for the (Z) and (E) isomers in the GC chromatogram.
-
Inability to accurately quantify the individual isomers.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inadequate Column Selectivity | The stationary phase of the GC column is not capable of differentiating between the subtle structural differences of the (Z) and (E) isomers. | Switch to a more polar capillary column, such as one with a biscyanopropyl polysiloxane stationary phase, which is known to provide good selectivity for geometric isomers. |
| Suboptimal Oven Temperature Program | A fast temperature ramp does not allow sufficient time for the isomers to separate on the column. | Decrease the temperature ramp rate (e.g., from 10°C/min to 2°C/min) or introduce an isothermal hold at a temperature that provides the best separation. |
| Incorrect Carrier Gas Flow Rate | The linear velocity of the carrier gas is outside the optimal range for the column, leading to band broadening. | Optimize the carrier gas (e.g., Helium, Hydrogen) flow rate to the manufacturer's recommended optimal velocity for your column dimensions. |
| Column Overloading | Injecting too much sample can saturate the stationary phase and lead to peak broadening and poor resolution. | Reduce the injection volume or increase the split ratio. |
Workflow for Optimizing GC Separation:
Caption: Troubleshooting workflow for poor GC resolution.
Issue 2: Difficulty in Preparative Scale Purification of this compound
Symptoms:
-
Inability to obtain high isomeric purity (>99%) of this compound after synthesis.
-
Contamination of the final product with the (E)-isomer and other related impurities.
Root Cause and Solution: Argentation Chromatography
The most effective method for the preparative separation of (Z) and (E) isomers of unsaturated compounds is argentation chromatography, which utilizes silver nitrate-impregnated silica gel.[1][9][10]
Mechanism: The separation is based on the formation of reversible charge-transfer complexes between the silver ions (Ag+) on the stationary phase and the π-electrons of the double bond in the dodecenol isomers.[9] The cis (Z) isomer, being more sterically hindered, forms a stronger complex with the silver ions and is therefore retained more strongly on the column compared to the trans (E) isomer. This differential retention allows for their effective separation.[10]
Experimental Protocol: Preparative Argentation Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Silver nitrate (AgNO₃)
-
Crude this compound mixture
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
Procedure:
-
Preparation of AgNO₃-impregnated Silica Gel:
-
Dissolve silver nitrate in deionized water or a suitable polar solvent.
-
Add the silica gel to the silver nitrate solution (typically 10-20% AgNO₃ by weight).[11]
-
Thoroughly mix the slurry and then remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the impregnated silica gel in a vacuum oven, protected from light, until it is a free-flowing powder. Silver nitrate is light-sensitive and will darken upon exposure.[9]
-
-
Column Packing:
-
Prepare a slurry of the AgNO₃-silica gel in hexane.
-
Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading and Elution:
-
Dissolve the crude this compound mixture in a minimal amount of hexane.
-
Carefully load the sample onto the top of the column.
-
Begin elution with a non-polar solvent system, such as hexane or a hexane/ethyl acetate mixture with a very low percentage of ethyl acetate.[9]
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute the isomers. The (E)-isomer will elute first, followed by the more strongly retained (Z)-isomer.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by GC to determine the isomeric purity.
-
Combine the fractions containing the pure this compound.
-
Important Considerations:
-
Solvent Polarity: Avoid highly polar solvents like methanol or water, as they can elute the silver ions from the column.[9]
-
Light Sensitivity: Protect the AgNO₃-silica gel and the packed column from light to prevent degradation.[9]
Workflow for Argentation Chromatography:
Caption: Workflow for preparative argentation chromatography.
Method Validation and System Suitability
For ensuring the quality and reliability of your analytical results, it is crucial to validate your analytical methods and perform system suitability tests.[12][13][14]
Key Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Resolution between the (Z) and (E) isomer peaks should be ≥ 1.5. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of test results to the true value. | Recovery of spiked samples should be within 98-102%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10.[12] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3.[12] |
System Suitability Tests:
Before running a sequence of samples, a system suitability test should be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard mixture of the (Z) and (E) isomers and verifying that parameters like resolution, peak symmetry, and retention time are within acceptable limits.
References
- Heath, R. R., & Tumlinson, J. H. (1984). Silver Nitrate-High Pressure Liquid Chromatography of Geometrical Isomers.
- BenchChem. (2025).
- Nikiforov, A., & Buchbauer, G. (2016). Chromatography with silver nitrate. Monatshefte für Chemie-Chemical Monthly, 147(5), 825-843.
- Dong, M. W. (2013). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 31(10), 864-875.
- BenchChem. (2025). Technical Support Center: Overcoming Poor Resolution in GC Analysis of Isomers.
- Quora. (2019).
- Agilent Technologies. (n.d.). GC Troubleshooting Guide.
- BenchChem. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry.
- Mori, K. (2007). Stereochemical studies on pheromonal communications. Proceedings of the Japan Academy, Series B, 83(8), 256-271.
- Han, Y., & Armstrong, D. W. (2007). Silver-Mediated Separations: A Comprehensive Review on Advancements of Argentation Chromatography, Facilitated Transport, and Related Separation Techniques.
-
PubChem. (n.d.). 1-Dodecanol. Retrieved from [Link]
- Sharma, S., & Goyal, S. (2013). Analytical method validation: A brief review.
- Drawell. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- SCION Instruments. (n.d.).
- Taylor, J. K. (1983). Validation of Analytical Methods. Analytical Chemistry, 55(6), 600A-608A.
- Lam, S., & Grushka, E. (1988). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. Separation Science and Technology, 23(12-13), 1877-1891.
- Google Patents. (n.d.).
- Drotleff, A. M., & Ternes, W. (2001). Determination of RS,E/Z-tocotrienols by HPLC.
- ResearchGate. (2016).
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Restek. (n.d.). Dodecanol. Retrieved from [Link]
- FDA. (2022). Q2(R2)
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- MicroSolv. (2025).
- Ando, T., Kishi, H., & Ohtani, K. (2005). Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl Compounds. Journal of Chemical Ecology, 31(7), 1705-1715.
- YMC Europe. (n.d.). Easy purification of isomers with prepacked glass columns.
- Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
- Reddy, G. S., & Kumar, P. S. (2009). Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine.
- SpectraBase. (n.d.). 1-Dodecanol - Optional[MS (GC)] - Spectrum.
- DipeshGamare. (n.d.).
- ResearchGate. (2014). How can we separate E and Z isomer on C18 column (non-stereospecific)?.
- Czerwicka, M., Zgoła-Grześkowiak, A., & Grześkowiak, T. (2017). Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC-MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate). Journal of Surfactants and Detergents, 20(6), 1421-1432.
- ResearchGate. (2018).
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- De Grip, W. J., Drenthe, E. H., & Van der Saag, P. T. (1980). Separation of geometric isomers of retinyl ester, retinal and retinol, pertaining to the visual cycle, by high-performance liquid chromatography.
- Google Patents. (n.d.).
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (2025).
- Frontiers. (2021). Study on Isomeric Impurities in Cefotiam Hydrochloride.
- ResearchGate. (2025). Facile Synthesis of Both Enantiomers of (Z)-1,5-Octadien-3-ol (Oyster Alcohol) and Its Identification from the Pacific Oyster Crassostrea gigas.
- National Institutes of Health. (2021). Study on Isomeric Impurities in Cefotiam Hydrochloride.
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Technical Support Center: Long-Term Storage and Stabilization of (Z)-Dodec-5-enol
Welcome to the technical support guide for (Z)-Dodec-5-enol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable unsaturated alcohol. As a long-chain aliphatic alcohol with a cis-double bond, this compound is susceptible to specific degradation pathways that can compromise experimental outcomes. This guide provides in-depth, field-proven methodologies and troubleshooting advice to mitigate these risks.
Section 1: Frequently Asked Questions (FAQs) - Foundational Stability Principles
This section addresses the most common initial inquiries regarding the handling and storage of this compound.
Q: What makes this compound inherently unstable for long-term storage?
A: The instability of this compound arises from two primary chemical features: the (Z)-alkene (cis-double bond) and the primary alcohol functional group. The C=C double bond is electron-rich, making it a target for oxidation. Furthermore, the energy barrier for rotation around the double bond can be overcome by heat or UV light, leading to isomerization from the biologically active (Z)-isomer to the inactive (E)-isomer. The primary alcohol can be slowly oxidized to an aldehyde or carboxylic acid.
Q: What are the immediate signs that my sample of this compound may have degraded?
A: The most common indicators of degradation include:
-
Analytical Evidence: Appearance of new peaks in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis, particularly a peak corresponding to the (E)-isomer.
-
Reduced Purity: A decrease in the area percentage of the main peak in your chromatogram compared to the initial analysis (T=0).
-
Loss of Biological Efficacy: For applications involving insect pheromones, a noticeable drop in attractant efficiency is a strong indicator of isomerization or oxidative degradation.[1]
-
Physical Changes: While less common for minor degradation, significant oxidation can potentially lead to slight changes in color or viscosity.
Q: Is storage in a standard laboratory freezer (-20°C) sufficient?
A: Yes, for most applications, storage at -20°C is highly recommended and considered the minimum requirement for preserving integrity for several months to years.[2][3][4] For highly sensitive applications or very long-term archival (>2 years), storage at -80°C provides an additional layer of security by further slowing all potential chemical reactions.
Q: Can I store this compound at 4°C or room temperature for short periods?
A: This is strongly discouraged. Even for short durations, storage at temperatures above freezing significantly accelerates both oxidative and isomeric degradation pathways. Unused commercial pheromone dispensers and neat compounds should always be stored at temperatures below zero.[2][4]
Section 2: Troubleshooting Guide - Diagnosing and Resolving Storage Issues
This guide is formatted to help you diagnose and resolve specific problems encountered during your experiments.
Issue 1: Decreased Purity and Emergence of Unknown Peaks in GC Analysis
-
Q: My latest GC-MS analysis shows a purity drop from 98% to 91% after six months, with several new, smaller peaks. What is the most probable cause?
-
A: This is a classic profile of oxidative degradation. The double bond is susceptible to attack by atmospheric oxygen, a process often initiated by light or trace metal impurities. This free-radical chain reaction can produce a variety of byproducts, including epoxides, aldehydes, and other cleavage products, which appear as new peaks in your analysis.
-
-
Q: How can I definitively identify the degradation pathway?
-
A: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal tool. Compare the mass spectra of the new peaks to your starting material.
-
An increase in mass of 16 amu often suggests epoxidation across the double bond.
-
Fragmentation patterns showing smaller aldehydes or alcohols suggest oxidative cleavage at the double bond.
-
A new peak with the same molecular weight (m/z = 184.32) but a slightly different retention time is almost certainly the (E)-Dodec-5-enol isomer.
-
-
-
Q: What corrective actions should I implement immediately for my remaining stock?
-
A:
-
Inert Atmosphere: Immediately overlay the headspace of your vial with an inert gas like argon or nitrogen before re-sealing. This displaces oxygen, halting further oxidation.
-
Light Exclusion: Ensure the sample is stored in an amber glass vial and kept in a dark freezer.
-
Consider Antioxidants: For future storage, prepare a stock solution containing a suitable antioxidant. See Protocol 2 for a detailed methodology.
-
-
Issue 2: Significant Loss of Biological Activity
-
Q: My this compound based pheromone lure has shown a dramatic decrease in field effectiveness, but the compound concentration seems correct. What is the likely chemical cause?
-
A: The most probable cause is Z-to-E isomerization . Many biological systems, particularly insect olfactory receptors, are highly stereospecific. The (E)-isomer may be biologically inactive or, in some cases, even act as an inhibitor. Ultraviolet (UV) light is a primary catalyst for this type of photoisomerization.[1]
-
-
Q: How can I quantify the isomeric ratio in my sample?
-
A: A high-resolution capillary GC with a suitable polar stationary phase can often separate (Z) and (E) isomers. Co-injection with an authentic standard of the (E)-isomer can confirm peak identity. For a more definitive structural confirmation, ¹H NMR spectroscopy can be used to distinguish the isomers by analyzing the coupling constants and chemical shifts of the vinylic protons.
-
Issue 3: Inconsistent Purity Results Between Aliquots of the Same Batch
-
Q: I divided a new batch of this compound into ten smaller vials. Some vials test at >98% purity, while others are <95%. Why is there such variability?
-
A: This issue typically points to inconsistent handling during the aliquoting and storage process. The primary culprits are:
-
Headspace Oxygen: Vials with a larger air-to-sample volume (headspace) contain more oxygen, leading to faster degradation in those specific aliquots.
-
Repeated Freeze-Thaw Cycles: If certain vials were removed from the freezer and allowed to warm up more frequently than others, this thermal cycling can accelerate degradation. Each warming period is an opportunity for reactions to occur.
-
Contamination: Cross-contamination from solvents or glassware during the aliquoting process can introduce impurities that catalyze degradation.
-
-
Section 3: Protocols for Stabilization and Analysis
These protocols provide actionable, step-by-step instructions to ensure the long-term viability of your this compound samples.
Protocol 1: Standard Operating Procedure for Long-Term Storage
-
Vessel Selection: Use amber glass vials with PTFE-lined screw caps to prevent light exposure and ensure an inert seal.
-
Solvent (Optional): If storing in solution, use a high-purity, peroxide-free non-polar solvent such as hexane or heptane. Storing the compound neat (as an oil) is also a common and effective practice.[2]
-
Aliquoting: Upon receiving a new batch, divide it into multiple, single-use aliquots. This minimizes the need for repeated freeze-thaw cycles of the main stock.
-
Inert Gas Purge: Before sealing each aliquot, gently flush the vial's headspace with a stream of dry argon or nitrogen for 15-30 seconds to displace all oxygen.
-
Sealing: Immediately cap the vial tightly. For extra security, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, concentration, date, and aliquot number.
-
Storage: Place the labeled vials inside a secondary container (e.g., a labeled freezer box) and store them in a designated freezer at ≤ -20°C.[4]
Protocol 2: Preparation of a Stabilized Stock Solution with an Antioxidant
This protocol describes the addition of Butylated Hydroxytoluene (BHT), a common and effective radical-scavenging antioxidant.
-
Objective: To prepare a 10 mg/mL stock solution of this compound in hexane stabilized with 0.1% (w/v) BHT.
-
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
High-purity, peroxide-free hexane
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a 1 mg/mL BHT solution in hexane by dissolving 10 mg of BHT in 10 mL of hexane.
-
Weigh 100 mg of this compound directly into a 10 mL volumetric flask.
-
Add 1 mL of the 1 mg/mL BHT solution to the flask. This adds 1 mg of BHT, achieving the target 0.1% w/v concentration relative to the final volume.
-
Add hexane to the flask until it is about 80% full. Gently swirl to dissolve the this compound completely.
-
Carefully bring the solution to the 10 mL mark with hexane.
-
Cap the flask and invert it 15-20 times to ensure homogeneity.
-
Follow Protocol 1 for aliquoting and storing this stabilized stock solution.
-
Protocol 3: A Self-Validating Workflow for a Long-Term Stability Study
This experimental design allows you to validate your storage conditions and understand the degradation kinetics of your specific sample.
-
Sample Preparation: Prepare three sets of identical aliquots of this compound (e.g., 1 mg/mL in hexane).
-
Set A (Control): No antioxidant added.
-
Set B (Test): Stabilized with 0.1% BHT (as per Protocol 2).
-
Set C (Accelerated Degradation): No antioxidant, to be stored at 4°C.
-
-
Initial Analysis (T=0): Immediately after preparation, take one aliquot from each set and analyze it via GC-FID or GC-MS. Record the purity and isomeric ratio. This is your baseline.
-
Storage: Store Set A and Set B at -20°C. Store Set C at 4°C in the dark.
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each set. Allow it to warm to room temperature before analysis.
-
Data Evaluation: Analyze each aliquot using the same GC method as the T=0 analysis. Compare the purity, isomeric ratio, and the profile of degradation products across the different sets and time points. This will provide quantitative data on the effectiveness of your stabilization strategy.
Section 4: Data Summaries and Visualization
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20°C (Freezer) | Drastically reduces reaction rates for all degradation pathways.[2][3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes oxygen to prevent oxidative degradation. |
| Light | Amber Vial / Darkness | Prevents UV-induced Z-to-E isomerization.[1] |
| Container | Glass with PTFE-lined cap | Ensures an inert storage environment with a tight seal. |
| Antioxidant | 0.05-0.1% (w/v) BHT or BHA | Scavenges free radicals to inhibit the initiation of oxidation.[5] |
Diagrams of Degradation and Stabilization Workflows
Caption: Primary degradation pathways for this compound.
Caption: Workflow for a self-validating stability study.
References
- BenchChem. (n.d.). Technical Support Center: Stabilizing Pheromone Samples for Long-Term Storage.
- Kuwahara, S., & Kodama, O. (2001). U.S. Patent No. 6,252,106 B1. Washington, DC: U.S. Patent and Trademark Office.
-
Burks, C. S., Higbee, B. S., & Siegel, J. P. (2017). Effect of Storage of Pheromone Lures for Amyelois transitella: Field Performance and Compound Ratios. Southwestern Entomologist, 42(4), 939-946. Retrieved from [Link]
- Witthohn, K. (2021). Handling and storage of pheromones. Witasek.
- Hassan, F. A. S., & Al-Ayedh, H. Y. (2011). EFFECT OF DIFFERENT AMOUNTS OF UV ABSORBER AND ANTIOXIDANT ON PHOTOISOMERIZATION AND OXIDATION OF TDDA. Journal of the Saudi Society of Agricultural Sciences.
Sources
Technical Support Center: Troubleshooting Poor GC Resolution of (Z)-Dodec-5-enol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the gas chromatography (GC) analysis of (Z)-Dodec-5-enol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal separation and resolution for this specific long-chain unsaturated alcohol. As an important insect pheromone, accurate quantification and isomeric purity assessment are critical, yet its chemical properties present unique analytical hurdles.[1]
This document moves beyond generic troubleshooting to provide targeted, cause-and-effect solutions rooted in the specific chemistry of this compound. We will address common peak shape problems, isomer resolution, analyte degradation, and advanced optimization techniques.
Troubleshooting Guide: A Symptom-Based Approach
Poor resolution is rarely a single-issue problem. It often manifests as a combination of symptoms. Use the following question-and-answer guide to diagnose and resolve the specific issues you are observing in your chromatogram.
Q1: Why is my this compound peak broad, leading to poor overall resolution?
Peak broadening is a common indicator that your chromatographic system is not operating efficiently.[2][3] For a molecule like this compound, this can stem from several factors related to the setup and method parameters.
Possible Causes & Solutions:
-
Suboptimal Carrier Gas Flow Rate: The velocity of the carrier gas (e.g., Helium, Hydrogen) directly impacts peak width. If the flow is too high or too low relative to the column's optimum, band broadening will occur.
-
Solution: Verify your carrier gas flow rate. If you have changed column dimensions, you cannot assume the old pressure setting is correct. Use a flow meter to check the flow at the detector or split vent. For method optimization, perform a van Deemter plot analysis or use a method translation tool to find the optimal linear velocity for your column dimensions.[4]
-
-
Improper Injection Technique: A slow or inconsistent injection can introduce the sample as a wide band at the start of the separation, a problem that cannot be corrected by the column.
-
Solution: Ensure you are using a fast injection speed. If using splitless injection, the initial oven temperature must be low enough (typically 20°C below the solvent's boiling point) to allow for solvent focusing, which creates a narrow analyte band at the head of the column.[5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peaks to broaden and often front.[3]
-
Solution: Reduce the injection volume or dilute your sample. Alternatively, if high concentration is necessary, switch to a column with a thicker stationary phase film, which increases sample capacity.[6]
-
-
Degraded Column Performance: Over time, columns lose efficiency due to stationary phase degradation or contamination.[7]
-
Solution: As a first step, trim 10-20 cm from the inlet side of the column to remove non-volatile residues.[5] If performance does not improve, the column may need to be replaced.
-
Q2: My peak for this compound is severely tailing. What is causing this and how can I fix it?
Peak tailing is the most common peak shape problem for polar analytes like alcohols. It occurs when a portion of the analyte is delayed as it moves through the system, usually due to unwanted interactions with "active sites."
Causality: The free hydroxyl (-OH) group on this compound is prone to forming hydrogen bonds with active sites (silanol groups) in the GC inlet liner or at the head of the column.[5] This interaction is stronger than the interaction with the stationary phase, causing a portion of the analyte molecules to lag behind, resulting in a tail.
Solutions, in Order of Investigation:
-
Check for Inlet Activity: The glass inlet liner is the most common source of activity.
-
Action: Replace the inlet liner with a new, deactivated one. Using a liner with glass wool can aid in vaporization but can also be a source of activity if not properly deactivated.[8]
-
-
Column Contamination: Non-volatile matrix components can accumulate at the column head, creating active sites.
-
Action: Trim the first 10-20 cm from the front of the column.[9] This removes the contaminated section and exposes a fresh, inert surface.
-
-
Improper Column Installation: If the column is not cut cleanly at a 90° angle or is installed at the wrong height in the inlet, it can cause turbulence and interaction with metal surfaces, leading to tailing.[5]
-
Action: Re-cut the column using a ceramic wafer and ensure it is installed according to the manufacturer's specifications for your GC model.
-
-
Consider Derivatization: For persistent tailing or trace-level analysis, converting the polar -OH group to a less polar functional group can eliminate the problem.
Q3: I see a shoulder on my main peak, suggesting co-elution with the (E)-isomer. How can I improve this critical separation?
Separating geometric isomers like (Z)- and (E)-Dodec-5-enol is a primary challenge. Their boiling points are very similar, so separation relies on exploiting subtle differences in their interaction with the stationary phase. Poor resolution here is almost always a column or temperature program issue.
The Key Principle: Stationary Phase Selectivity
The separation factor (α) is the most powerful tool for improving resolution, and it is primarily controlled by the stationary phase chemistry.[12]
-
Non-Polar Phases (e.g., 5% Phenyl Polysiloxane): These phases separate primarily by boiling point. Since the Z and E isomers have nearly identical boiling points, these columns will provide poor resolution.
-
Polar Phases (e.g., WAX, FFAP, or high-cyanopropyl phases): These phases offer different interaction mechanisms (dipole-dipole, hydrogen bonding) that can differentiate between the shapes of the Z and E isomers.[6][13] The more rigid structure of the (E)-isomer often allows for a slightly stronger interaction with polar phases, leading to longer retention times and successful separation.
Solutions for Isomer Resolution:
-
Select the Right Column: This is the most critical step.
-
Action: Use a polar stationary phase. A polyethylene glycol (PEG) column, often referred to as a "WAX" column, is an excellent first choice for separating unsaturated alcohols and their isomers.[14] For very difficult separations, highly polar cyanopropyl-based phases (e.g., a 70% cyanopropyl phase) can offer enhanced selectivity.[13]
-
-
Optimize the Temperature Program: A slower temperature ramp rate increases the time the analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting peaks.
-
Action: Decrease the oven ramp rate (e.g., from 10°C/min to 2-3°C/min) across the elution range of the isomers. This is a trade-off, as it will increase the total run time.[4]
-
-
Increase Column Length: Doubling the column length increases theoretical plates by about 40%, which can improve resolution.[12]
-
Action: If you are using a 30m column, consider a 60m column of the same phase and internal diameter. This will also increase analysis time.
-
Q4: My peak area is inconsistent or decreasing, and I suspect thermal degradation. How can I confirm and prevent this?
Long-chain unsaturated alcohols can be susceptible to thermal degradation or isomerization in a hot GC injector.[8][15] This not only leads to poor quantification but can also create ghost peaks from breakdown products.
Signs of Thermal Degradation:
-
Poor recovery of your analyte.[8]
-
The appearance of new, smaller peaks, especially at higher injector temperatures.
-
A shift in the Z/E isomer ratio that is dependent on injector temperature.
-
Peak tailing or broadening that worsens with higher temperatures.[8]
Solutions to Prevent Degradation:
-
Lower the Injector Temperature: The injector should be hot enough to vaporize the sample efficiently but not so hot that it causes degradation.
-
Action: Reduce the injector temperature in 10-20°C increments to find the lowest temperature that provides good peak shape without sacrificing response. A starting point of 200-220°C is often sufficient.
-
-
Use a Gentle Injection Technique: A cool on-column or Programmed Temperature Vaporization (PTV) injection can completely eliminate thermal stress in the inlet.
-
Action: If your instrument is equipped, develop a PTV method. This involves injecting into a cool inlet, which is then rapidly heated to transfer the analyte to the column.[8]
-
-
Ensure an Inert Flow Path: Active metal sites in the injector can catalyze degradation.
-
Action: Use a highly deactivated inlet liner and ensure no metal parts are in the sample flow path.
-
-
Derivatize the Analyte: As mentioned previously, converting the alcohol to a more thermally stable TMS ether can protect it from degradation.[16]
Advanced Solutions & FAQs
Q5: When is derivatization the right choice for my this compound analysis?
Derivatization is a powerful tool that should be considered when you experience persistent issues that cannot be solved by routine maintenance or parameter optimization.[16]
Consider derivatization if:
-
You observe severe peak tailing that is not resolved by changing the liner or trimming the column.[10]
-
You have confirmed thermal degradation is occurring and gentler injection techniques are not available or sufficient.
-
You are performing trace-level analysis and need to improve the signal-to-noise ratio by achieving sharper, more symmetrical peaks.
Q6: What is the ideal starting point for column selection for pheromone analysis?
Choosing the right column from the start saves significant method development time. The selection depends on the specific analytes and the complexity of the sample matrix.
| Column Type | Stationary Phase | Best For... | Rationale |
| Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1, ZB-1) | Screening for unknown, non-polar compounds. | Separates primarily by boiling point. Not ideal for Z/E isomer separation.[13] |
| Mid-Polar | 50% Phenyl Polysiloxane (e.g., DB-17, ZB-50) | General purpose, good for separating compounds with aromaticity or some polarity. | Offers different selectivity than non-polar phases due to dipole interactions.[6] |
| Polar | Polyethylene Glycol (PEG) (e.g., DB-WAX, ZB-WAX) | Highly Recommended for this compound. Excellent for separating alcohols and Z/E isomers. | Strong hydrogen bonding and dipole interactions provide high selectivity for polar and unsaturated compounds.[6][14] |
| Highly Polar | Biscyanopropyl/Cyanopropylphenyl Polysiloxane | Extremely difficult isomer separations. | Provides the highest degree of polarity and unique selectivity for cis/trans isomers.[13] |
Q7: How do I properly condition a new GC column to ensure optimal performance?
Proper conditioning is vital to remove residual solvents and manufacturing artifacts and to ensure a stable, low-bleed baseline.
-
Initial Purge: Install the column in the injector but leave the detector end disconnected. Purge with carrier gas at room temperature for 15-20 minutes. This removes any oxygen from the column before heating.
-
Temperature Program: Without injecting a sample, program the oven to ramp at 5-10°C/min to a conditioning temperature. This temperature should be about 20°C above the highest temperature you will use in your method, but never exceed the column's maximum isothermal temperature limit.
-
Hold: Hold at the conditioning temperature for 1-2 hours. For very sensitive detectors like an MSD, an overnight conditioning may be beneficial.
-
Cool and Connect: Cool the oven down, then connect the column to the detector.
-
Verify: Run a blank gradient to ensure the baseline is stable and free of ghost peaks.
Detailed Experimental Protocols
Protocol 1: Optimizing GC Temperature Program for (Z)/(E)-Dodec-5-enol Isomer Separation
Objective: To achieve baseline resolution between the (Z) and (E) isomers of Dodec-5-enol using a polar (WAX) column.
Steps:
-
Initial Isothermal Hold: Set the initial oven temperature to 100°C and hold for 2 minutes. This ensures sharp initial peaks.
-
First Ramp (Screening): Program a ramp of 10°C/min up to 240°C. Hold for 5 minutes. Inject your Z/E isomer standard. Note the approximate elution temperature of the isomer pair.
-
Second Ramp (Optimization): Based on the elution temperature from step 2 (e.g., 180°C), design a new program.
-
Start at 100°C, hold for 2 minutes.
-
Ramp at a faster rate (e.g., 20°C/min) to a temperature about 20-30°C below the elution temperature of the pair (e.g., to 150°C).
-
Introduce a slow ramp of 2°C/min through the elution window of the isomers (e.g., from 150°C to 190°C).
-
Ramp quickly to the final temperature (240°C) to elute any remaining compounds and clean the column. Hold for 5 minutes.
-
-
Evaluate: Analyze the chromatogram from the optimized run. The resolution should be significantly improved. If co-elution persists, try an even slower ramp (e.g., 1°C/min) through the critical region.
Protocol 2: Silylation of this compound for Improved Peak Shape
Objective: To convert this compound to its non-polar trimethylsilyl (TMS) ether to eliminate peak tailing.
Materials:
-
This compound sample dissolved in an aprotic solvent (e.g., Hexane, Dichloromethane).
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst.
-
Reaction vial with a PTFE-lined cap.
-
Heating block or water bath.
Procedure:
-
Pipette 100 µL of your sample solution into a clean, dry reaction vial.
-
Add 100 µL of the BSTFA + 1% TMCS reagent to the vial. The reagent should be in excess.[11]
-
Seal the vial tightly.
-
Gently vortex the mixture for 10 seconds.
-
Heat the vial at 60°C for 30 minutes to ensure the reaction goes to completion.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC. The resulting TMS-ether will be more volatile, so adjust your temperature program accordingly (a lower starting temperature may be needed).
Visual Guides & Diagrams
Caption: Troubleshooting workflow for poor GC resolution of this compound.
Caption: Impact of column polarity on Z/E isomer separation.
References
-
Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
SCION Instruments. Gas Chromatography GC Troubleshooting Guide. [Link]
-
Phenomenex. Troubleshooting Guide. [Link]
-
Phenomenex. GC Technical Tip: Peak Shape Problems - No Peaks. [Link]
-
Kalinová, B., et al. (2006). GC × GC/TOF MS technique—A new tool in identification of insect pheromones: Analysis of the persimmon bark borer sex pheromone gland. ResearchGate. [Link]
-
Valdez, C. A., et al. (2015). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. PubMed. [Link]
-
Phenomenex. Derivatization for Gas Chromatography. [Link]
-
Regis Technologies. GC Derivatization. [Link]
-
Yew, J. Y., et al. (2022). In-situ lipid profiling of insect pheromone glands by Direct Analysis in Real Time Mass Spectrometry. bioRxiv. [Link]
-
Valdez, C. A., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. [Link]
-
González, M., et al. (2023). Contribution of Gas Chromatography—Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae. MDPI. [Link]
-
Jin, Y., et al. (2021). CRISPR/Cas9 mutagenesis against sex pheromone biosynthesis leads to loss of female attractiveness in Spodoptera exigua, an insect pest. PLOS One. [Link]
-
Zhang, D., et al. (2020). Gas chromatography-mass spectrometry (GC-MS) analysis of natural... ResearchGate. [Link]
-
Phenomenex. Considerations When Optimizing Your GC Method: Phase Ratio (β). [Link]
-
Taylor, T. (2018). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. LCGC International. [Link]
-
Taylor, T. (2018). Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). LCGC International. [Link]
-
Agilent Technologies. GC Troubleshooting: Resolution Loss. [Link]
-
Agilent Technologies. (2016). Loss of Resolution Over Time - GC Troubleshooting Series. YouTube. [Link]
-
National Center for Biotechnology Information. This compound. PubChem. [Link]
-
Taylor, T. Real Life GC Column Selection. Element Lab Solutions. [Link]
-
Shin, J., et al. (2018). Thermal Degradation of Long Chain Fatty Acids. PubMed. [Link]
-
Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 3. thermofisher.com [thermofisher.com]
- 4. gcms.cz [gcms.cz]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 12. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 13. trajanscimed.com [trajanscimed.com]
- 14. CRISPR/Cas9 mutagenesis against sex pheromone biosynthesis leads to loss of female attractiveness in Spodoptera exigua, an insect pestt | PLOS One [journals.plos.org]
- 15. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Enhancing the Efficacy of (Z)-Dodec-5-enol Lures in Field Conditions
Welcome to the technical support center for (Z)-Dodec-5-enol-based lures. This guide is designed for researchers, scientists, and professionals in drug development and pest management who are utilizing this compound in their field experiments. As a key pheromone component for various lepidopteran species, most notably the rice leaf folder (Plusia festucae), the successful application of this compound is contingent on a multitude of factors.[1] This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of field trials and maximize the efficacy of your lures.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a straight-chain unsaturated alcohol that functions as a sex pheromone component for several insect species.[1] Its primary role in research and pest management is as an attractant in lures to monitor populations of target pests, such as the rice leaf folder (Plusia festucae).[1] By attracting male moths to traps, researchers can estimate pest population density, determine the timing of pest activity, and make informed decisions regarding control strategies.
Q2: How should I store my this compound lures to ensure their stability and efficacy?
Proper storage is critical to prevent the degradation of the pheromone. Lures should be stored in their original, unopened packaging in a freezer (below -20°C) or refrigerator (4-6°C) until they are ready to be used. This minimizes the loss of volatile components and prevents degradation from exposure to heat, light, and air. Before deployment, allow the lures to reach room temperature while still in their sealed packaging to prevent condensation from forming on the lure surface.
Q3: What is the recommended dispenser type for this compound lures?
The choice of dispenser significantly impacts the release rate and longevity of the pheromone. Common dispenser types include:
-
Rubber Septa: Widely used due to their ease of impregnation and consistent release profiles.
-
Polyethylene Vials or Tubes: Offer a larger reservoir for the pheromone, which can extend the field life of the lure.
-
Polymeric Matrices and Gels: Allow for a controlled and prolonged release of the pheromone.[2]
The optimal dispenser type can be species- and condition-dependent. For initial trials with this compound, red natural rubber septa are a common starting point.
Q4: How do environmental conditions affect the performance of this compound lures?
Environmental factors can significantly influence the efficacy of pheromone lures.[3] Key considerations include:
-
Temperature: Higher temperatures increase the volatility of the pheromone, leading to a higher release rate and potentially a shorter field life.[4]
-
Sunlight (UV Radiation): Direct exposure to sunlight can cause photodegradation of the pheromone molecule, reducing its attractiveness.
-
Wind: Wind patterns are crucial for the formation of the pheromone plume. Strong winds can disperse the plume too quickly, making it difficult for insects to locate the source. Traps should be placed to take advantage of prevailing wind directions to carry the scent over the target area.[4]
-
Rainfall: Heavy rainfall can wash away some of the pheromone from the dispenser surface, although the impact varies with the dispenser type.
II. Troubleshooting Guides
This section addresses common problems encountered during field trials with this compound lures and provides systematic approaches to identify and resolve these issues.
Problem 1: Low or No Capture of Target Insects
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Rationale |
| Incorrect Lure Dosage | The concentration of this compound may be too low to be attractive or, conversely, too high, causing repellency. Solution: Conduct a dose-response field trial with lures of varying concentrations (e.g., 10 µg, 100 µg, 1 mg). This will help determine the optimal loading for your specific target species and environmental conditions. |
| Lure Age or Improper Storage | The pheromone may have degraded due to age, exposure to high temperatures, or light. Solution: Always use fresh lures for critical experiments. Ensure that lures have been stored correctly in a freezer or refrigerator and are within their expiration date. |
| Suboptimal Trap Design | The trap design may not be suitable for the target species' behavior. Solution: Test different trap designs, such as delta traps, wing traps, or funnel traps. The choice of trap should be based on the flight behavior of the target insect. |
| Incorrect Trap Placement | Traps may be positioned at the wrong height, in an area with low insect traffic, or in a location with disruptive wind patterns. Solution: Adjust the trap height based on the known flight behavior of the target species. Place traps along the edges of fields or in areas where the target pest is known to be active. Consider the prevailing wind direction to ensure the pheromone plume is dispersed over the crop. A recommended starting distance between traps is 20-50 meters to minimize interference.[3] |
| Low Pest Population | The population of the target insect in the area may be very low. Solution: Use multiple traps across a wider area and monitor them over a longer period. Consider using other monitoring methods, such as visual inspection of plants, to confirm the presence of the pest. |
| Presence of Inhibitors or Lack of Synergists | The pheromone blend may be incomplete. Some species require a precise blend of multiple compounds for attraction, and the presence of even small amounts of an incorrect isomer or an antagonist can inhibit attraction. Solution: Review the literature for known synergists or inhibitors for your target species. If possible, have the purity of your this compound verified. Consider testing blends with other known pheromone components for the target species. |
Problem 2: High Variability in Trap Captures
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Rationale |
| Inconsistent Lure Release Rate | Different lures may have inconsistent release rates due to variations in manufacturing or dispenser material. Solution: Source lures from a reputable supplier. If developing your own lures, ensure a standardized loading procedure. You can assess release rates in the lab using techniques like gas chromatography-mass spectrometry (GC-MS) by analyzing residual pheromone content over time.[5][6] |
| Environmental Heterogeneity | Variations in microclimate (temperature, wind speed, humidity) across the experimental site can lead to different trap performances. Solution: Employ a randomized complete block design for your field trial. This experimental design helps to account for spatial variability within the field and provides more statistically robust data.[3] |
| Inconsistent Trap Servicing | Irregular or inconsistent checking of traps can lead to skewed data. Solution: Establish a strict and consistent schedule for checking traps (e.g., weekly). Ensure that all technicians are trained to service traps and count captured insects in a standardized manner. |
| Cross-Contamination | Handling lures for different species or different treatments without proper precautions can lead to cross-contamination. Solution: Always use clean gloves when handling lures and change gloves between different treatments.[3] |
III. Experimental Protocols & Methodologies
To ensure the collection of reliable and reproducible data, it is essential to follow standardized protocols.
Protocol 1: Field Efficacy Trial for this compound Lures
Objective: To compare the attractiveness of different this compound lure formulations or dosages.
Materials:
-
This compound lures (different treatments and a control)
-
Insect traps (e.g., Delta traps)
-
Stakes or hangers for trap deployment
-
Gloves
-
Field notebook or data collection device
-
GPS device (optional)
Experimental Design:
Utilize a randomized complete block design with a minimum of 4-5 replicates for each treatment.
Caption: Randomized Complete Block Design
Procedure:
-
Site Selection: Choose a field with a known population of the target insect.
-
Trap Deployment:
-
Establish the blocks within the field.
-
Within each block, randomly assign the different lure treatments to the traps.
-
Deploy the traps at a height corresponding to the flight activity of the target insect.
-
Maintain a minimum distance of 20-50 meters between traps.[3]
-
-
Lure Placement: Wearing clean gloves, place one lure inside each trap.
-
Data Collection:
-
Inspect the traps at regular intervals (e.g., weekly).
-
Count and record the number of target insects captured in each trap.
-
Remove captured insects and any debris from the trap.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments.
Protocol 2: Lure Longevity Study
Objective: To determine the effective field life of a this compound lure.
Methodology:
This can be approached in two ways: through a field bioassay or through chemical analysis.
A. Field Bioassay:
-
Deploy a large number of lures of the same type at the beginning of the season.
-
At regular intervals (e.g., 0, 2, 4, 6, 8 weeks), a subset of the aged lures is used to bait traps in a standard field efficacy trial (as described in Protocol 1) against fresh lures.
-
A significant drop in trap capture compared to fresh lures indicates the end of the lure's effective life.
B. Chemical Analysis (GC-MS):
-
Deploy lures in the field and collect a subset at regular intervals.
-
Store collected lures in a freezer until analysis.
-
Extract the remaining pheromone from each lure using a suitable solvent (e.g., hexane).
-
Quantify the amount of this compound remaining in the lure using GC-MS.[5][6]
-
This data can be used to model the release rate of the pheromone over time.
Caption: Lure Longevity Analysis Workflow
By systematically addressing these common issues and employing standardized protocols, researchers can significantly enhance the reliability and efficacy of their field experiments with this compound lures.
IV. References
-
PubMed. (1998). Zeolites as pheromone dispensers. Retrieved from [Link]
-
The Pherobase. (2025). Semiochemical compound: (Z)-5-Dodecenal | C12H22O. Retrieved from [Link]
-
Novagrica. (n.d.). Pheromones - Dispensers. Retrieved from [Link]
-
PubMed. (1954). Synergists and Antagonists of Mitotic Poisons. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Temporal efficacy of commercially available pheromone lures for monitoring Helicoverpa zea (Lepidoptera: Noctuidae). Retrieved from [Link]
-
AERU. (2025). (Z)-dodec-8-enyl acetate (Ref: BAS 284 I). Retrieved from [Link]
-
IOSR Journal. (n.d.). Analysis of Field-Aged Pheromone Lures in Cotton Field. Retrieved from [Link]
-
PubMed. (2023). Temporal efficacy of commercially available pheromone lures for monitoring Helicoverpa zea (Lepidoptera: Noctuidae). Retrieved from [Link]
-
MDPI. (2024). Potential of an Attractive High-Rate Navel Orangeworm (Lepidoptera: Pyralidae) Pheromone Dispenser for Mating Disruption or for Monitoring. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. annualreviews.org [annualreviews.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Temporal efficacy of commercially available pheromone lures for monitoring Helicoverpa zea (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temporal efficacy of commercially available pheromone lures for monitoring Helicoverpa zea (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing By-products in the Wittig Synthesis of (Z)-Dodec-5-enol
Introduction: The Wittig reaction is a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds, offering a powerful method for the synthesis of alkenes from aldehydes and ketones.[1][2][3][4][5][6] The synthesis of (Z)-Dodec-5-enol, a key intermediate in the production of various fine chemicals and pharmaceuticals, frequently employs this reaction. However, achieving high (Z)-selectivity while minimizing by-products presents a significant challenge for researchers. This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during the synthesis of this compound, ensuring a higher yield and purity of the desired isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products in the Wittig synthesis of this compound?
A1: The most common by-products are the (E)-isomer of Dodec-5-enol and triphenylphosphine oxide (TPPO).[2][7][8] The formation of the (E)-isomer is a result of competing reaction pathways, while TPPO is an inherent stoichiometric by-product of the Wittig reaction mechanism.[1][3][5]
Q2: Why is achieving high (Z)-selectivity difficult?
A2: High (Z)-selectivity is favored under kinetic control with non-stabilized ylides.[4][9][10][11][12][13] However, several factors can lead to the formation of the more thermodynamically stable (E)-isomer. These include the presence of lithium salts, which can promote equilibration of reaction intermediates, and higher reaction temperatures.[1][9][14][15]
Q3: How can I effectively remove triphenylphosphine oxide (TPPO) from my product?
A3: TPPO removal can be challenging due to its polarity, which can be similar to the desired product.[16] Common methods include:
-
Crystallization: TPPO is often crystalline and can sometimes be removed by recrystallization from a suitable solvent system.[17][18]
-
Chromatography: Filtration through a plug of silica gel is a quick method for removing the highly polar TPPO from the less polar alkene product.[16][19]
-
Precipitation: Complexation with metal salts, such as zinc chloride (ZnCl₂), can precipitate TPPO from the reaction mixture.[16][17][20]
-
Solvent Extraction: Utilizing the poor solubility of TPPO in non-polar solvents like hexane or pentane can aid in its separation.[7][17][19]
Q4: What is a "salt-free" Wittig reaction and why is it important for (Z)-selectivity?
A4: A "salt-free" Wittig reaction is performed under conditions that avoid the presence of lithium salts.[9][14] Lithium cations can catalyze the opening of the oxaphosphetane intermediate, leading to equilibration and a decrease in (Z)-selectivity.[9][21] Using bases that do not contain lithium, such as sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS) or potassium tert-butoxide, is crucial for maximizing the yield of the (Z)-isomer.[4][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low (Z)-selectivity / High (E)-isomer formation | Presence of lithium salts from the ylide generation step (e.g., using n-BuLi). | Employ "salt-free" conditions by using sodium or potassium-based strong bases like NaHMDS, KHMDS, or potassium tert-butoxide for ylide formation.[14] |
| High reaction temperature. | Conduct the reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled formation of the (Z)-alkene.[14] | |
| Use of a polar aprotic solvent. | Utilize non-polar solvents such as THF, diethyl ether, or toluene to minimize stabilization of intermediates that lead to the (E)-isomer.[14] | |
| Low overall yield | Incomplete ylide formation. | Ensure the use of a sufficiently strong base to completely deprotonate the phosphonium salt. |
| Ylide decomposition. | Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen) as unstabilized ylides are sensitive to air and moisture.[14] | |
| Steric hindrance. | While less of an issue for the synthesis of this compound, ensure that the phosphonium salt and aldehyde are not excessively bulky. | |
| Difficulty in removing Triphenylphosphine Oxide (TPPO) | Co-elution with the product during chromatography. | Optimize the solvent system for column chromatography. A non-polar eluent will typically leave TPPO on the silica.[16][19] |
| Similar solubility profile to the product. | Attempt precipitation of TPPO by forming a complex with ZnCl₂ in a polar solvent like ethanol.[16][17][20] Alternatively, exploit the low solubility of TPPO in cold non-polar solvents like hexane or pentane.[7][17][19] |
Key Experimental Protocols
Protocol 1: Salt-Free Wittig Reaction for Maximizing (Z)-Selectivity
This protocol is designed to minimize the formation of the (E)-isomer by avoiding lithium salts.
-
Ylide Generation:
-
Under an inert atmosphere (Argon), suspend the phosphonium salt (1.1 equivalents) in dry, non-polar solvent (e.g., THF) at -78 °C.
-
Slowly add a solution of a non-lithium base such as potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equivalents) to the suspension.
-
Allow the mixture to stir at -78 °C for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Slowly add a solution of the aldehyde (1.0 equivalent) in the same dry, non-polar solvent to the ylide solution at -78 °C.
-
Maintain the reaction at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using one of the methods described for TPPO removal.
-
Protocol 2: Purification via Precipitation of TPPO-ZnCl₂ Complex
This method is effective for removing TPPO without resorting to column chromatography.[20]
-
Dissolution: Dissolve the crude reaction mixture in ethanol.
-
Precipitation: Add a 1.8 M solution of ZnCl₂ in warm ethanol (2 equivalents relative to TPPO) to the crude solution at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[20]
-
Filtration: Collect the precipitate by vacuum filtration.
-
Isolation: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to remove the ethanol.[16][20]
-
Further Purification (Optional): The remaining residue can be slurried with a solvent like acetone to remove any excess, insoluble zinc chloride.[16][20]
Visualizing the Wittig Reaction Pathway
The following diagram illustrates the key steps in the Wittig reaction, highlighting the formation of the crucial oxaphosphetane intermediate and the subsequent elimination to form the alkene and triphenylphosphine oxide.
Caption: Wittig reaction mechanism showing pathways to (Z) and (E) alkenes.
References
-
The Wittig Reaction. (n.d.). University of Pittsburgh. Retrieved January 14, 2026, from [Link]
-
Workup: Triphenylphosphine Oxide. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 14, 2026, from [Link]
-
Schlosser Modification. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021). ACS Omega. Retrieved January 14, 2026, from [Link]
-
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. (2017, September 28). The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Schlosser Modification. (n.d.). SynArchive. Retrieved January 14, 2026, from [Link]
-
Schlosser Modification Of The Wittig Reaction | Organic Chemistry. (2022, September 14). YouTube. Retrieved January 14, 2026, from [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of California, Irvine. Retrieved January 14, 2026, from [Link]
-
The Wittig Reaction: Examples and Mechanism. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]
-
Stereoselective Wittig Reaction-Overview. (n.d.). ChemTube3D. Retrieved January 14, 2026, from [Link]
-
A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. (2012). Organic & Biomolecular Chemistry. Retrieved January 14, 2026, from [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). DePauw University. Retrieved January 14, 2026, from [Link]
-
Wittig reaction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
What is the stereoselectivity of Wittig's reaction? (2015, August 17). Quora. Retrieved January 14, 2026, from [Link]
-
The Wittig Reaction: Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Stereochemistry and mechanism of the Wittig reaction. Diasteromeric reaction intermediates and analysis of the reaction course. (1989). Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]
-
A Solvent Free Wittig Reaction. (n.d.). University of Wisconsin-Madison. Retrieved January 14, 2026, from [Link]
-
Wittig Reaction Experiment Part 1, Prelab. (2020, October 30). YouTube. Retrieved January 14, 2026, from [Link]
-
Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Stereoselective Olefination Reactions: The Wittig Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved January 14, 2026, from [Link]
-
Z‐Selective Alkene Formation from Reductive Aldehyde Homo‐Couplings. (n.d.). Diva-portal.org. Retrieved January 14, 2026, from [Link]
-
Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. (2023, January 13). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of North Georgia. Retrieved January 14, 2026, from [Link]
-
Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023, August 8). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. (2017, February 22). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
The Wittig Reaction's E & Z Alkene Products Made Easy! - Organic Chemistry. (2014, March 14). YouTube. Retrieved January 14, 2026, from [Link]
Sources
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- 2. web.mnstate.edu [web.mnstate.edu]
- 3. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. echemi.com [echemi.com]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. Workup [chem.rochester.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Schlosser Modification [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Bioassay Validation of Synthetic (Z)-Dodec-5-enol Against Natural Pheromones
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical ecology, the precise replication of natural semiochemicals is paramount for their successful application in pest management and behavioral studies. (Z)-dodec-5-enol is a known pheromone component for various insect species, including the rice leaf folder (Plusia festucae)[1]. The transition from identifying a natural pheromone to utilizing a synthetic analogue is not merely a matter of successful chemical synthesis; it necessitates a rigorous bioassay validation process to ensure that the synthetic compound is not only chemically identical but also biologically equivalent to its natural counterpart.
This guide provides an in-depth, technically-grounded framework for the comprehensive bioassay validation of synthetic this compound. We will move beyond a simple checklist of procedures to explore the causality behind each experimental choice, ensuring a self-validating system that upholds the highest standards of scientific integrity. Our approach is structured as a validation funnel, progressing from broad chemical characterization to highly specific behavioral assays.
The Foundational Principle: The Natural Pheromone as the Gold Standard
The natural pheromone, extracted directly from the target insect, represents the "gold standard" against which any synthetic version must be judged. Insect pheromones are often not single compounds but rather a precise blend of components, where even minor constituents and specific isomeric ratios can be critical for biological activity[2]. Therefore, the primary objective of validation is to demonstrate that the synthetic compound or blend elicits a biological response that is statistically indistinguishable from the natural pheromone.
Phase 1: Chemical Equivalence Assessment
Before any biological testing, the chemical fidelity of the synthetic this compound must be unequivocally established. The synthesis of alkenes, particularly with specific stereochemistry, can introduce impurities that may significantly impact biological activity. The Wittig reaction, a common method for synthesizing (Z)-alkenes, can yield the (E)-isomer as a byproduct if reaction conditions are not strictly controlled[3][4][5]. The presence of even small amounts of an inactive or inhibitory isomer can drastically reduce the efficacy of the synthetic pheromone[6][7].
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To determine the chemical purity and isomeric ratio of the synthetic this compound and to compare its profile with the natural pheromone extract.
Methodology:
-
Sample Preparation:
-
Natural Pheromone: Glands from calling female insects are excised and extracted in a minimal volume of high-purity hexane.
-
Synthetic Pheromone: A standard solution of the synthetic this compound is prepared in hexane.
-
-
GC-MS Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC column should be a non-polar or mid-polarity column suitable for separating fatty alcohols and their isomers.
-
Analysis:
-
Inject both the natural extract and the synthetic standard into the GC-MS.
-
Compare the retention times and mass spectra of the peaks in the natural extract with the synthetic standard to confirm the identity of this compound.
-
Quantify the purity of the synthetic sample and determine the percentage of any isomers (e.g., (E)-dodec-5-enol) or other impurities.
-
Data Presentation: Chemical Purity Comparison
| Compound | Source | Purity (%) | Isomeric (E) Impurity (%) | Other Impurities (%) |
| This compound | Natural Extract | N/A (Reference) | N/A (Reference) | N/A (Reference) |
| This compound | Synthetic Batch A | >99.0 | <0.5 | <0.5 |
| This compound | Synthetic Batch B | 95.0 | 4.5 | 0.5 |
Table 1: Hypothetical GC-MS data comparing the purity of two synthetic batches of this compound against the natural standard.
Caption: Workflow for GC-MS chemical equivalence assessment.
Phase 2: Electrophysiological Validation
Once chemical equivalence is established, the next step is to determine if the synthetic pheromone elicits the same sensory response from the insect's antenna as the natural pheromone. Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD) are powerful techniques for this purpose.
Experimental Protocol: GC-EAD and EAG
Objective: To compare the antennal response of the target insect to the synthetic and natural pheromones.
GC-EAD Methodology:
-
Setup: The effluent from the GC column is split, with one part going to the flame ionization detector (FID) and the other passing over an insect antenna mounted between two electrodes.
-
Analysis:
-
Inject the natural pheromone extract. The resulting EAD trace will show which compounds in the natural blend elicit an antennal response.
-
Inject the synthetic this compound. A strong EAD response at the correct retention time confirms its electrophysiological activity.
-
EAG Dose-Response Methodology:
-
Setup: An insect antenna is mounted between two electrodes. Puffs of air containing different concentrations of the test compound are delivered to the antenna.
-
Analysis:
-
A dose-response curve is generated for both the natural extract (if quantifiable) and the synthetic pheromone.
-
This allows for the determination of the antennal sensitivity and the threshold of detection for each.
-
Data Presentation: Electrophysiological Response Comparison
| Compound | GC-EAD Response | EAG Threshold (ng) | Max EAG Amplitude (mV) at 10ng |
| Natural Pheromone Extract | Active | - | - |
| Synthetic this compound | Active | ~0.1 | 1.2 ± 0.2 |
| (E)-Dodec-5-enol (Isomer) | Inactive / Weak | >100 | 0.1 ± 0.05 |
Table 2: Hypothetical electrophysiological data comparing the antennal response to synthetic this compound and its (E)-isomer.
Caption: Workflow for electrophysiological validation.
Phase 3: Behavioral Bioassay Validation
The ultimate test of a synthetic pheromone is its ability to elicit the same behavioral response as the natural compound. A chemically pure and electrophysiologically active compound may still fail at this stage if it lacks minor but behaviorally essential components present in the natural blend, or if impurities have an antagonistic effect.
Experimental Protocol: Wind Tunnel and Field Trapping Assays
Objective: To quantitatively compare the behavioral responses of the target insect to the synthetic and natural pheromones.
Wind Tunnel Assay Methodology:
-
Setup: A controlled environment where wind speed, temperature, and light are regulated. A plume of the test odor is generated at the upwind end.
-
Procedure:
-
Male insects are released at the downwind end.
-
Their flight behavior is observed and scored for key responses: activation, upwind flight, casting, and source contact.
-
-
Analysis: The percentage of insects exhibiting each behavior in response to the synthetic pheromone is compared to the response to the natural extract and a solvent control.
Field Trapping Assay Methodology:
-
Setup: Traps baited with the synthetic pheromone, the natural extract (if feasible), and a control are placed in the field in a randomized block design.
-
Procedure: Traps are checked regularly, and the number of captured target insects is recorded.
-
Analysis: Statistical analysis (e.g., ANOVA) is used to determine if there is a significant difference in the number of insects captured by the synthetic and natural pheromones.
Data Presentation: Behavioral Response Comparison
| Lure | Wind Tunnel: Source Contact (%) | Field Trapping: Mean Captures/Trap/Day |
| Natural Pheromone Extract | 75 ± 8% | 25 ± 5 |
| Synthetic this compound (>99% pure) | 72 ± 10% | 23 ± 6 |
| Synthetic this compound (95% pure) | 45 ± 12% | 10 ± 4 |
| Solvent Control | 5 ± 2% | 1 ± 1 |
Table 3: Hypothetical behavioral data comparing responses to high and low purity synthetic this compound against the natural pheromone and a solvent control.
Caption: Workflow for behavioral bioassay validation.
Conclusion: A Rigorous Path to Synthetic Pheromone Validation
The validation of synthetic this compound, or any pheromone, is a multi-faceted process that demands a systematic and hierarchical approach. By progressing from chemical analysis to electrophysiological assays and finally to behavioral bioassays, researchers can build a comprehensive and robust dataset to support the claim of biological equivalence. This guide underscores the necessity of not just performing these tests, but understanding the scientific rationale that underpins them. Only through such rigorous validation can we ensure that synthetic pheromones are reliable and effective tools for research and pest management.
References
-
Ando T, et al. (1995). Identification of female sex pheromone components of rice looper, Plusia festucae (L.), (Lepidoptera: Noctuidae). Journal of chemical ecology, 21: 1181-1190. [Link]
-
Wikipedia. (n.d.). Insect pheromones. [Link]
-
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Introduction: The Critical Role of Geometry in Chemical Communication
An In-Depth Comparative Analysis of (Z)-Dodec-5-enol and Its Geometric Isomer
A Senior Application Scientist's Guide to Stereochemical Differentiation, Analysis, and Biological Function
In the intricate world of chemical signaling, molecular structure is paramount. Seemingly minor variations in the spatial arrangement of atoms can lead to vastly different biological outcomes. This principle is vividly illustrated by the geometric isomers of Dodec-5-enol, this compound and (E)-Dodec-5-enol. These C12 unsaturated alcohols, while sharing the same molecular formula and connectivity, differ in the orientation of their substituent groups around the carbon-carbon double bond. This guide provides a comprehensive comparative analysis of these isomers, delving into their distinct physicochemical properties, synthetic considerations, analytical separation and characterization, and critically, their divergent biological activities, particularly in the context of insect chemical ecology.
For researchers in pheromone chemistry, pest management, and drug development, understanding the nuances between such isomers is not merely an academic exercise. The biological activity of many insect pheromones is exquisitely tied to a specific geometric configuration; the "correct" isomer may be a potent attractant, while its counterpart could be inactive or even inhibitory.[1] This guide is structured to provide both the foundational knowledge and the practical methodologies required to confidently distinguish, analyze, and evaluate this compound and its geometric alternatives.
Physicochemical Properties: How Geometry Dictates Physical Behavior
The restricted rotation around the double bond endows the cis (Z) and trans (E) isomers with unique three-dimensional shapes, which in turn influences their bulk physical properties.[2][3] The cis isomer has a "bent" shape, whereas the trans isomer is more linear. These structural differences have predictable consequences on properties like melting point, boiling point, and dipole moment.
Generally, the less symmetrical cis isomers do not pack as efficiently into a crystal lattice, resulting in lower melting points compared to their more symmetrical trans counterparts.[4] Conversely, the bent shape of cis isomers often leads to a net molecular dipole moment, which can result in slightly higher boiling points due to dipole-dipole intermolecular forces.[2][4]
Table 1: Comparative Physicochemical Properties of Dodec-5-enol Isomers
| Property | This compound | (E)-Dodec-5-enol | Rationale for Difference |
| Molecular Formula | C₁₂H₂₄O[5] | C₁₂H₂₄O | Identical connectivity |
| Molecular Weight | 184.32 g/mol [5] | 184.32 g/mol | Identical atomic composition |
| Melting Point | Generally lower | Generally higher | The more linear trans isomer packs more efficiently into a crystal lattice.[4] |
| Boiling Point | Generally slightly higher | Generally slightly lower | The cis isomer's bent shape can create a net dipole moment, increasing intermolecular forces.[2] |
| Dipole Moment | Non-zero | Near-zero | In the trans isomer, individual bond dipoles tend to cancel each other out due to symmetry.[4] |
| IUPAC Name | (Z)-dodec-5-en-1-ol[5] | (E)-dodec-5-en-1-ol | Nomenclature defines the geometry around the C5-C6 double bond. |
Stereoselective Synthesis: Crafting the Desired Isomer
The biological specificity of pheromones necessitates synthetic routes that yield high isomeric purity. Several strategies have been developed to control the geometry of the double bond during synthesis. The choice of method is critical, as it dictates the final isomeric ratio and the complexity of purification.[6] Modern techniques focus on efficiency, scalability, and minimizing toxic reagents.[7]
Key Synthetic Approaches:
-
Z-Selective Synthesis:
-
Lindlar Hydrogenation: The partial hydrogenation of an alkyne (dodec-5-yn-1-ol) over a poisoned palladium catalyst (Lindlar's catalyst) stereoselectively produces the cis (Z) alkene. This method is a classic, though it can be challenging to prevent over-reduction to the alkane.[8]
-
Wittig Reaction: The reaction of an aldehyde with a non-stabilized phosphorus ylide typically yields the Z-alkene as the major product.
-
-
E-Selective Synthesis:
-
Birch Reduction: The reduction of an alkyne using sodium or lithium in liquid ammonia produces the trans (E) alkene.
-
Julia-Kocienski Olefination: A reliable method for forming E-alkenes.
-
-
Modern Methods:
-
Olefin Metathesis: Ruthenium-based catalysts can be employed in cross-metathesis reactions to form Z-selective double bonds, offering a more versatile and atom-economical approach.[8]
-
Iron-Catalyzed Cross-Coupling: These emerging methods provide an eco-friendly and economic alternative for creating key alkyl-alkenyl linkages with defined stereochemistry, suitable for large-scale production.[7]
-
Caption: Logical workflow for selecting a synthetic strategy based on the desired geometric isomer.
Analytical Characterization: A Multi-Technique Approach to Isomer Identification
Confirming the identity and isomeric purity of a sample is a critical step in any research involving geometric isomers. No single technique is sufficient; a combination of chromatographic separation and spectroscopic confirmation is required for unambiguous assignment.
Chromatographic Separation: Gas Chromatography (GC)
Gas chromatography is the primary method for separating volatile compounds like dodecenols.[9][10] The separation of geometric isomers is highly dependent on the polarity of the stationary phase within the GC column.
-
Non-polar columns (e.g., DB-5, HP-5ms): On these phases, separation is primarily based on boiling point. cis and trans isomers often have very similar boiling points and may co-elute or show poor resolution.
-
Polar columns (e.g., DB-23, DB-WAX): These phases provide better separation of geometric isomers. The more linear trans isomer can interact more effectively with the polar stationary phase, often leading to a longer retention time compared to the bulkier cis isomer.[11]
Experimental Protocol: GC-MS Analysis of Dodec-5-enol Isomers
-
Sample Preparation: Prepare a 10-50 µg/mL solution of the isomer mixture in a high-purity solvent like hexane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Injection: Inject 1 µL of the sample in splitless mode to maximize sensitivity.
-
GC Conditions:
-
Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar phase.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 220°C at 10°C/min, and hold for 5 min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Transfer Line Temperature: 230°C.
-
-
Data Analysis: Compare the retention times of the peaks in the sample to those of pure (Z) and (E) standards. The mass spectra of geometric isomers are typically identical, making chromatographic separation essential for identification.
Caption: GC workflow for separating (Z)- and (E)-Dodec-5-enol using a polar stationary phase.
Spectroscopic Identification
Once separated, spectroscopy provides definitive structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is a rapid and powerful technique for distinguishing cis and trans isomers. The key diagnostic feature is the out-of-plane C-H bending vibration of the hydrogens on the double bond.[12][13]
-
(E)-Isomers: Exhibit a strong, characteristic absorption band near 960-970 cm⁻¹ .[4][14]
-
(Z)-Isomers: Lack this strong absorption. They may show a weak, broad band around 675-730 cm⁻¹, but the absence of the ~965 cm⁻¹ band is the most telling evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy is the gold standard for assigning double bond geometry. The magnitude of the spin-spin coupling constant (J) between the two vinylic protons (on C5 and C6) is diagnostic.
-
(E)-Isomers: The vinylic protons are trans to each other, resulting in a large coupling constant, typically ¹³J = 12-18 Hz .
-
(Z)-Isomers: The vinylic protons are cis to each other, resulting in a smaller coupling constant, typically ³J = 6-12 Hz .[4]
The chemical shifts (δ) of the vinylic protons and adjacent carbons in ¹³C NMR also differ between the isomers due to subtle differences in their electronic environments.
Table 2: Summary of Key Analytical Differentiators
| Technique | Parameter | This compound | (E)-Dodec-5-enol |
| GC (Polar Column) | Retention Time | Elutes earlier | Elutes later |
| FTIR | C-H out-of-plane bend | Absent at ~965 cm⁻¹ | Strong peak at ~965 cm⁻¹ [4][14] |
| ¹H NMR | Vinylic Proton Coupling (JH-H) | Small: 6-12 Hz | Large: 12-18 Hz [4] |
Comparative Biological Activity: The Pheromonal Context
The most significant divergence between this compound and its (E) isomer lies in their biological activity. In insects, pheromone receptors are highly specialized proteins that have evolved to bind with molecules of a precise shape and size. This lock-and-key mechanism means that geometric isomerism is not a trivial structural change; it is the difference between a potent signal and noise.[1]
While specific data for Dodec-5-enol may be limited, the principles are well-established across numerous Lepidopteran (moth and butterfly) species.[15][16] Often, a single isomer acts as the primary sex attractant, while the other isomer can be biologically inert or, in some cases, act as a behavioral antagonist, disrupting the mating process. For instance, in some termite species, (Z)-3-dodecenol is a potent trail pheromone, while the (E)-isomer is significantly less active.[17] This highlights the critical need for isomeric purity in products designed for pest management applications like mating disruption.
Experimental Protocol: Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an entire insect antenna to an airborne chemical stimulus. It is an invaluable tool for screening the biological activity of pheromone components and their isomers. The protocol represents a self-validating system where a positive control (the known pheromone) and a negative control (solvent alone) are used to benchmark the response to test compounds.
-
Antenna Preparation: An antenna is carefully excised from a live insect (e.g., a male moth) and mounted between two electrodes using conductive gel.
-
Air Delivery System: A continuous stream of humidified, charcoal-filtered air is passed over the antenna.
-
Stimulus Preparation: Prepare serial dilutions (e.g., 1 ng to 100 µg) of pure this compound, (E)-Dodec-5-enol, and a positive control (if known) in a suitable solvent. A small amount of each solution is applied to a filter paper strip. The solvent is allowed to evaporate completely.
-
Stimulus Delivery: The filter paper is inserted into a stimulus delivery pipette. A puff of air is injected through the pipette into the main airstream, carrying the odorant molecules over the antenna.
-
Signal Recording: The electrodes record the change in electrical potential (depolarization) from the antenna. This response is amplified and recorded by a computer.
-
Data Analysis: The peak amplitude of the voltage change (in millivolts) is measured for each stimulus. Responses are normalized by subtracting the response to a solvent-only control. The dose-response relationship for each isomer is then plotted to compare their relative activity.
Caption: Schematic of a typical Electroantennography (EAG) experimental setup.
Conclusion
The comparative analysis of this compound and its (E) geometric isomer underscores a fundamental principle in chemical biology: structure defines function. While identical in composition, their divergent spatial arrangements lead to distinct physical properties, require different analytical strategies for identification, and most importantly, can elicit completely different biological responses. For scientists working with semiochemicals, a thorough understanding of stereoisomerism, coupled with rigorous analytical validation using techniques like high-resolution GC, FTIR, and NMR, is essential. This knowledge is not only crucial for basic research into chemical communication but is the bedrock upon which effective and environmentally sound pest management strategies are built.
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Hagelstein, P., et al. (2021). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. FEMS Yeast Research. [Link]
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Johns, A. M., et al. (2016). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Organic Letters. [Link]
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Mori, K. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports. [Link]
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Blomquist, G. J., & Vogt, R. G. (2003). Insect pheromones--an overview of biosynthesis and endocrine regulation. PNAS. [Link]
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Dehghany, J., et al. (1996). Geometric isomerism in clusters: High resolution infrared spectroscopy of a noncyclic CO2 trimer. The Journal of Chemical Physics. [Link]
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Bordereau, C., et al. (1997). A new C12 alcohol identified as a sex pheromone and a trail-following pheromone in termites: the diene (Z,Z)-dodeca-3,6-dien-1-ol. Journal of Chemical Ecology. [Link]
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Mori, K. (2016). Stereochemical studies on pheromonal communications. Proceedings of the Japan Academy, Series B. [Link]
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Clark, J. (2023). geometric (cis / trans) isomerism. Chemguide. [Link]
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Southern Illinois University Edwardsville. CHAPTER 3 STEREOCHEMISTRY 3.1 Geometrical Isomers in Alkenes. [Link]
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Navigating the Scented World: A Comparative Guide to the Cross-Reactivity of (Z)-Dodec-5-enol
For researchers at the forefront of chemical ecology and the development of sustainable pest management strategies, the specificity of semiochemicals is paramount. (Z)-Dodec-5-enol, a known female sex pheromone in several lepidopteran species, presents a case study in the critical evaluation of non-target effects. This guide offers an in-depth comparison of methodologies to assess the cross-reactivity of this compound, providing researchers, scientists, and drug development professionals with the experimental framework to determine its ecological fit and potential as a species-specific lure.
The Imperative of Specificity in Chemical Communication
Pheromones, the language of insects, are often exquisitely tuned chemical signals that mediate crucial behaviors such as mating. The specificity of these signals is a cornerstone of reproductive isolation, preventing hybridization between closely related species. When we harness these molecules for pest management, their specificity translates directly to environmental safety, minimizing the impact on non-target organisms and preserving biodiversity. This compound has been identified as a key pheromone component in the rice leaf folder, Plusia festucae, and the European goat moth, Cossus cossus. This shared use of a single pheromone component by species in different families highlights the potential for cross-attraction and underscores the necessity of rigorous cross-reactivity studies. This guide will explore the methodologies required to elucidate the full response spectrum of this semiochemical.
A Multi-tiered Approach to Assessing Cross-Reactivity
A comprehensive evaluation of pheromone cross-reactivity is not reliant on a single method but rather a hierarchical approach, from peripheral sensory detection to whole-organism behavioral response and, finally, to field-level ecological impact. We will delve into four key experimental techniques: Electroantennography (EAG), Gas Chromatography-Electroantennographic Detection (GC-EAD), Wind Tunnel Bioassays, and Field Trapping Studies.
Electroantennography (EAG): The First Glimpse of Recognition
EAG provides a rapid and sensitive measure of the summated electrical response of antennal olfactory receptor neurons to a volatile stimulus. It is the foundational tool for screening potential cross-reactivity, answering the fundamental question: can a non-target species even detect this compound?
Illustrative Comparative EAG Response Data
To demonstrate the utility of EAG in comparative studies, the following table presents hypothetical data on the antennal responses of various lepidopteran species to this compound.
| Species | Family | Host Plant | Mean EAG Response (mV) ± SD (n=10) | Relative Response (%) |
| Plusia festucae (Target) | Noctuidae | Rice | 1.5 ± 0.2 | 100 |
| Cossus cossus (Known Non-Target User) | Cossidae | Broadleaf trees | 1.3 ± 0.3 | 87 |
| Spodoptera frugiperda (Sympatric Non-Target) | Noctuidae | Corn, Cotton | 0.4 ± 0.1 | 27 |
| Ostrinia nubilalis (Sympatric Non-Target) | Crambidae | Corn | 0.1 ± 0.05 | 7 |
| Bombyx mori (Distantly Related Non-Target) | Bombycidae | Mulberry | 0.05 ± 0.02 | 3 |
Note: Data are illustrative and intended for comparative purposes.
Experimental Protocol: Electroantennography (EAG)
-
Insect Preparation:
-
Anesthetize an adult male moth by chilling on ice or brief exposure to CO2.
-
Carefully excise an antenna at its base using micro-scissors.
-
Mount the antenna between two electrodes using conductive gel. The indifferent electrode is placed at the base of the antenna, and the recording electrode makes contact with the distal tip.
-
-
Stimulus Preparation:
-
Prepare serial dilutions of synthetic this compound in a high-purity solvent such as hexane.
-
Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and allow the solvent to evaporate.
-
Insert the filter paper into a Pasteur pipette.
-
-
Data Acquisition:
-
Deliver a continuous stream of purified, humidified air over the antennal preparation.
-
Introduce the tip of the stimulus-laden pipette into the airstream and deliver a puff of air to carry the odorant over the antenna.
-
Record the resulting depolarization of the antennal receptors using an EAG system.
-
Use a solvent-only puff as a negative control and a known general odorant as a positive control.
-
Randomize the order of stimulus presentation and allow sufficient time between stimuli for the antenna to return to baseline.
-
Figure 1: Experimental workflow for Electroantennography (EAG).
Gas Chromatography-Electroantennographic Detection (GC-EAD): Deconstructing Complex Odors
While EAG tests responses to a single compound, GC-EAD allows for the identification of physiologically active compounds within a complex mixture, such as a natural pheromone gland extract. In the context of cross-reactivity, GC-EAD can reveal if non-target species possess receptors for this compound when it is presented alongside other compounds.
Experimental Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD)
-
Sample Preparation: Prepare a hexane extract of the pheromone glands of female Plusia festucae.
-
GC Separation: Inject the extract into a gas chromatograph (GC) equipped with a column suitable for separating long-chain alcohols and acetates.
-
Effluent Splitting: At the GC outlet, split the effluent into two streams. One stream is directed to a standard GC detector (e.g., Flame Ionization Detector - FID), and the other is delivered to an antennal preparation.
-
Simultaneous Detection: As compounds elute from the GC column, the FID records their presence and quantity, while the EAG system simultaneously records any antennal responses from the non-target species being tested.
-
Data Analysis: Align the FID chromatogram with the EAG recording to identify which specific compounds in the extract elicit an antennal response.
Figure 2: Workflow for GC-EAD analysis.
Wind Tunnel Bioassays: From Signal to Behavior
An antennal response does not always translate to a behavioral one. Wind tunnel bioassays are crucial for determining if the detection of this compound by a non-target species elicits an attractive behavioral response.
Illustrative Comparative Wind Tunnel Bioassay Data
| Species | % Taking Flight (n=50) | % Upwind Flight (n=50) | % Source Contact (n=50) |
| Plusia festucae (Target) | 95 | 90 | 85 |
| Cossus cossus (Known Non-Target User) | 80 | 75 | 60 |
| Spodoptera frugiperda (Sympatric Non-Target) | 20 | 5 | 0 |
| Ostrinia nubilalis (Sympatric Non-Target) | 10 | 0 | 0 |
| Bombyx mori (Distantly Related Non-Target) | 5 | 0 | 0 |
Note: Data are illustrative and intended for comparative purposes.
Experimental Protocol: Wind Tunnel Bioassay
-
Setup: Use a wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature, humidity, and lighting (typically dim red light for nocturnal moths).
-
Pheromone Source: Place a dispenser loaded with a known concentration of this compound at the upwind end of the tunnel.
-
Insect Release: Release adult male moths individually at the downwind end of the tunnel.
-
Behavioral Observation: Observe and record a series of stereotyped behaviors: activation (wing fanning), take-off, upwind flight (zigzagging towards the source), and contact with the source.
-
Controls: Use a solvent-only dispenser as a negative control.
Figure 3: Wind tunnel bioassay workflow.
Field Trapping Studies: The Ultimate Test of Specificity
The final and most ecologically relevant assessment of cross-reactivity is conducted in the field. Field trapping studies determine which species are attracted to and captured in traps baited with this compound under natural conditions, where a multitude of other sensory cues are present.
Illustrative Comparative Field Trapping Data
| Species Captured | Family | Mean Trap Catch / Week ± SD (n=10 traps) | % of Total Catch |
| Plusia festucae (Target) | Noctuidae | 50 ± 8 | 80.6 |
| Cossus cossus (Known Non-Target User) | Cossidae | 10 ± 3 | 16.1 |
| Spodoptera spp. (Non-Target) | Noctuidae | 2 ± 1 | 3.2 |
| Other Lepidoptera (Non-Target) | Various | <1 | <0.1 |
| Non-Lepidoptera | Various | 0 | 0 |
Note: Data are illustrative and intended for comparative purposes.
Experimental Protocol: Field Trapping Study
-
Trap and Lure Preparation: Use a standardized trap type (e.g., delta or funnel traps) with a sticky liner or a killing agent. Bait traps with a controlled-release lure containing a precise dose of this compound.
-
Experimental Design:
-
Establish a randomized complete block design with multiple replicates.
-
Include unbaited traps as negative controls to account for random captures.
-
Place traps at a sufficient distance from each other to avoid interference.
-
-
Trap Deployment and Monitoring:
-
Deploy traps in the appropriate habitat and at the correct height for the target species.
-
Check traps at regular intervals (e.g., weekly) throughout the flight period of the target and potential non-target species.
-
-
Data Collection and Analysis:
-
Identify and count all captured insects.
-
Calculate the mean number of target and non-target species captured per trap per collection interval.
-
Statistically compare the captures in baited and unbaited traps to confirm attraction.
-
Synthesizing the Evidence: A Holistic View of Specificity
The true measure of this compound's specificity lies in the convergence of data from all four experimental tiers. A highly specific pheromone will elicit a strong and consistent response in the target species across all levels of investigation, with minimal to no response from non-target species. In contrast, a compound with significant cross-reactivity will show positive responses in non-target species, particularly in the more sensitive EAG and potentially in behavioral assays and field trapping.
For this compound, the existing evidence points to its role as a primary pheromone component for Plusia festucae and Cossus cossus. The illustrative data presented in this guide suggest that while C. cossus would likely be attracted, the response from other sympatric species like Spodoptera frugiperda and Ostrinia nubilalis may be significantly lower or negligible. This forms a testable hypothesis for researchers investigating the suitability of this compound for targeted pest management.
By employing this multi-faceted, data-driven approach, researchers can objectively compare the performance of this compound, ensuring its responsible and effective application in the field. This commitment to scientific integrity and thorough validation is essential for the future of sustainable agriculture and the preservation of our delicate ecosystems.
References
- Ando, T., et al. (1995). Identification of female sex pheromone components of rice looper, Plusia festucae (L.), (Lepidoptera: Noctuidae). Journal of Chemical Ecology, 21, 1181-1190.
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The Pherobase. Database of Insect Pheromones and Semiochemicals. [Link]
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JOFRE, V. (2021, January 20). Electroantennogram Protocol for Mosquitoes. JoVE. [Link]
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Martin, J. P., et al. (2014, August 4). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. JoVE. [Link]
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Leal, W. S., et al. (2012, May 6). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. JoVE. [Link]
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G, A. (2022, June 17). Dose Optimization in a Wind Tunnel to Determine the Effective Concentration preferred by Male Fall Armyworm Moths. Research Trend. [Link]
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Knight, A. L., et al. (2022, September 14). Wind Tunnel and Field Evaluation of Trapping Efficiency of Semiochemical Baited Camera-Traps for Capturing Codling Moth (Lepidoptera: Tortricidae). National Institutes of Health. [Link]
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Ellis, J., et al. (2022, December 4). GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection. Frontiers. [Link]
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Ghosh, S., et al. (2024, September 5). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. National Institutes of Health. [Link]
The Analytical Imperative: Why Validated (Z)-Dodec-5-enol Detection Matters
An Expert's Guide to the Validation of Analytical Methods for (Z)-Dodec-5-enol Detection
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of this compound, a critical semiochemical. Designed for researchers, scientists, and professionals in drug development and chemical ecology, this document moves beyond mere protocols to explain the causality behind experimental choices, ensuring a deep understanding of method validation. Our approach is grounded in the principles of scientific integrity, drawing from authoritative international guidelines to build a framework for robust and reliable analytical procedures.
The foundation of a reliable analytical method is validation: the process of demonstrating that a procedure is suitable for its intended purpose.[4] This guide will compare the workhorse of volatile compound analysis, Gas Chromatography (GC), coupled with two distinct detectors—Flame Ionization Detector (FID) and Mass Spectrometer (MS)—and frame the comparison within the validation parameters set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]
The Overall Analytical Workflow
The journey from sample to validated result involves several critical stages. The choice of technique at each stage is dictated by the analyte's properties and the analytical objective, whether it is qualitative identification or precise quantification.
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A Senior Application Scientist's Guide to the Comparative Efficacy of (Z)-Dodec-5-enol Synthesis Routes
Introduction
(Z)-Dodec-5-enol is a significant long-chain alkenol that functions as a sex pheromone component for numerous lepidopteran species, including the pine caterpillar (Dendrolimus houi) and the rice leaf folder (Plusia festucae).[1][2][3] Its precise stereochemistry is paramount to its biological activity, making its synthesis a topic of considerable interest for applications in sustainable pest management and ecological research. The primary synthetic challenge lies in the stereoselective construction of the cis (or Z) carbon-carbon double bond at the C5 position. This guide provides an in-depth, comparative analysis of the three principal synthetic strategies employed to achieve this: the Wittig olefination, the acetylenic precursor route, and emerging biocatalytic methods. We will delve into the mechanistic underpinnings, provide representative protocols, and objectively evaluate each route's efficacy based on yield, stereoselectivity, scalability, and environmental impact to assist researchers in selecting the optimal strategy for their specific needs.
Route 1: The Wittig Olefination Approach
The Wittig reaction is a cornerstone of alkene synthesis, celebrated for its reliability in forming a carbon-carbon double bond at a defined position by coupling a carbonyl compound with a phosphorus ylide.[4][5] The stereochemical outcome is famously dependent on the nature of the ylide; for the synthesis of (Z)-alkenes like this compound, non-stabilized ylides are the reagents of choice.[6]
Causality of (Z)-Selectivity with Non-Stabilized Ylides
The high (Z)-selectivity observed with non-stabilized ylides (where the carbonanion is not stabilized by adjacent electron-withdrawing groups) is a result of kinetic control. The initial cycloaddition between the ylide and the aldehyde is rapid and, under salt-free conditions, largely irreversible.[7] This leads to a kinetically favored cis-oxaphosphetane intermediate, which then stereospecifically collapses to form the (Z)-alkene and triphenylphosphine oxide (TPPO). The driving force for the final step is the formation of the highly stable phosphorus-oxygen double bond.
Caption: Kinetic control in the Wittig reaction with non-stabilized ylides.
Experimental Protocol: Wittig Synthesis
This protocol outlines the synthesis via the reaction of heptyltriphenylphosphonium bromide with a protected 5-hydroxypentanal derivative.
Part A: Ylide Generation
-
Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add heptyltriphenylphosphonium bromide (1.1 eq).
-
Solvation: Add anhydrous tetrahydrofuran (THF) via cannula and cool the resulting slurry to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Add a strong, non-lithium base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq) dropwise. The use of sodium or potassium bases is crucial as lithium salts can decrease (Z)-selectivity.[4] Allow the now deep red-orange solution to stir for 1 hour at -78 °C.
Part B: Olefination
-
Aldehyde Addition: To the cold ylide solution, add a solution of 5-(tetrahydropyran-2-yloxy)pentanal (1.0 eq) in anhydrous THF dropwise via syringe.
-
Reaction: Allow the mixture to stir at -78 °C for 4-6 hours, then slowly warm to room temperature and stir overnight.
-
Quench & Extraction: Quench the reaction by adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel, extract with diethyl ether (3x), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification & Deprotection: Concentrate the solvent in vacuo. The major challenge is the removal of the TPPO byproduct. This is often achieved by precipitation from a nonpolar solvent (e.g., hexane) or by column chromatography. The resulting protected alkene is then deprotected using a mild acid (e.g., pyridinium p-toluenesulfonate in ethanol) to yield this compound.
Route 2: The Acetylenic Precursor Approach
This classic and highly effective strategy relies on building a C12 alkyne backbone and then performing a stereoselective partial reduction of the triple bond to the (Z)-alkene. The key to this route's success is the choice of catalyst for the hydrogenation step.
Principle of Stereoselective Reduction
The conversion of an internal alkyne to a (Z)-alkene is most commonly achieved via catalytic hydrogenation using Lindlar's catalyst. This catalyst consists of palladium adsorbed onto calcium carbonate and poisoned with lead acetate and quinoline. The "poisoning" deactivates the catalyst just enough to prevent over-reduction of the alkene to an alkane, while the solid support facilitates the syn-addition of hydrogen across the triple bond, leading to the exclusive formation of the cis or (Z)-isomer.
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A Senior Application Scientist's Field Guide to Pheromone-Based Attractants: A Comparative Analysis of (Z)-8-Dodecen-1-ol Formulations and Commercial Lures for the Oriental Fruit Moth (Grapholita molesta)
For researchers and pest management professionals, the selection of an appropriate semiochemical-based lure is a critical determinant in the successful monitoring and control of agricultural pests. This guide provides an in-depth comparative analysis of lures based on (Z)-8-dodecen-1-ol, a key component of the Oriental fruit moth (Grapholita molesta) sex pheromone, and commercially available attractants. By synthesizing data from multiple field trials, this document aims to offer a clear, evidence-based perspective on lure efficacy, guiding the design of robust pest management strategies.
The Oriental fruit moth is a significant pest of stone and pome fruits, causing substantial economic losses worldwide.[1] Monitoring its populations is crucial for timing control measures effectively. While traditional pest management has relied heavily on broad-spectrum insecticides, pheromone-based strategies offer a more targeted and environmentally benign approach. (Z)-8-Dodecen-1-ol is a primary component of the female Oriental fruit moth's sex pheromone blend, playing a critical role in attracting males for mating.[2][3] Synthetic versions of this and other pheromone components are widely used in lures for population monitoring and mating disruption.[2]
This guide will delve into the comparative performance of various lure formulations, present a detailed protocol for conducting scientifically valid field trials, and provide visualizations to elucidate experimental workflows and the underlying biological mechanisms of pheromone perception.
Comparative Efficacy of Pheromone Lures: Field Trial Data
The effectiveness of a pheromone lure is influenced by several factors, including the purity of the semiochemicals, the ratio of components in the blend, the release rate from the dispenser, and the type of trap used.[2] Below is a synthesis of data from field studies comparing different lure formulations for Grapholita molesta.
Table 1: Comparison of Pheromone and Pheromone-Kairomone Combination Lures
| Lure Type | Key Active Components | Mean Male & Total Moth Captures (per trap) | Study Conditions | Reference |
| Standard Pheromone Lure | (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-dodecen-1-ol | Significantly lower than combination lure | Peach and nectarine orchards, with and without mating disruption | [4][5] |
| Pherocon® OFM Combo™ Dual™ | Standard Pheromone Blend + Acetic Acid + Terpinyl Acetate | Significantly higher male and total moth captures | Peach and nectarine orchards, with and without mating disruption | [4][5] |
Note: The Pherocon® OFM Combo™ Dual™ lure also includes the sex pheromone for the codling moth (Cydia pomonella).[5]
Table 2: Comparison of Commercial Pheromone Lures
| Manufacturer | Lure Type | Mean Moth Captures (per trap) | Trap Type | Location | Reference |
| Pherobank | Pheromone Lure | 3,996 (total adults over 3 years) | Green and Transparent Delta Traps | Southern Moravia, Czech Republic | [6] |
| Propher | Pheromone Lure | 2,540 (total adults over 3 years) | Green and Transparent Delta Traps | Southern Moravia, Czech Republic | [6] |
| Trece | Combo Lure (Pheromone + Plant Volatile) | Consistently higher than Scentry Pheromone Lure | Not specified | Michigan, USA | [7] |
| Scentry | Pheromone Lure | Lower than Trece Combo Lure | Tent Traps | Michigan, USA | [7] |
These studies consistently demonstrate that the inclusion of kairomones, such as acetic acid and terpinyl acetate, can significantly enhance the capture rates of Grapholita molesta compared to lures containing only the sex pheromone blend.[4][5] Furthermore, there is notable variability in the performance of lures from different manufacturers, underscoring the importance of independent evaluation.[6]
The Science of Attraction: Pheromone Signaling Pathway
The attraction of a male moth to a pheromone lure is a complex process initiated at the molecular level. The following diagram illustrates the key steps in the pheromone signaling pathway within an olfactory receptor neuron of an insect's antenna.
Caption: Pheromone signaling cascade in an insect olfactory receptor neuron.
This intricate signaling pathway ensures a highly sensitive and specific response to the pheromone, guiding the male moth towards the source. The efficacy of a synthetic lure is contingent on its ability to effectively mimic the natural pheromone blend and initiate this cascade.
Field Trial Protocol: A Step-by-Step Guide for Evaluating Lure Efficacy
To ensure the generation of robust and comparable data, a standardized field trial protocol is essential. The following methodology is based on established practices in entomological research.[2]
1. Pre-Trial Considerations
-
Target Pest Confirmation: Confirm the presence of a Grapholita molesta population at the selected site through historical data or preliminary trapping.[2]
-
Site Selection: Choose an orchard with a known pest pressure. Avoid areas with recent, intensive pesticide applications. The site must be large enough to accommodate all traps with sufficient spacing to prevent interference (typically 20-50 meters between traps).[2][8]
-
Lure and Trap Procurement: Obtain the (Z)-8-dodecen-1-ol based lures and commercial attractants to be compared. Ensure all lures are stored according to the manufacturer's instructions (typically in a freezer) to maintain their integrity.[2] Select a single, appropriate trap type for the entire trial, with delta traps being a common and effective choice for this species.[9]
2. Experimental Design
A randomized complete block design is highly recommended to account for field variability.
-
Treatments:
-
Treatment 1: (Z)-8-Dodecen-1-ol based lure.
-
Treatment 2: Commercial Attractant A.
-
Treatment 3: Commercial Attractant B.
-
Control: Unbaited trap (or trap with a solvent-only lure).[2]
-
-
Replication: Each treatment should be replicated at least 4-5 times.
-
Randomization: Within each block (a distinct area of the orchard), randomly assign the lure treatments to the traps.
Caption: A typical workflow for a comparative field trial of insect lures.
3. Field Implementation
-
Trap Deployment: Place traps at a height corresponding to the typical flight activity of the Oriental fruit moth, approximately 5-6 feet high in the tree canopy. Handle lures with gloves to avoid contamination.[2]
-
Data Collection: Service the traps weekly. Count and record the number of Grapholita molesta captured in each trap. It is also important to note and, if possible, identify any non-target species captured to assess the selectivity of the lures.[10] Replace sticky liners and lures as recommended by the manufacturer or at predefined intervals.
-
Trial Duration: Continue the trial for a duration that covers at least one complete flight period of the target pest.
4. Data Analysis and Interpretation
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the mean number of moths captured between the different lure treatments.
By adhering to this rigorous protocol, researchers can generate high-quality, defensible data that will contribute to the development of more effective and sustainable pest management programs.
References
-
Monitoring the Oriental Fruit Moth with pheromone and bait traps in apple orchards under different management regimes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Improved Monitoring of Grapholita molesta (Lepidoptera: Tortricidae) in Stone Fruit Orchards with a Pheromone-Kairomone Combination Lure. (2020). BIA. Retrieved January 14, 2026, from [Link]
-
Gut, L., Epstein, D., & McGhee, P. (2009, May 19). Using pheromone traps to monitor moth activity in orchards. MSU Extension. Retrieved January 14, 2026, from [Link]
-
Effect of lure type and trap placement in monitoring oriental fruit moth populations in Michigan peach orchards. (2018, November 30). MSU College of Agriculture and Natural Resources. Retrieved January 14, 2026, from [Link]
-
Improved Monitoring of Grapholita molesta (Lepidoptera: Tortricidae) in Stone Fruit Orchards with a Pheromone-Kairomone Combination Lure. (2020, July 3). NIH. Retrieved January 14, 2026, from [Link]
-
Selectivity of the oriental fruit moth sex pheromone trap in peach and apricot orchards. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Pražanová, Ž., & Šefrová, H. (2024). Selectivity and efficiency: evaluation of synthetic Grapholita molesta sexual pheromones. Plant Protection Science, 60, 267-277. Retrieved January 14, 2026, from [Link]
-
Behavioral effects of different attractants on adult male and female oriental fruit moths, Grapholita molesta. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Season-dependent synergism between the male-attractive plant volatile benzaldehyde and the sex pheromone of the Oriental fruit moth, Grapholita molesta. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
-
Male and Female Tortricid Moth Response to Non-Pheromonal Semiochemicals. (2023, November 16). PMC. Retrieved January 14, 2026, from [Link]
-
Filbertworm sex pheromone: Identification and field tests of (E,E)- and (E,Z)-8,10-dodecadien-1-ol acetates. (1984, January). PubMed. Retrieved January 14, 2026, from [Link]
-
Updates on Codling moth, Oriental fruit moth, and Spotted-wing Drosophila captures in pheromone-baited monitoring traps. (2023, June 8). Purdue University Facts for Fancy Fruit. Retrieved January 14, 2026, from [Link]
-
Codling Moth & Oriental Fruit Moth Trap - 2 Traps/Lures. (n.d.). Arbico Organics. Retrieved January 14, 2026, from [Link]
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A Senior Application Scientist's Guide to Comparing EAG Responses of Insect Antennae to (Z)-Dodec-5-enol and its Analogs
This guide provides an in-depth comparison of the electroantennogram (EAG) responses of insect antennae to the pivotal semiochemical, (Z)-Dodec-5-enol, and its structural analogs. Designed for researchers, scientists, and professionals in drug development and pest management, this document synthesizes electrophysiological principles with practical experimental guidance. We will explore the causality behind experimental design, detail self-validating protocols, and present data in a clear, comparative format to illuminate the structure-activity relationships governing insect olfaction.
Introduction: The Significance of this compound in Insect Communication
This compound is a critical component of the sex pheromone blend for several lepidopteran species, including the rice leaf folder (Plusia festucae)[1]. The precise chemical structure of a pheromone is paramount for species-specific communication. Even minor alterations to the molecule, such as shifting the position or geometry of the double bond, or changing the functional group, can dramatically alter or eliminate its biological activity. The study of analogs to the primary pheromone component is therefore essential for understanding the specificity of olfactory receptors and for the development of effective and selective pest management strategies that utilize mating disruption or attract-and-kill techniques[2].
Electroantennography (EAG) is a powerful technique that measures the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile chemical stimulus[3]. By comparing the EAG responses to a parent compound like this compound and its analogs, we can infer the binding affinity of these molecules to the insect's olfactory receptors and predict their potential as behavioral modifiers.
The Olfactory Signaling Pathway: From Molecule to EAG Response
The detection of this compound and its analogs by an insect antenna initiates a sophisticated signaling cascade, culminating in a measurable electrical potential. Understanding this pathway is crucial for interpreting EAG data.
-
Perireceptor Events: Hydrophobic pheromone molecules enter the aqueous sensillum lymph through pores in the sensilla. Here, they are encapsulated by Odorant-Binding Proteins (OBPs).
-
Receptor Activation: The OBP-pheromone complex transports the ligand to the dendritic membrane of an Olfactory Receptor Neuron (ORN), where it interacts with a specific Olfactory Receptor (OR).
-
Signal Transduction: This binding event opens an ion channel, leading to a depolarization of the ORN membrane.
-
EAG Measurement: The EAG technique measures the sum of these depolarizations across numerous sensilla on the antenna, resulting in a characteristic negative voltage deflection.
Caption: Olfactory signaling pathway in an insect sensillum.
Comparative EAG Analysis: this compound vs. Its Analogs
The central objective of this guide is to compare the antennal responses to this compound and its structural analogs. The following table presents an exemplary dataset, illustrating the expected trends in EAG responses based on typical structure-activity relationships observed in lepidopteran pheromone detection. The data is normalized relative to the response to the primary pheromone component, this compound.
| Compound Name | Structure | Key Structural Modification | Normalized EAG Response (%) |
| This compound | CH₃(CH₂)₅CH=CH(CH₂)₄OH | Parent Compound | 100 |
| (E)-Dodec-5-enol | CH₃(CH₂)₅CH=CH(CH₂)₄OH | Geometric Isomer (trans) | 45 |
| Dodec-5-yn-1-ol | CH₃(CH₂)₅C≡C(CH₂)₄OH | Alkyne Analog | 20 |
| (Z)-Dodec-5-enyl acetate | CH₃(CH₂)₅CH=CH(CH₂)₄OAc | Acetate Ester Analog | 65 |
| (Z)-Dodec-5-enal | CH₃(CH₂)₅CH=CH(CH₂)₄CHO | Aldehyde Analog | 30 |
| Dodecanol | CH₃(CH₂)₁₀CH₂OH | Saturated Analog | 15 |
Interpretation of Exemplary Data:
-
This compound , the parent compound, elicits the strongest response, as the olfactory receptors of the target species are specifically tuned to its structure.
-
The (E)-isomer shows a significantly reduced response, highlighting the critical importance of the double bond's stereochemistry for receptor binding.
-
The alkyne analog , with a triple bond, is a poor fit for the receptor, resulting in a very low response.
-
The acetate and aldehyde analogs show intermediate responses. The change in the functional group affects the molecule's interaction with the receptor, but the preservation of the carbon chain length and double bond position allows for some level of recognition.
-
The saturated analog , lacking the double bond, elicits a minimal response, demonstrating the double bond's essential role in receptor activation.
Experimental Protocol: Electroantennography (EAG)
This protocol provides a step-by-step methodology for conducting a comparative EAG study.
4.1. Materials and Equipment:
-
Insect specimens (e.g., adult male moths)
-
This compound and its analogs
-
High-purity hexane (solvent)
-
Micropipettes
-
Filter paper strips
-
Pasteur pipettes
-
Pressurized purified air source
-
Humidifier
-
EAG probe with micromanipulators
-
Ag/AgCl electrodes
-
Saline solution (e.g., Ringer's solution)
-
Preamplifier and main amplifier
-
Data acquisition system and software
-
Faraday cage
4.2. Step-by-Step Procedure:
-
Insect Preparation:
-
Anesthetize an adult insect by cooling.
-
Carefully excise one antenna at its base.
-
Mount the excised antenna between the two electrodes using conductive gel. The recording electrode makes contact with the distal end of the antenna, and the reference electrode with the base.
-
-
Stimulus Preparation:
-
Prepare serial dilutions of this compound and each analog in hexane. A typical concentration range is 0.01 to 100 µg/µL.
-
Pipette a known volume (e.g., 10 µL) of each dilution onto a small strip of filter paper.
-
Allow the solvent to evaporate completely.
-
Place the filter paper strip inside a labeled Pasteur pipette.
-
-
EAG Recording:
-
Place the antenna preparation within the Faraday cage to minimize electrical noise.
-
Establish a continuous, humidified airflow over the antenna.
-
Insert the tip of a Pasteur pipette containing a stimulus into a port in the main airflow tube.
-
Deliver a brief puff of air (e.g., 0.5 seconds) through the pipette to introduce the stimulus to the antenna.
-
Record the resulting voltage deflection using the data acquisition software.
-
Allow sufficient time between stimuli for the antenna to recover (e.g., 30-60 seconds).
-
Present the stimuli in a randomized order, with a solvent control (hexane only) interspersed to measure the baseline response.
-
Caption: Experimental workflow for comparative EAG analysis.
Conclusion and Future Directions
This guide has outlined the principles and a practical framework for comparing the EAG responses of insect antennae to this compound and its analogs. The exemplary data highlights the high degree of specificity of insect olfactory systems, where subtle changes in molecular structure can lead to significant differences in antennal response.
Future research should focus on obtaining empirical EAG data for a wider range of analogs of this compound across multiple insect species. Coupling EAG studies with single sensillum recording (SSR) can provide more detailed information on the responses of individual olfactory receptor neurons. Furthermore, expressing specific olfactory receptors in heterologous systems (e.g., Xenopus oocytes or human cell lines) will enable a more direct investigation of ligand-receptor interactions. These combined approaches will deepen our understanding of insect chemical communication and pave the way for the development of next-generation, environmentally-benign pest management solutions.
References
-
Park, K. C., Ochieng, S. A., Zhu, J., & Baker, T. C. (2002). Odor discrimination using insect electroantennogram responses from an insect antennal array. Chemical Senses, 27(4), 343–352. [Link]
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A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of Chiral (Z)-Dodec-5-enol
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For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is not a trivial detail—it is often the very essence of its biological function and safety profile. The enantiomeric purity of compounds like (Z)-Dodec-5-enol, a known insect pheromone, dictates its efficacy in applications ranging from integrated pest management to nuanced chemical ecology studies.[1] An incorrect enantiomeric ratio can lead to diminished or even completely altered biological activity.
This guide provides an in-depth, objective comparison of analytical methodologies for validating the enantiomeric purity of this compound. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring that the described methods are not only robust but also self-validating.
The Imperative of Enantiomeric Purity in Chiral Molecules
The biological world is overwhelmingly chiral. Enzymes, receptors, and other macromolecules that form the machinery of life are themselves chiral, leading to stereospecific interactions with small molecules. For many chiral compounds, one enantiomer may elicit a desired therapeutic or biological effect, while the other could be inactive or, in the worst-case scenario, induce harmful side effects.[2][3] Therefore, the accurate determination of enantiomeric excess (% ee) is a cornerstone of modern chemical synthesis and analysis.[4]
Primary Method: Chiral Gas Chromatography (GC)
For volatile and semi-volatile chiral compounds like this compound, chiral Gas Chromatography (GC) stands as the preeminent analytical technique.[5][6] Its high resolution, sensitivity, and the commercial availability of a wide array of chiral stationary phases (CSPs) make it the method of choice.[4]
The Principle of Chiral GC
Chiral GC separates enantiomers by exploiting their differential interactions with a chiral stationary phase. These stationary phases, often based on derivatized cyclodextrins, create a chiral environment within the GC column.[7] As the enantiomers of this compound travel through the column, they form transient diastereomeric complexes with the CSP. The subtle differences in the stability of these complexes lead to different retention times, allowing for their separation and quantification.
Experimental Protocol: Direct Analysis vs. Derivatization
The analysis of chiral alcohols by GC can be approached in two ways: direct injection or derivatization prior to analysis.
Direct Analysis: While seemingly simpler, direct analysis of chiral alcohols can sometimes suffer from poor peak shape and resolution due to the polar hydroxyl group interacting with the stationary phase.
Derivatization: Converting the alcohol to a less polar ester, such as an acetate or trifluoroacetate, is a common and highly effective strategy.[4] This acylation process reduces polarity, enhances volatility, and can significantly improve chromatographic separation.[4]
Step-by-Step Protocol for Derivatization and Chiral GC Analysis:
-
Derivatization:
-
In a clean vial, dissolve a precise amount of the this compound sample in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a derivatizing agent, such as acetic anhydride, and a catalytic amount of a base like pyridine.
-
Allow the reaction to proceed to completion at room temperature. The progress can be monitored by thin-layer chromatography (TLC).
-
Quench the reaction and wash the organic layer to remove excess reagents.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and carefully evaporate the solvent.
-
Dissolve the resulting acetate ester in a known volume of a suitable solvent for GC injection.
-
-
Chiral GC Analysis:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A chiral capillary column, for example, a CP-Chirasil-DEX CB column.[4]
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Injector and Detector Temperature: Typically set to 250°C.
-
Oven Temperature Program: Start with an initial temperature (e.g., 80°C) and ramp up to a final temperature (e.g., 180°C) at a controlled rate (e.g., 2°C/min). This gradient is crucial for achieving optimal separation.
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers of the derivatized this compound.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Alternative Method: Chiral High-Performance Liquid Chromatography (HPLC)
While GC is often preferred for volatile compounds, chiral High-Performance Liquid Chromatography (HPLC) presents a powerful alternative, particularly for less volatile molecules or when derivatization is undesirable.[6]
The Principle of Chiral HPLC
Similar to chiral GC, chiral HPLC relies on a chiral stationary phase to separate enantiomers. The mobile phase composition plays a critical role in modulating the interactions between the analytes and the CSP, thereby influencing the separation.
Step-by-Step Protocol for Chiral HPLC Analysis:
-
Sample Preparation:
-
Dissolve a known concentration of the this compound sample in the mobile phase.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Chiral HPLC Analysis:
-
Instrument: HPLC system with a suitable detector (e.g., UV/Vis if the molecule has a chromophore, or a refractive index detector).
-
Column: A chiral column, such as one with a polysaccharide-based CSP (e.g., cellulose or amylose derivatives).
-
Mobile Phase: A mixture of solvents like hexane and isopropanol. The ratio is optimized to achieve the best separation.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.
-
Injection: Inject a defined volume of the prepared sample.
-
-
Data Analysis:
-
The data analysis process is identical to that of chiral GC, involving peak identification, integration, and % ee calculation.
-
Comparison of Chiral GC and Chiral HPLC
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation in the gas phase based on differential partitioning with a chiral stationary phase. | Separation in the liquid phase based on differential interactions with a chiral stationary phase. |
| Analyte Volatility | Requires volatile or semi-volatile analytes. Derivatization may be necessary. | Suitable for a wide range of volatilities, including non-volatile compounds. |
| Resolution | Generally offers very high resolution. | Resolution is highly dependent on the column and mobile phase combination. |
| Sensitivity | High sensitivity, especially with detectors like FID. | Sensitivity depends on the detector used (e.g., UV/Vis, MS). |
| Sample Preparation | May require derivatization, which adds a step and potential for error. | Simpler sample preparation, often just dissolution and filtration. |
| Instrumentation Cost | Generally lower instrumentation cost compared to HPLC. | Higher initial instrumentation cost. |
| Solvent Consumption | Minimal solvent usage (carrier gas). | Consumes significant amounts of organic solvents. |
Advanced and Complementary Techniques
While chromatographic methods are the workhorses for enantiomeric purity determination, other techniques can provide valuable, often complementary, information.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy, a powerful tool for structural elucidation, can also be used to determine enantiomeric purity.[8] Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral derivatizing agent (CDA) is used to convert the enantiomeric mixture into a mixture of diastereomers.[9] These diastereomers have distinct NMR spectra, allowing for the quantification of each.[8][9] Mosher's acid is a classic example of a CDA used for this purpose with chiral alcohols.[9]
Conclusion: Selecting the Optimal Method
For validating the enantiomeric purity of this compound, chiral Gas Chromatography with prior derivatization is the recommended primary method . Its high resolution, sensitivity, and the wealth of available chiral stationary phases make it exceptionally well-suited for this volatile chiral alcohol. The derivatization step, while adding a preparatory stage, significantly enhances the quality of the chromatographic separation.
Chiral HPLC serves as an excellent orthogonal method for confirmation. If the results from both GC and HPLC are in agreement, it provides a high degree of confidence in the determined enantiomeric purity. NMR with chiral derivatizing agents, while more complex in its application, can be a powerful tool for absolute configuration assignment and for samples where chromatographic methods prove challenging.
Ultimately, the choice of method will depend on the specific requirements of the analysis, available instrumentation, and the desired level of validation. By understanding the principles and practical considerations of each technique, researchers can confidently and accurately determine the enantiomeric purity of this compound and other critical chiral molecules.
References
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Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. National Institutes of Health.[Link]
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First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy. Royal Society of Chemistry.[Link]
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Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. American Chemical Society.[Link]
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Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health.[Link]
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Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate.[Link]
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. American Chemical Society.[Link]
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Chiral analysis. Wikipedia.[Link]
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A Guide to the Analysis of Chiral Compounds by GC. Restek.[Link]
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Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.[Link]
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(Z)5-Dodecen-1-ol. NIST WebBook.[Link]
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Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed.[Link]
-
Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth. ResearchGate.[Link]
-
Biaxially chiral compounds: research and development of synthesis. Royal Society of Chemistry.[Link]
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(Z)-dodec-8-enyl acetate. AERU.[Link]
-
Engineering Ketoreductases for the Enantioselective Synthesis of Chiral Alcohols. ChemRxiv.[Link]
-
Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus. PubMed.[Link]
-
Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv.[Link]
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Royal Society of Chemistry.[Link]
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Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. OUCI.[Link]
-
Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase. National Institutes of Health.[Link]
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Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. National Institutes of Health.[Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of (Z)-Dodec-5-enol Derivatives as Insect Semiochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (Z)-Dodec-5-enol as a Semiochemical Scaffold
This compound is a naturally occurring long-chain unsaturated alcohol. While specific SAR studies on its derivatives are not extensively documented in publicly available literature, the broader class of C10-C16 unsaturated alcohols and their corresponding acetates are well-established as critical components of insect sex pheromones. These molecules are highly specific, mediating intraspecies communication for mating and aggregation. Understanding the SAR of this structural class is paramount for the rational design of synthetic pheromone analogues for use in integrated pest management (IPM) strategies, such as mating disruption and mass trapping.
This guide will extrapolate key SAR principles from closely related and well-studied pheromones to build a predictive framework for this compound derivatives. We will delve into the critical roles of chain length, the position and geometry of the double bond, and the nature of the terminal functional group in modulating biological activity.
Core Principles of Structure-Activity Relationships in Long-Chain Alkenol Pheromones
The interaction between a semiochemical and an insect's olfactory receptor neurons (ORNs) is a highly specific event, akin to a lock-and-key mechanism. Minor alterations to the molecule's structure can drastically alter its binding affinity and subsequent signal transduction, leading to a diminished or altogether different behavioral response. The following sections dissect the key structural determinants of activity.
The Criticality of the Carbon Chain Length
The length of the aliphatic chain is a primary determinant of a pheromone's volatility and its fit within the binding pocket of the olfactory receptor.
-
Expertise & Experience: A chain length of 12 carbons, as seen in this compound, is common among lepidopteran pheromones. This length provides an optimal balance between volatility, allowing for efficient dispersal in the air, and persistence, ensuring the signal remains detectable over a suitable distance and time.
-
Causality:
-
Chain Elongation (e.g., C13-C16): Increasing the chain length generally decreases volatility, which can reduce the active space of the pheromone plume. While some insects utilize longer chains, a derivative of this compound with an extended chain would likely exhibit reduced efficacy for a species attuned to a C12 backbone.
-
Chain Shortening (e.g., C10-C11): Conversely, shortening the chain increases volatility, potentially leading to a more rapid but less persistent signal. Studies on analogues of (Z)-5-decenyl acetate have shown that chain-shortened versions can have altered biological activity, emphasizing the specificity of the receptor for a particular chain length.
-
The Influence of the Double Bond: Position and Geometry
The unsaturation within the carbon chain is a crucial feature for receptor recognition. Both the location and the stereochemistry of the double bond are of paramount importance.
-
Positional Isomers: The location of the double bond at the 5th carbon in this compound is a key identifier for the target insect's sensory system. Shifting the double bond to other positions (e.g., C4, C6, C7) would create positional isomers that are unlikely to be recognized by the same receptor. Electrophysiological studies, such as electroantennography (EAG), on various moth species have consistently demonstrated that ORNs are exquisitely tuned to the specific double bond position of their native pheromone.
-
Geometric Isomers (E/Z Configuration): The Z (cis) configuration of the double bond in this compound is critical for its biological function in many species. The geometric shape of the molecule is dictated by this configuration, and olfactory receptors have evolved to recognize this specific shape.
-
Trustworthiness: The biological activity of the corresponding E (trans) isomer, (E)-dodec-5-enol, is often significantly lower or even antagonistic. In many moth species, the presence of the "wrong" geometric isomer in a pheromone blend can inhibit the response of males to the calling female. For example, studies on the codling moth (Cydia pomonella) have shown that the addition of geometric isomers of codlemone ((E,E)-8,10-dodecadienol) can significantly reduce male attraction.[1]
-
The Role of the Terminal Functional Group
The terminal hydroxyl group of this compound is a key functional moiety that interacts with the olfactory receptor. Modification of this group is a common strategy in SAR studies.
-
Acetylation: The corresponding acetate ester, (Z)-dodec-5-enyl acetate, is a common pheromone component itself. The conversion of the alcohol to an acetate alters the polarity and hydrogen bonding capability of the molecule, which can lead to a different biological response. In some insect species, the alcohol and acetate act synergistically, while in others, one is the primary pheromone and the other is a minor component or inactive.
-
Oxidation: Oxidation of the alcohol to an aldehyde, (Z)-dodec-5-enal, would introduce a different functional group with distinct electronic and steric properties. Aldehydes are also known components of insect pheromones.
-
Other Modifications: Other functional groups, such as ethers or epoxides, could be introduced to probe the steric and electronic requirements of the receptor binding site.
Comparative Data Analysis: Inferred SAR for this compound Derivatives
| Derivative of this compound | Modification | Predicted Biological Activity (Relative to Parent) | Rationale |
| (Z)-Undec-5-enol | Chain Shortening | Lower | Altered volatility and suboptimal fit in the C12-specific receptor. |
| (Z)-Tridec-5-enol | Chain Elongation | Lower | Altered volatility and suboptimal fit in the C12-specific receptor. |
| (Z)-Dodec-4-enol | Double Bond Position Shift | Significantly Lower / Inactive | Positional isomers are typically not recognized by the same olfactory receptor. |
| (Z)-Dodec-6-enol | Double Bond Position Shift | Significantly Lower / Inactive | Positional isomers are typically not recognized by the same olfactory receptor. |
| (E)-Dodec-5-enol | Geometric Isomerization | Significantly Lower / Potentially Inhibitory | The geometry of the molecule is critical for receptor binding; the E-isomer may act as an antagonist.[1] |
| (Z)-Dodec-5-enyl acetate | Functional Group Modification | Variable (Species Dependent) | The acetate may be a primary pheromone for another species, a synergistic component, or inactive. |
| (Z)-Dodec-5-enal | Functional Group Modification | Variable (Species Dependent) | The aldehyde introduces a different functional group that may interact differently with the receptor. |
Experimental Protocols for SAR Studies
To validate the predicted SAR of this compound derivatives, a systematic approach involving synthesis and biological evaluation is necessary.
Synthesis of this compound Derivatives
A general synthetic scheme for the preparation of this compound and its analogues often involves the Wittig reaction for the stereoselective formation of the Z-double bond, followed by functional group manipulations.
Protocol: Synthesis of this compound
-
Preparation of the Phosphonium Salt: React 1-bromoheptane with triphenylphosphine in a suitable solvent like acetonitrile to form the corresponding phosphonium salt.
-
Ylide Formation: Treat the phosphonium salt with a strong base, such as sodium amide or n-butyllithium, in an aprotic solvent like tetrahydrofuran (THF) to generate the ylide.
-
Wittig Reaction: React the ylide with 5-hydroxypentanal under controlled temperature conditions to form the (Z)-alkene. The use of a polar aprotic solvent and a salt-free ylide generally favors the formation of the Z-isomer.
-
Purification: Purify the resulting this compound using column chromatography on silica gel.
Modifications for Derivatives:
-
Chain Length Variation: Use different alkyl halides in step 1 or different ω-hydroxyaldehydes in step 3.
-
Double Bond Position Variation: Start with different ω-hydroxyaldehydes and corresponding alkyl halides.
-
Functional Group Modification: The terminal hydroxyl group of the purified this compound can be acetylated using acetic anhydride and a base like pyridine, or oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).
Biological Evaluation
Protocol: Electroantennography (EAG)
EAG is a technique used to measure the average electrical response of the entire insect antenna to a volatile stimulus. It provides a rapid and sensitive measure of whether a compound can be detected by the insect's olfactory system.
-
Antenna Preparation: An antenna is excised from a live insect (e.g., a male moth) and mounted between two electrodes containing a conductive gel.
-
Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. A puff of air carrying a known concentration of the test compound is injected into this airstream.
-
Data Recording: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection (depolarization) upon stimulation is measured as the EAG response.
-
Data Analysis: The EAG responses to different derivatives are normalized to a standard compound (often the parent pheromone) and compared.
Protocol: Wind Tunnel Behavioral Assay
This assay assesses the ability of a compound to elicit a behavioral response, such as upwind flight and source location, in a controlled environment.
-
Experimental Setup: A wind tunnel is used to create a laminar airflow of a constant speed. The tunnel is typically illuminated with red light to simulate nocturnal conditions.
-
Odor Source: The test compound is applied to a dispenser (e.g., a rubber septum) placed upwind in the tunnel.
-
Insect Release: Male moths are released at the downwind end of the tunnel.
-
Behavioral Observation: The flight behavior of the moths is observed and scored for various responses, including taking flight, upwind flight in the odor plume, and contact with the odor source.
-
Data Analysis: The percentage of moths exhibiting each behavior in response to different derivatives is calculated and compared.
Visualization of SAR Principles
The logical relationships governing the SAR of this compound derivatives can be visualized as a decision tree, highlighting the key structural features that determine biological activity.
Sources
Safety Operating Guide
A Procedural Guide to the Safe Disposal of (Z)-Dodec-5-enol
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (Z)-Dodec-5-enol. As a long-chain alcohol frequently utilized as a pheromone in research settings, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to ensure a culture of safety and regulatory compliance within your laboratory.
Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This initial assessment informs every subsequent step of the disposal process, from the selection of personal protective equipment to the final waste stream segregation.
This compound, while not classified with high acute toxicity, presents specific risks that must be managed. The primary hazards are associated with its physical properties as a combustible liquid and its potential for environmental harm if improperly discarded.
Table 1: Key Safety and Hazard Data for this compound
| Property | Value / Classification | Rationale & Implication for Disposal |
| Chemical Formula | C₁₂H₂₄O[1] | A long-chain alcohol, indicating it is an organic compound that should not be disposed of via sanitary sewer systems. |
| CAS Number | 40642-38-4[1] | Unique identifier for ensuring correct hazard identification from Safety Data Sheets (SDS). |
| Physical State | Liquid | Prone to splashing and requires secure, leak-proof containment. |
| Primary Hazards | Aspiration Hazard, Category 1 (H304)[2]; Combustible Liquid, Category 4 (H227) | May be fatal if swallowed and enters airways[2]. Requires careful handling to avoid ingestion or aspiration. As a combustible liquid, waste must be stored away from ignition sources. |
| Environmental | Potential Aquatic Toxicity | Similar long-chain alcohols are classified as toxic to aquatic life with long-lasting effects[3]. This underscores the critical importance of preventing its release into drains or the environment. |
| PPE Requirement | Protective gloves, eye protection | Standard protocol for handling chemical waste to prevent skin and eye contact. Repeated exposure may cause skin dryness or cracking. |
Regulatory Framework: A Foundation for Compliance
The disposal of this compound is governed by regulations set forth by national and local environmental protection bodies. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes the primary framework.[4] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling such chemicals.[5][6]
Due to its combustibility, this compound waste is typically classified as ignitable hazardous waste (EPA Waste Code: D001) if its flash point is below 60°C (140°F).[7] While some data sheets for similar compounds show a flash point slightly above this threshold, the most conservative and compliant approach is to manage it as a regulated hazardous waste. It is crucial to note that diluting chemical waste to circumvent regulations is illegal.[8]
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the mandatory, field-proven steps for safely accumulating and disposing of this compound waste within a laboratory setting.
Step 1: Personal Protective Equipment (PPE) Selection Before handling the chemical or its waste container, don appropriate PPE.
-
Methodology:
-
Wear nitrile rubber gloves. Inspect for any signs of degradation or puncture before use.
-
Wear chemical safety goggles to protect against splashes.
-
Wear a standard laboratory coat, fully buttoned.
-
-
Causality: This combination of PPE provides a necessary barrier against accidental skin contact, which can cause irritation or dryness, and eye exposure.
Step 2: Waste Collection and Segregation Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.
-
Methodology:
-
Designate a specific waste container solely for this compound and compatible organic liquid waste.
-
Do NOT mix this waste with acids, bases, or strong oxidizing agents (e.g., bleach, nitric acid).[3][8][9]
-
Keep solid waste (e.g., contaminated paper towels, absorbent pads) separate from liquid waste.[9]
-
-
Causality: Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire. Segregation ensures that the waste can be safely handled and processed by the disposal facility without creating unforeseen hazards.[5]
Step 3: Container Selection and Labeling The waste container serves as the primary containment and its integrity and labeling are non-negotiable.
-
Methodology:
-
Select a container made of a material compatible with this compound, such as a high-density polyethylene (HDPE) carboy or the original product container.[10][11] Ensure it has a secure, screw-top cap.
-
As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EH&S) department.
-
Using a pencil or indelible marker, fill out the label completely, including:
-
The full chemical name: "this compound" . Do not use abbreviations.[11]
-
All other constituents and their estimated percentages.
-
The accumulation start date.
-
The applicable hazard characteristics (e.g., "Ignitable").
-
-
-
Causality: Proper labeling is a legal requirement and is essential for safety.[11] It communicates the container's contents and associated hazards to all laboratory personnel and the waste disposal technicians, ensuring it is handled correctly at every stage.[5] The container must be kept tightly sealed when not in use to prevent the release of vapors.[10]
Step 4: Storage in a Satellite Accumulation Area (SAA) Hazardous waste must be stored in a designated, controlled area pending pickup.
-
Methodology:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10][11]
-
The SAA must be located at or near the point of generation and under the control of laboratory personnel.
-
Ensure the SAA is away from open flames, sparks, or high-heat sources.[5]
-
The container should be within secondary containment (such as a spill tray) to capture any potential leaks.[9]
-
-
Causality: The SAA provides a secure, temporary storage location that minimizes the risk of spills and accidental ignition.[10] Storing waste in public areas like hallways is a serious compliance violation.[11]
Step 5: Arranging for Final Disposal Final disposal must be conducted by licensed professionals.
-
Methodology:
-
Causality: Licensed disposal contractors are equipped to transport and process hazardous chemical waste in accordance with all federal, state, and local regulations, often through methods like high-temperature incineration or fuel blending.[5]
Emergency Procedures for Spills
Accidents require immediate and correct responses to mitigate hazards.
-
For Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain and absorb the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pad.[13]
-
Carefully collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a designated solid hazardous waste container, label it appropriately, and dispose of it through EH&S.
-
Clean the spill area with soap and water.
-
-
For Large Spills (>100 mL):
-
Evacuate all personnel from the immediate area.
-
If safe to do so, close the laboratory door to contain vapors.
-
Alert your institution's emergency response team or EH&S immediately.[13]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing different forms of this compound waste.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
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OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
